4-(3-Chloro-5-fluorophenyl)benzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(3-chloro-5-fluorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIXTJPGYAARQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70743058 | |
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-68-8 | |
| Record name | 3'-Chloro-5'-fluoro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70743058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 4-(3-Chloro-5-fluorophenyl)benzaldehyde
Introduction
4-(3-Chloro-5-fluorophenyl)benzaldehyde is a biaryl aldehyde, a class of organic compounds that serve as crucial building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique substitution pattern of this molecule—featuring a chloro, a fluoro, and a formyl group on a biphenyl scaffold—makes it a versatile intermediate for introducing specific functionalities and modulating the steric and electronic properties of target molecules. The presence of halogen atoms provides sites for further cross-coupling reactions, while the aldehyde group is amenable to a wide array of chemical transformations, including reductive amination, oxidation, and olefination.
This technical guide provides an in-depth, experience-driven walkthrough of a robust synthetic protocol for this compound, its subsequent purification, and comprehensive characterization using modern analytical techniques. The methodologies described herein are grounded in established chemical principles, with a focus on explaining the rationale behind procedural choices to ensure reproducibility and success.
Retrosynthetic Analysis and Strategic Approach
The target molecule is an unsymmetrical biaryl. The most powerful and versatile method for constructing such C(sp²)–C(sp²) bonds is the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organic halide.[3] Its popularity stems from mild reaction conditions, tolerance to a wide range of functional groups (including aldehydes), and the commercial availability and stability of the reagents.[1][2]
Our retrosynthetic approach disconnects the bond between the two phenyl rings, leading to two potential synthetic routes:
-
Route A: Coupling of 4-formylphenylboronic acid with 1-bromo-3-chloro-5-fluorobenzene.
-
Route B: Coupling of (3-chloro-5-fluorophenyl)boronic acid with 4-bromobenzaldehyde.
Both routes are viable. The choice often depends on the commercial availability, cost, and stability of the starting materials. For this guide, we will proceed with Route A , as 4-formylphenylboronic acid is a common and stable reagent, and the synthesis involves coupling with a di-halogenated benzene derivative.
Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.
Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The core of this synthesis is the palladium-catalyzed coupling reaction. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and minimizing side reactions.
Causality Behind Experimental Choices:
-
Catalyst System: We select Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as the ligand. This combination forms the active Pd(0) species in situ. Triphenylphosphine is a cost-effective and robust ligand suitable for this type of coupling. The Pd(0) catalyst is central to the reaction, undergoing oxidative addition with the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to form the product and regenerate the catalyst.[2]
-
Base: Potassium carbonate (K₂CO₃) is used as the base. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.
-
Solvent System: A biphasic system of toluene and water is employed. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base. This biphasic system enhances reaction rates and simplifies the workup procedure.[1]
Experimental Protocol
Materials and Reagents:
-
4-formylphenylboronic acid
-
1-bromo-3-chloro-5-fluorobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid (1.0 eq), 1-bromo-3-chloro-5-fluorobenzene (1.05 eq), and potassium carbonate (2.5 eq).
-
Add Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to create an inert atmosphere.
-
Add toluene and water in a 4:1 ratio (e.g., 20 mL toluene, 5 mL water).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: Step-by-step workflow for the synthesis of the target compound.
Purification Strategy
The crude product will likely contain unreacted starting materials, catalyst residues, and by-products. Column chromatography is the most effective method for purification.[4] Alternatively, for aldehydes, purification via a bisulfite adduct is a classic and effective technique to separate them from non-carbonyl impurities.[5][6]
Protocol 1: Column Chromatography
-
Prepare a silica gel slurry in a low-polarity solvent (e.g., hexanes).
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed product onto the top of the column.
-
Elute the column with a solvent gradient, starting with a low polarity mixture (e.g., 98:2 Hexanes:Ethyl Acetate) and gradually increasing the polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid or oil.
Protocol 2: Bisulfite Adduct Formation (Alternative)
This method is highly selective for aldehydes.[5][7]
-
Dissolve the crude product in a suitable solvent like methanol.
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will form a solid bisulfite adduct.[6]
-
Filter the solid adduct, washing it with ether to remove organic impurities.
-
To regenerate the aldehyde, treat the solid adduct with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, until gas evolution ceases.
-
Extract the pure aldehyde into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product.
Characterization and Data Analysis
Comprehensive spectroscopic analysis is required to confirm the identity, structure, and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will provide information on the number and environment of protons. Expected signals include:
-
A singlet for the aldehyde proton (CHO) at ~9.9-10.1 ppm.
-
Aromatic protons on the benzaldehyde ring appearing as two doublets (AA'BB' system) between 7.5-8.0 ppm.
-
Aromatic protons on the 3-chloro-5-fluorophenyl ring appearing as complex multiplets between 7.2-7.6 ppm due to H-H and H-F coupling.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Key signals include:
-
The aldehyde carbonyl carbon at ~191-192 ppm.
-
Aromatic carbons between ~110-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant.
-
-
¹⁹F NMR: The fluorine NMR spectrum should show a single resonance, confirming the presence of the single fluorine atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
-
Expected Molecular Ion (M⁺): The calculated monoisotopic mass is C₁₃H₈ClFO.
-
Isotopic Pattern: A key diagnostic feature will be the isotopic pattern for chlorine. The spectrum will show two major peaks for the molecular ion: one for the ³⁵Cl isotope (M⁺) and another at two mass units higher (M+2) for the ³⁷Cl isotope, with a relative intensity ratio of approximately 3:1.[8][9]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups.
-
A strong, sharp absorption band around 1700-1710 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.
-
Two distinct peaks around 2820 cm⁻¹ and 2720 cm⁻¹ for the C-H stretch of the aldehyde (Fermi resonance).[10]
-
Absorption bands in the 1600-1450 cm⁻¹ region for the aromatic C=C stretching vibrations.
-
A C-F stretching band around 1200-1250 cm⁻¹ .
-
A C-Cl stretching band around 700-800 cm⁻¹ .
Summary of Characterization Data
| Technique | Parameter | Expected Observation |
| ¹H NMR | Chemical Shift (δ) | ~10.0 ppm (s, 1H, CHO), 7.2-8.0 ppm (m, 7H, Ar-H) |
| ¹³C NMR | Chemical Shift (δ) | ~191 ppm (C=O), 110-165 ppm (Ar-C) |
| ¹⁹F NMR | Chemical Shift (δ) | Single resonance, chemical shift dependent on standard |
| Mass Spec (EI/ESI) | Molecular Ion | m/z corresponding to [C₁₃H₈ClFO]⁺ |
| Isotopic Pattern | M⁺ and M+2 peaks in an approximate 3:1 ratio | |
| IR Spectroscopy | Wavenumber (cm⁻¹) | ~1705 (C=O stretch), ~2820 & ~2720 (Aldehyde C-H stretch) |
Safety Precautions
-
All procedures should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
This guide outlines a reliable and well-reasoned methodology for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By carefully selecting the reaction components and conditions, high yields of the target compound can be achieved. The detailed protocols for purification and the comprehensive guide to spectroscopic characterization provide a self-validating framework for researchers to confirm the successful synthesis and purity of this valuable chemical intermediate. This approach underscores the power of modern catalytic methods in constructing complex molecules for applications in drug discovery and materials science.
References
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- ChemicalBook. 4-Chloro-3-fluorobenzaldehyde synthesis.
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Old, D. W., et al. (1998). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society. Available from: [Link]
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Dikusar, E. A., et al. Synthesis and properties of substituted benzaldehyde phenylhydrazones. ResearchGate. Available from: [Link]
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Callam, C. S., & Lowary, T. L. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education. Available from: [Link]
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PubChem. 3-Chloro-4-fluorobenzaldehyde. Available from: [Link]
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van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available from: [Link]
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Feng, J., et al. (2023). Atroposelective Synthesis of Styrenes by Alcohol-Dehydrogenase-Catalyzed Dynamic Kinetic Resolution. Organic Letters. Available from: [Link]
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Fauci, M. A., & Weires, N. A. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available from: [Link]
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Maldonado-Domínguez, M. (2015). Is it possible to purify aldehyde by column? ResearchGate. Available from: [Link]
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Reddit. Purifying aldehydes? r/chemistry. Available from: [Link]
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"physical and chemical properties of 4-(3-Chloro-5-fluorophenyl)benzaldehyde"
An In-depth Technical Guide to 4-(3-Chloro-5-fluorophenyl)benzaldehyde: Physicochemical Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a biaryl aldehyde with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of peer-reviewed data for this specific compound, this document synthesizes information from established chemical principles, data on analogous structures, and expert knowledge to present a thorough profile. This guide is intended to empower researchers with the foundational knowledge required for the effective handling, synthesis, and characterization of this molecule.
Introduction and Significance
Substituted biaryl scaffolds are privileged structures in drug discovery, often imparting favorable pharmacokinetic and pharmacodynamic properties. The title compound, this compound, combines the reactive aldehyde functionality with a halogenated biaryl core. The presence of chlorine and fluorine atoms on one of the phenyl rings can significantly influence the molecule's lipophilicity, metabolic stability, and potential for specific intermolecular interactions with biological targets. The aldehyde group serves as a versatile synthetic handle for a wide array of chemical transformations, including reductive amination, oxidation, and olefination, making this compound a valuable intermediate for the synthesis of complex molecular architectures.
Physicochemical Properties
A precise understanding of the physicochemical properties of this compound is crucial for its application in synthesis and formulation. The following table summarizes the available and predicted data for this compound.
| Property | Value | Source/Rationale |
| CAS Number | 1381944-68-8 | ABI Chem |
| Molecular Formula | C₁₃H₈ClFO | ABI Chem |
| Molecular Weight | 234.65 g/mol | ABI Chem |
| Appearance | Predicted: White to off-white solid | Based on analogous biaryl aldehydes |
| Melting Point | Predicted: 60-70 °C | Estimated based on the melting point of 4-phenylbenzaldehyde (57-59 °C)[1][2][3][4][5] with an expected increase due to halogenation. |
| Boiling Point | 353.6 ± 32.0 °C at 760 mmHg | Commercial supplier data |
| Density | 1.3 ± 0.1 g/cm³ | Commercial supplier data |
| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF, acetone) and insoluble in water. | Based on the general solubility of biaryl aldehydes and halogenated aromatic compounds[6][7][8][9]. |
| Flash Point | 167.7 ± 25.1 °C | Commercial supplier data |
Synthesis of this compound
The most logical and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is renowned for its high functional group tolerance and efficiency in constructing C-C bonds between aromatic rings[10].
Proposed Synthetic Route: Suzuki-Miyaura Coupling
The synthesis involves the coupling of two key building blocks: 4-formylphenylboronic acid and 1-bromo-3-chloro-5-fluorobenzene .
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a robust starting point, adapted from established procedures for similar Suzuki-Miyaura couplings[10][11]. Optimization may be required to achieve the highest yields.
Materials:
-
4-Formylphenylboronic acid (1.0 eq)
-
1-Bromo-3-chloro-5-fluorobenzene (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-formylphenylboronic acid, 1-bromo-3-chloro-5-fluorobenzene, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst to the flask.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate to dilute the mixture and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Column Chromatography: This is a common method for purifying aldehydes. A silica gel column with a gradient of ethyl acetate in hexanes is typically effective. Aldehydes can sometimes be sensitive to silica gel, so it is advisable to use a relatively non-polar eluent system and run the column relatively quickly[12].
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can provide a highly pure product. The choice of solvent is critical and should be determined experimentally[13][14][15][16].
Analytical and Spectroscopic Characterization
As no published experimental spectra for this compound are available, this section provides predicted spectral data based on the analysis of its structural components.
Caption: A typical workflow for the characterization and purity assessment of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton and the aromatic protons.
-
Aldehydic Proton: A singlet is predicted to appear far downfield, likely between δ 9.9 and 10.1 ppm , due to the strong deshielding effect of the carbonyl group[5][17].
-
Aromatic Protons: The spectrum will display a complex pattern of multiplets for the seven aromatic protons. The protons on the benzaldehyde ring will likely appear as two doublets (or more complex multiplets if coupling to the other ring is resolved) between δ 7.5 and 8.0 ppm . The three protons on the 3-chloro-5-fluorophenyl ring will appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the halogen substituents.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.
-
Carbonyl Carbon: The aldehyde carbonyl carbon is expected to have a chemical shift in the range of δ 190-195 ppm [18].
-
Aromatic Carbons: The aromatic region will show multiple signals between approximately δ 115 and 150 ppm . The carbon atoms directly bonded to fluorine will exhibit C-F coupling. Quaternary carbons, including the two carbons of the biaryl bond, will also be present in this region.
-
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance for the fluorine atom, likely as a multiplet due to coupling with neighboring protons.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the key functional groups.
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹ , characteristic of an aromatic aldehyde carbonyl group[2][4][19][20][21][22].
-
Aldehydic C-H Stretch: Two weak to medium bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ [19][20][21]. The presence of the band around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.
-
Aromatic C=C Stretch: Medium to weak absorptions will appear in the 1450-1600 cm⁻¹ region.
-
C-Cl and C-F Stretches: Absorptions corresponding to the carbon-halogen bonds will be present in the fingerprint region, typically below 1200 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z ≈ 234 , corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).
-
Key Fragmentation Patterns:
-
Loss of a hydrogen atom (M-1): A significant peak at m/z ≈ 233 is expected due to the loss of the aldehydic hydrogen.
-
Loss of the formyl group (M-29): A peak at m/z ≈ 205 corresponding to the loss of the -CHO radical is likely.
-
Further fragmentation of the biaryl core would lead to additional smaller fragments[23][24][25][26].
-
Safety, Handling, and Storage
As a halogenated aromatic compound, this compound should be handled with appropriate safety precautions.
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[17][27][28][29][30][31]. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents and bases[17][29][30][32].
Conclusion
This compound is a promising, albeit not extensively characterized, building block for the synthesis of novel compounds in drug discovery and materials science. This technical guide provides a solid foundation for its synthesis via the Suzuki-Miyaura coupling and its characterization using standard analytical techniques. The predicted physicochemical and spectral data herein offer valuable guidance for researchers embarking on studies involving this molecule. As with any new compound, careful experimental work is essential to validate these predictions and to fully explore its chemical potential.
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link].
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A Comprehensive Technical Guide to 4-(3-Chloro-5-fluorophenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde, a biaryl aldehyde with significant potential in synthetic chemistry and drug discovery. We will explore its fundamental properties, synthesis, and potential applications, offering a valuable resource for professionals in the field.
Nomenclature and Chemical Identity
CAS Number: 1381944-68-8[1]
Molecular Formula: C₁₃H₈ClFO[1]
Molecular Weight: 234.65 g/mol [1]
IUPAC Name: this compound
This compound consists of a benzaldehyde core substituted at the 4-position with a 3-chloro-5-fluorophenyl group. The presence of halogen atoms (chlorine and fluorine) on one of the phenyl rings significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in public literature. However, based on the properties of structurally similar compounds, such as other halogenated benzaldehydes, we can infer some of its likely characteristics. For instance, related compounds like 3-chloro-4-fluorobenzaldehyde are described as colorless to light yellow crystalline solids or powders.[2][3]
| Property | Predicted/Inferred Value | Source/Analogy |
| Appearance | White to off-white solid | Analogy to similar halogenated biaryl aldehydes |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General solubility of aromatic aldehydes |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves a cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A plausible and widely used method is the Suzuki coupling reaction.
Proposed Synthetic Workflow: Suzuki Coupling
This workflow outlines the conceptual steps for the synthesis.
Caption: Conceptual workflow for the synthesis via Suzuki coupling.
Detailed Protocol:
-
Reaction Setup: To a reaction vessel, add 4-formylphenylboronic acid, 1-bromo-3-chloro-5-fluorobenzene, a palladium catalyst (such as tetrakis(triphenylphosphine)palladium(0)), and a suitable base (e.g., sodium carbonate or potassium carbonate).
-
Solvent Addition: A mixture of solvents, typically toluene and water, is added to dissolve the reactants and facilitate the reaction.
-
Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
Workup and Extraction: Upon completion, the reaction mixture is cooled, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent (e.g., ethyl acetate) to recover any remaining product. The combined organic layers are then washed with brine and dried over an anhydrous salt like sodium sulfate.
-
Purification: The crude product is purified, most commonly by column chromatography on silica gel, to yield the pure this compound.
Causality in Experimental Choices:
-
Palladium Catalyst: Palladium catalysts are highly efficient in catalyzing the formation of C-C bonds in Suzuki couplings due to their ability to cycle through different oxidation states (Pd(0) and Pd(II)).
-
Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.
-
Solvent System: The biphasic solvent system (e.g., toluene/water) allows for the dissolution of both the organic-soluble reactants and the inorganic base, creating an efficient reaction environment.
Applications in Research and Development
Halogenated aromatic aldehydes are recognized as important building blocks in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] The presence of chlorine and fluorine atoms can significantly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[4]
Potential as a Pharmaceutical Intermediate:
The structure of this compound makes it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group is a versatile functional handle that can participate in a variety of chemical transformations, such as:
-
Reductive amination to form substituted amines.
-
Wittig reactions to generate alkenes.
-
Aldol condensations to form α,β-unsaturated ketones.
These transformations allow for the incorporation of the 3-chloro-5-fluorophenyl benzaldehyde moiety into larger, more complex molecular scaffolds, which is a common strategy in drug discovery.[5][6] For instance, similar chlorinated and fluorinated aromatic structures are found in various FDA-approved drugs.[5][6]
Safety and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Hazard Statements for Similar Compounds:
Based on safety data for related chemicals, potential hazards could include:
-
Harmful if swallowed.[7]
-
May cause an allergic skin reaction.[7]
-
Toxic to aquatic life with long-lasting effects.[7]
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern and the versatility of the aldehyde functional group make it an attractive starting material for the development of novel compounds with potential biological activity. Further research into the reactivity and applications of this compound is warranted to fully explore its utility in drug discovery and materials science.
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Exploring the Properties and Applications of 3-Chloro-4-fluorobenzaldehyde. Available at: [Link]
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4-(Trifluoromethyl)benzaldehyde - Grokipedia. Available at: [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. Available at: [Link]
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4-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67996 - PubChem. Available at: [Link]
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Benzaldehyde, 4-chloro- - the NIST WebBook. Available at: [Link]
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Spectroscopic Fingerprinting of 4-(3-Chloro-5-fluorophenyl)benzaldehyde: A Technical Guide for Advanced Drug Discovery
Introduction: Unveiling the Molecular Architecture
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(3-Chloro-5-fluorophenyl)benzaldehyde, a substituted biphenyl aldehyde, represents a key scaffold in the synthesis of pharmacologically active compounds and advanced materials. Its unique electronic and steric properties, conferred by the halogenated phenyl ring, necessitate a thorough characterization to understand its reactivity, binding interactions, and potential metabolic fate. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, detailing the theoretical underpinnings and practical methodologies for its analysis via Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex organic molecules.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound is depicted below, highlighting the key functional groups and numbering scheme used throughout this guide.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of each unique proton and carbon atom.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum is anticipated to show distinct signals for the aldehydic proton and the aromatic protons on both phenyl rings. The electron-withdrawing nature of the aldehyde group and the halogens will deshield adjacent protons, shifting their signals downfield.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.05 | s | 1H | Aldehyde (-CHO) |
| ~7.95 | d | 2H | Protons ortho to -CHO |
| ~7.75 | d | 2H | Protons meta to -CHO |
| ~7.50 | m | 1H | H-6' |
| ~7.35 | m | 1H | H-2' |
| ~7.20 | m | 1H | H-4' |
Causality Behind Predictions: The aldehydic proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, hence its downfield shift to around 10 ppm.[1] The protons on the benzaldehyde ring will appear as two distinct doublets due to their ortho and meta positions relative to the electron-withdrawing aldehyde group. The protons on the 3-chloro-5-fluorophenyl ring will exhibit more complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom. The exact chemical shifts are influenced by the combined inductive and mesomeric effects of the chloro and fluoro substituents.[2]
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum will provide a count of the unique carbon environments and crucial information about the electronic nature of the carbons in the aromatic rings and the carbonyl group.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~192.0 | Aldehyde C=O |
| ~163.0 (d, ¹JCF ≈ 250 Hz) | C-5' (C-F) |
| ~145.0 | C-4 |
| ~142.0 | C-1' |
| ~136.0 | C-1 |
| ~135.0 (d, ³JCF ≈ 8 Hz) | C-3' (C-Cl) |
| ~130.0 | C-2, C-6 |
| ~129.0 | C-3, C-5 |
| ~125.0 (d, ³JCF ≈ 3 Hz) | C-1' |
| ~115.0 (d, ²JCF ≈ 22 Hz) | C-6' |
| ~113.0 (d, ²JCF ≈ 22 Hz) | C-4' |
Expert Insights: The carbonyl carbon of the aldehyde is significantly deshielded and appears at a characteristic downfield shift of around 192 ppm.[3] The carbon directly bonded to the fluorine atom (C-5') will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. The other carbons in the fluorinated ring will show smaller two- and three-bond couplings to fluorine. The carbon bearing the chlorine atom (C-3') will also be downfield shifted due to the electronegativity of chlorine. The chemical shifts of the carbons in the benzaldehyde ring are influenced by the substitution at the 4-position.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover a range of 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy: Vibrational Signatures
IR spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum will be dominated by absorptions from the carbonyl group, aromatic rings, and carbon-halogen bonds.
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1705 | Strong, Sharp | C=O stretch (conjugated aldehyde) |
| ~1600, ~1580, ~1470 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1250-1150 | Strong | C-F stretch |
| ~850-750 | Strong | C-Cl stretch |
Authoritative Grounding: The strong, sharp absorption around 1705 cm⁻¹ is highly characteristic of an aromatic aldehyde, where conjugation with the phenyl ring lowers the stretching frequency from that of a saturated aldehyde (typically ~1730 cm⁻¹).[4][5] The pair of weak bands around 2850 and 2750 cm⁻¹ are diagnostic for the C-H stretch of the aldehyde group and are a result of Fermi resonance.[6] The presence of strong absorptions in the fingerprint region corresponding to C-F and C-Cl stretching further confirms the halogenation of the aromatic ring.[7]
Experimental Protocol for IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering valuable clues about its structure.
Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Predicted Fragment |
| ~234, 236 | [M]⁺˙ (Molecular ion with isotopic pattern for one Cl) |
| ~233, 235 | [M-H]⁺ |
| ~205, 207 | [M-CHO]⁺ |
| ~170 | [M-CHO-Cl]⁺ |
| ~151 | [C₁₂H₈]⁺˙ (Biphenyl radical cation) |
Trustworthiness of Predictions: The molecular ion peak ([M]⁺˙) is expected at m/z 234, with a characteristic M+2 peak at m/z 236 of approximately one-third the intensity, confirming the presence of one chlorine atom. A common fragmentation pathway for aldehydes is the loss of a hydrogen radical to form a stable acylium ion ([M-H]⁺).[8] Another prominent fragmentation will be the loss of the formyl group (CHO) to give the biphenyl cation radical. Subsequent fragmentation can involve the loss of the halogen atoms.[9]
Logical Flow of Fragmentation
Figure 2: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound.
-
-
MS Detection:
-
Set the ion source to electron ionization (EI) at 70 eV.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.
Conclusion: A Unified Spectroscopic Portrait
The combination of NMR, IR, and MS provides a comprehensive and self-validating structural characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they allow for an unambiguous confirmation of the molecule's identity and purity. This guide serves as a valuable resource for researchers, providing both the expected spectroscopic data and the robust experimental protocols necessary for its acquisition and interpretation. The insights gained from this detailed analysis are crucial for advancing the development of novel therapeutics and materials based on this important chemical scaffold.
References
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. [Link]
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Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]
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Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). [Link]
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University of Wisconsin. (2021). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. [Link]
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Wikipedia. (n.d.). Phenyl group. [Link]
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Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. [Link]
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Introduction: The Significance of 4-(3-Chloro-5-fluorophenyl)benzaldehyde in Modern Chemistry
An In-depth Technical Guide to the Synthesis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde: Starting Materials and Core Methodologies
This compound is a highly functionalized biaryl aldehyde that serves as a critical intermediate in the synthesis of a wide array of complex organic molecules. Its structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The presence of the chloro and fluoro substituents on one phenyl ring and the aldehyde on the other offers multiple points for further chemical modification, making it a versatile building block for drug discovery and development professionals. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a focus on the selection of starting materials and the rationale behind the chosen methodologies.
Core Synthetic Strategies: A Comparative Analysis
The formation of the C-C bond between the two phenyl rings is the central challenge in the synthesis of this compound. Modern organic chemistry offers several powerful palladium-catalyzed cross-coupling reactions for this purpose. The most viable and industrially scalable methods are the Suzuki-Miyaura, Negishi, and Stille couplings. Each of these will be explored in detail.
The Suzuki-Miyaura Coupling: A Versatile and Practical Approach
The Suzuki-Miyaura coupling is often the method of choice for the synthesis of biaryl compounds due to its mild reaction conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents.[1][2]
Conceptual Framework: This reaction couples an organoboron compound (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[1] For the synthesis of this compound, two primary disconnections are possible:
-
Route A: Coupling of (3-Chloro-5-fluorophenyl)boronic acid with 4-bromobenzaldehyde.
-
Route B: Coupling of 4-formylphenylboronic acid with 1-bromo-3-chloro-5-fluorobenzene.
Starting Materials and Availability:
| Starting Material | Commercial Availability | Key Suppliers |
| (3-Chloro-5-fluorophenyl)boronic acid | Readily available | TCI AMERICA[3], Echemi[4], BLD Pharm[5] |
| 4-Bromobenzaldehyde | Readily available | Thermo Scientific[6][7], Sigma-Aldrich[8], Ality Group[9] |
| 4-Formylphenylboronic acid | Readily available | Curia Global[10], Amerigo Scientific[11], Fisher Scientific[12], Sigma-Aldrich[13], Thermo Scientific[14] |
| 1-Bromo-3-chloro-5-fluorobenzene | Readily available | Thermo Scientific[15][16], Sigma-Aldrich[17], TCI[18], Chem-Impex[19] |
Workflow Diagram for Suzuki-Miyaura Coupling:
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- 17. 1-Bromo-3-chloro-5-fluorobenzene | 33863-76-2 [sigmaaldrich.com]
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Introduction: The Role of a Precisely Characterized Intermediate
An In-Depth Technical Guide to the Purity and Analysis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde
In the landscape of modern drug discovery and materials science, the structural integrity of molecular building blocks is paramount. This compound is a key intermediate, valued for its unique electronic and structural properties conferred by the halogenated biphenyl scaffold. Its utility in the synthesis of complex molecules, particularly pharmaceutical agents and agrochemicals, necessitates a rigorous and unambiguous understanding of its purity profile. The presence of even trace impurities, such as unreacted starting materials, homocoupled byproducts, or residual catalysts from synthesis, can have profound impacts on the yield, safety, and efficacy of the final product.
This technical guide provides a comprehensive framework for the analysis and purity verification of this compound. Moving beyond a simple recitation of methods, this document elucidates the causality behind analytical choices, offering field-proven insights into establishing a self-validating system of quality control. It is designed for researchers, quality control analysts, and drug development professionals who require a robust and reliable approach to chemical characterization.
The Synthetic Landscape: Anticipating Impurities from a Suzuki-Miyaura Pathway
A common and efficient route to synthesize this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction typically involves the coupling of 4-formylphenylboronic acid with a 1-bromo-3-chloro-5-fluorobenzene. Understanding this synthetic context is the first step in analytical control, as it allows us to predict the most likely impurities.
Potential Impurities Include:
-
Starting Materials: Unreacted 4-formylphenylboronic acid and 1-bromo-3-chloro-5-fluorobenzene.
-
Homocoupling Byproducts: Biphenyl-4,4'-dicarbaldehyde (from the coupling of two molecules of the boronic acid) and 3,3'-dichloro-5,5'-difluorobiphenyl (from the coupling of two aryl halide molecules).
-
Protodeboronation Product: Benzaldehyde, resulting from the cleavage of the C-B bond of the boronic acid.
-
Catalyst Residues: Trace amounts of palladium and phosphine ligands.
-
Degradation Products: 4-(3-Chloro-5-fluorophenyl)benzoic acid, formed via oxidation of the aldehyde. Aromatic aldehydes are susceptible to oxidation, especially when exposed to air.[2]
The following diagram illustrates the overall quality control workflow, from synthesis to final characterization.
Caption: Overall Quality Control Workflow for this compound.
Purification Strategies: Isolating the Target Compound
Effective purification is critical to remove the aforementioned impurities. While standard column chromatography is often sufficient, the unique reactivity of the aldehyde group offers a more selective alternative.
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This classic method leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct, allowing for facile separation from non-aldehyde impurities.[3][4] This technique is particularly effective for removing unreacted aryl halides and homocoupled byproducts that have similar polarities to the target aldehyde, making them difficult to separate by chromatography alone.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a minimal amount of a water-miscible organic solvent like methanol or THF.[4]
-
Adduct Formation: Add a freshly prepared saturated aqueous solution of sodium metabisulfite. Stir the mixture vigorously for 1-2 hours. A white precipitate of the bisulfite adduct should form.
-
Isolation: Filter the solid adduct and wash it thoroughly with diethyl ether to remove any occluded organic impurities.
-
Regeneration of Aldehyde: Suspend the washed adduct in water and add an immiscible organic solvent (e.g., dichloromethane).
-
Basification: Slowly add a saturated sodium bicarbonate or dilute sodium hydroxide solution until the mixture is basic (pH > 8). This reverses the reaction, regenerating the pure aldehyde which partitions into the organic layer.[2]
-
Final Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the purified this compound.
Comprehensive Analytical Characterization
A multi-technique approach is essential for a complete and trustworthy analysis. No single method can simultaneously confirm structure, quantify purity, and identify all potential impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method provides excellent resolution for separating the target compound from related impurities.
Rationale for Method Design:
-
Column: A C18 stationary phase is chosen for its hydrophobicity, which effectively retains the aromatic analyte while allowing for separation based on subtle polarity differences between the target molecule and its impurities.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that provides good peak shape, while a gradient elution ensures that both less polar (e.g., homocoupled byproducts) and more polar (e.g., oxidized acid) impurities are eluted within a reasonable timeframe.
-
Detector: A UV detector set at a wavelength where the aromatic system has strong absorbance (e.g., 254 nm) ensures high sensitivity.
Detailed HPLC Protocol:
-
System: HPLC with a UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 60% B
-
20-25 min: 60% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of acetonitrile to make a 0.5 mg/mL solution.
Data Presentation: Typical HPLC Results
| Compound | Retention Time (min) | Area % (Typical) |
| 4-(3-Chloro-5-fluorophenyl)benzoic acid | ~5.2 | < 0.1% |
| 4-formylphenylboronic acid | ~2.5 | < 0.1% |
| This compound | ~11.5 | > 99.5% |
| 1-bromo-3-chloro-5-fluorobenzene | ~13.8 | < 0.1% |
| Biphenyl-4,4'-dicarbaldehyde | ~9.8 | < 0.15% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Identity Confirmation
GC-MS is a powerful tool for analyzing thermally stable and volatile compounds, making it ideal for identifying residual solvents and volatile byproducts.[5] It also provides a confirmatory molecular weight.
Detailed GC-MS Protocol:
-
System: GC interfaced with a Mass Spectrometer (e.g., Quadrupole).
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[6]
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 min.
-
-
MS Transfer Line Temp: 290 °C.
-
Ion Source Temp: 230 °C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 m/z.
-
Sample Preparation: Prepare a 1 mg/mL solution in dichloromethane.
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z ≈ 234.0 (corresponding to C₁₃H₈ClFO). The isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of M⁺) will be a key diagnostic feature.[5]
-
Key Fragments: Loss of the aldehyde proton (M-1), loss of the formyl group (M-29), and fragments corresponding to the halogenated biphenyl core.
Spectroscopic Analysis for Structural Elucidation
NMR is the most powerful technique for unambiguous structure determination. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expected NMR Data (in CDCl₃, shifts are approximate):
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~10.05 | singlet (s) | Aldehyde proton (-CHO) |
| ~7.95 | doublet (d) | 2H, Aromatic protons ortho to -CHO | |
| ~7.70 | doublet (d) | 2H, Aromatic protons meta to -CHO | |
| ~7.45 | triplet (t) | 1H, Aromatic proton between Cl and F | |
| ~7.30 | multiplet (m) | 1H, Aromatic proton ortho to Cl | |
| ~7.15 | multiplet (m) | 1H, Aromatic proton ortho to F | |
| ¹³C NMR | ~191.5 | C=O | Aldehyde carbonyl |
| ~163.0 (d, J≈250 Hz) | C-F | Carbon attached to fluorine | |
| ~142.0 (d, J≈8 Hz) | C-C(Cl) | Aromatic quaternary carbon | |
| ~135.0 | C-CHO | Aromatic quaternary carbon | |
| ~134.5 (d, J≈3 Hz) | C-Cl | Carbon attached to chlorine | |
| ~130.0 | CH | Aromatic CH ortho to -CHO | |
| ~127.5 | CH | Aromatic CH meta to -CHO | |
| ~123.0 (d, J≈3 Hz) | CH | Aromatic CH | |
| ~116.5 (d, J≈21 Hz) | CH | Aromatic CH | |
| ~115.0 (d, J≈23 Hz) | CH | Aromatic CH | |
| ¹⁹F NMR | ~ -110.0 | multiplet (m) | Single fluorine environment |
Note: The multiplicity 'd' for ¹³C signals indicates a doublet due to coupling with fluorine.
FT-IR is a rapid and reliable technique for confirming the presence of key functional groups.[7]
Rationale for Peak Assignments: The specific vibrational frequencies of bonds are highly characteristic. The strong carbonyl stretch is an unmistakable marker for the aldehyde, while the C-H stretches of the aldehyde group are also diagnostic.
Detailed FT-IR Protocol:
-
System: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Accessory: Diamond or ZnSe ATR crystal.
-
Sample Preparation: Place a small drop of the liquid sample directly onto the clean ATR crystal.
-
Data Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: Average of 16 or 32 scans.
-
Range: 4000-400 cm⁻¹
-
-
Background: Perform a background scan with the clean, empty ATR crystal before analyzing the sample.
Data Presentation: Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| 3080-3050 | Medium | Aromatic C-H Stretch |
| 2850, 2750 | Medium | Aldehyde C-H Stretch (Fermi doublet) |
| 1705-1690 | Strong | Aldehyde C=O Carbonyl Stretch |
| 1600-1580 | Strong | Aromatic C=C Ring Stretch |
| 1250-1200 | Strong | C-F Stretch |
| 800-750 | Strong | C-Cl Stretch |
The following diagram illustrates the logical workflow for using these analytical techniques to identify potential impurities.
Caption: Logical workflow for the identification of process-related impurities.
Conclusion
The comprehensive analysis of this compound is a critical, multi-faceted process that underpins its successful application in research and development. A robust analytical strategy does not rely on a single technique but integrates the quantitative power of chromatography (HPLC, GC-MS) with the definitive structural elucidation capabilities of spectroscopy (NMR, FT-IR). By understanding the synthetic pathway and anticipating potential impurities, scientists can select the most effective purification strategies and deploy a targeted suite of analytical methods. This self-validating approach ensures that the molecular building block meets the highest standards of purity and identity, providing confidence in the integrity of all subsequent scientific endeavors.
References
-
Chen, S., Liu, Z., Mu, T., Wang, P., Yan, Z., Yu, D., & Zhao, X. (2020). General procedure for reductive carbonylation of aryl iodides with CO and H2. Beilstein Journal of Organic Chemistry, 16, 645-656. Available at: [Link]
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. Available at: [Link]
-
Al-Qahtani, J. S., & Al-Reza, S. M. (2021). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne. Pharmacognosy Journal, 13(1). Available at: [Link]
-
Organic Syntheses. p-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]
-
Reddit r/chemistry. (2015). Purifying aldehydes?. Reddit. Available at: [Link]
-
Furigay, M. H., Quach, P. K., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57221. Available at: [Link]
-
Lima, C. F. R. A. C., Rodrigues, A. S. M. C., et al. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. Available at: [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Royal Society of Chemistry. The infrared spectrum of benzaldehyde. Available at: [Link]
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- 2. reddit.com [reddit.com]
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- 4. Workup [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. phcogj.com [phcogj.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
"solubility of 4-(3-Chloro-5-fluorophenyl)benzaldehyde in organic solvents"
An In-depth Technical Guide to the Solubility of 4-(3-Chloro-5-fluorophenyl)benzaldehyde in Organic Solvents
Authored by: A Senior Application Scientist
The solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a critical physicochemical parameter that profoundly influences drug discovery, development, and manufacturing processes. This technical guide provides a comprehensive examination of the solubility characteristics of this compound, a halogenated aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. While specific experimental solubility data for this compound is not widely published, this document synthesizes foundational principles of solubility, predictive insights based on molecular structure, and detailed, field-proven experimental protocols for determining its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical methodologies to empower informed solvent selection and experimental design.
Introduction: The Strategic Importance of Solubility in Drug Development
This compound serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. The strategic placement of chloro and fluoro substituents on the phenyl ring can significantly modulate the electronic and steric properties of the molecule, influencing its reactivity and, critically, its interaction with biological targets. The trifluoromethyl group, for instance, is a well-established bioisostere used to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]
Understanding the solubility of this intermediate is paramount for several reasons:
-
Reaction Kinetics and Yield: In synthetic organic chemistry, the solubility of reactants in the chosen solvent system directly impacts reaction rates and overall yield.
-
Purification and Crystallization: Solubility data is essential for developing efficient crystallization and purification protocols, which are critical for obtaining high-purity compounds.
-
Formulation Development: For an API, solubility is a key determinant of its bioavailability and the feasibility of different drug delivery systems.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved.[2] The molecular structure of this compound provides several clues to its expected solubility behavior.
2.1. Key Molecular Features Influencing Solubility:
-
Aromatic Core: The benzaldehyde structure provides a nonpolar, hydrophobic backbone.
-
Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar and can act as a hydrogen bond acceptor.
-
Halogen Substituents (-Cl, -F): The chloro and fluoro groups are electronegative, contributing to the molecule's overall polarity. The presence of halogens can have complex effects on solubility.[3] While they increase molecular weight and surface area, which can decrease solubility, their polarity can enhance interactions with polar solvents. The meta-positioning of these substituents also influences the molecule's dipole moment.[4][5]
2.2. Expected Solubility Profile:
Based on these features, we can predict the following general solubility trends:
-
High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are expected to be effective at dissolving this compound. Their polarity can interact with the polar aldehyde and halogenated ring, while their aprotic nature avoids unwanted reactions with the aldehyde.
-
Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol should also be reasonably good solvents. They can engage in hydrogen bonding with the aldehyde's oxygen atom.
-
Low Solubility in Nonpolar Solvents: Nonpolar solvents like hexane and cyclohexane are unlikely to be effective solvents due to the significant polarity of the solute molecule.
-
Insolubility in Water: Despite the presence of polar groups, the overall molecule is expected to be hydrophobic and thus have very low solubility in water.
The interplay between these structural elements and solvent properties is visualized in the diagram below.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chem.ws [chem.ws]
- 3. researchgate.net [researchgate.net]
- 4. Analyzing the impact of the size of fluoro and chloro substituents on induced mesomorphism in hydrogen bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Analyzing the impact of the size of fluoro and chloro substituents on " by M. K. Sonali, Rajeev K. Sinha et al. [impressions.manipal.edu]
Navigating the Chemical Frontier: A Technical Guide to the Hazards and Safe Handling of 4-(3-Chloro-5-fluorophenyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
A Note on This Guidance
The Molecular Profile: Understanding the Inherent Risks
4-(3-Chloro-5-fluorophenyl)benzaldehyde is a bi-aryl aldehyde, a class of compounds frequently utilized as intermediates in the synthesis of complex organic molecules, including pharmaceuticals. The toxicological and hazardous properties of this compound are dictated by its key functional groups: the aldehyde, the chlorinated aromatic ring, and the fluorinated aromatic ring.
-
The Aldehyde Group (-CHO): Aldehydes are known for their reactivity and potential to act as irritants and sensitizers. They can react with biological macromolecules, which is a primary mechanism of their toxicity.
-
Halogenated Aromatic Rings: The presence of chlorine and fluorine on the phenyl rings can significantly influence the molecule's metabolic stability, lipophilicity, and potential for bioaccumulation. Halogenated aromatic compounds can sometimes exhibit specific organ toxicities.
Based on data from analogous compounds, a predictive hazard profile can be established.
Table 1: Predicted Hazard Classification
| Hazard Class | Predicted Classification | Rationale based on Analogous Compounds |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Substituted benzaldehydes like 4-chlorobenzaldehyde are classified as harmful if swallowed[1]. |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Isomers such as 3-chloro-5-fluorobenzaldehyde are known to cause skin irritation[2]. |
| Serious Eye Damage/Irritation | Category 2 (Causes serious eye irritation) | Halogenated benzaldehydes consistently show classifications for serious eye irritation[1][2][3]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust or vapors from similar compounds can lead to respiratory tract irritation[1][2]. |
Proactive Risk Mitigation: A Multi-Layered Safety Approach
A robust safety protocol is not merely a list of rules, but a dynamic system of awareness, engineering controls, and personal diligence. The following protocols are designed to create a self-validating system of safety when handling this compound.
Engineering Controls: The First Line of Defense
The primary objective is to minimize exposure. All handling of this compound in its solid (powder) or dissolved form must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of airborne particulates and vapors. Ensure that the sash is maintained at the lowest practical height to maximize capture velocity. An eyewash station and safety shower must be readily accessible and tested regularly[2][4].
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the last line of defense and must be selected to provide adequate protection against the predicted hazards.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn over the goggles, especially when handling larger quantities or if there is a significant splash risk[5][6].
-
Hand Protection: Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is crucial to consult a glove compatibility chart for specific solvents if the compound is in solution. Always inspect gloves for any signs of degradation or perforation before use. Employ the proper glove removal technique to avoid skin contamination[1][5].
-
Body Protection: A flame-retardant laboratory coat is required. For operations with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended.
-
Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, in the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used by emergency response personnel[7].
Diagram 1: PPE Selection Workflow
Caption: Step-by-step spill response workflow.
Storage and Disposal: Ensuring Long-Term Safety
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[5] The storage area should be clearly marked.
-
Disposal: Disposal of this compound and any contaminated materials must be handled as hazardous waste. All waste must be disposed of through a licensed professional waste disposal service in strict accordance with all applicable environmental regulations.[2] Do not allow the chemical to enter drains or waterways.
By adhering to these rigorous, scientifically-backed safety protocols, researchers and drug development professionals can confidently and safely work with this compound, paving the way for new discoveries while ensuring the highest standards of laboratory safety.
References
- Kasturi Aromatics. (n.d.). Material Safety Data Sheet SDS/MSDS - Benzaldehyde.
- Fisher Scientific. (2009). Safety Data Sheet - 4-Fluorobenzaldehyde.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet - 3-Chloro-4-fluorobenzaldehyde.
- Fisher Scientific. (2021). Safety Data Sheet - 3-Chloro-5-fluorobenzaldehyde.
- Sigma-Aldrich. (2025). Safety Data Sheet - 4-chlorobenzaldehyde.
- CDH Fine Chemical. (n.d.). 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 Material Safety Data Sheet SDS/MSDS.
- Sdfine. (n.d.). 4-CHLOROBENZALDEHYDE GHS Safety Data Sheet.
- Loba Chemie. (2024). BENZALDEHYDE EXTRA PURE Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 4-Chloro Benzaldehyde CAS No 104-88-1 Material Safety Data Sheet SDS/MSDS.
- Capot Chemical. (2013). MSDS of 4-Fluoro-3-phenoxy-benzaldehyde.
- ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 3-(3-CHLORO-5-FLUOROPHENYL)PROPIONALDEHYDE.
- Fisher Scientific. (2024). Safety Data Sheet - 2-Chloro-4-fluorobenzaldehyde.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
Sources
- 1. 3-Chloro-4-fluorobenzaldehyde 97 34328-61-5 [sigmaaldrich.com]
- 2. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
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- 5. 3-CHLORO-5-FLUOROBENZALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 7. 3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-(3-Chloro-5-fluorophenyl)benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyl scaffolds are of paramount importance in medicinal chemistry and materials science, frequently appearing as core structures in a wide array of pharmacologically active compounds and functional materials.[1][2] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the biphenyl backbone can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. This guide focuses on a specific, yet highly promising, biphenyl derivative: 4-(3-Chloro-5-fluorophenyl)benzaldehyde (CAS No. 1381944-68-8).[3] This compound, with its unique substitution pattern, presents a valuable building block for the synthesis of novel therapeutic agents and other advanced materials. This technical document will provide a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a particular emphasis on insights relevant to drug discovery and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective utilization in research and development.
| Property | Value | Source |
| CAS Number | 1381944-68-8 | [3] |
| Molecular Formula | C₁₃H₈ClFO | [3] |
| Molecular Weight | 234.65 g/mol | [4] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| Solubility | Soluble in common organic solvents like THF, DMF, and Dioxane | Inferred from synthetic protocols |
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and is widely recognized for its versatility and functional group tolerance.[5]
Conceptual Synthetic Pathway
The synthesis involves the coupling of 4-formylphenylboronic acid with a suitably halogenated benzene derivative, such as 1-bromo-3-chloro-5-fluorobenzene or 1-chloro-3-fluoro-5-iodobenzene . The choice of the halogen on the second phenyl ring is crucial, as the reactivity in the oxidative addition step of the catalytic cycle generally follows the trend I > Br > Cl.[5]
Figure 1: Conceptual workflow for the Suzuki-Miyaura synthesis of this compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-chloro-5-fluorobenzene (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Inert Atmosphere: The flask is then thoroughly purged with an inert gas (e.g., argon or nitrogen) to remove any oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), followed by an anhydrous solvent such as a mixture of toluene and water.
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final product, this compound.
Spectroscopic Characterization (Predicted)
Detailed spectroscopic data for this compound is not available in the public domain. However, based on the analysis of its constituent parts and related structures, the following spectral characteristics can be anticipated:
-
¹H NMR:
-
An aldehyde proton signal is expected to appear as a singlet in the downfield region, typically between 9.8 and 10.1 ppm.
-
The aromatic protons will exhibit complex splitting patterns in the range of 7.0 to 8.0 ppm. The protons on the benzaldehyde ring will likely appear as two doublets, while the protons on the 3-chloro-5-fluorophenyl ring will show more complex splitting due to coupling with both chlorine and fluorine.
-
-
¹³C NMR:
-
The carbonyl carbon of the aldehyde group will be observed in the highly deshielded region of the spectrum, around 190-195 ppm.
-
The aromatic carbons will resonate in the region of 115-150 ppm, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling).
-
-
IR Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching of the aldehyde group is expected around 1700 cm⁻¹.
-
C-H stretching vibrations of the aromatic rings will be observed around 3000-3100 cm⁻¹.
-
C-Cl and C-F stretching vibrations will appear in the fingerprint region, typically below 1200 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (234.65). The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Potential Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. The biphenyl moiety is a well-established pharmacophore found in numerous approved drugs.[6] The presence and specific positioning of the chloro and fluoro substituents can offer several advantages in drug design:
-
Modulation of Physicochemical Properties: The halogens can fine-tune the lipophilicity of the molecule, which is a critical parameter for absorption, distribution, metabolism, and excretion (ADME) properties.
-
Enhanced Binding Interactions: The electron-withdrawing nature of the halogens can influence the electronic distribution of the aromatic rings, potentially leading to stronger binding interactions with biological targets through halogen bonding or other non-covalent interactions.
-
Metabolic Stability: The introduction of halogens can block sites of metabolism, thereby increasing the in vivo half-life of a drug candidate.
Derivatives of this benzaldehyde could be explored for a variety of therapeutic areas, including but not limited to:
-
Anticancer Agents: Many biphenyl derivatives have demonstrated potent anticancer activity.[7]
-
Anti-inflammatory Drugs: The biphenyl structure is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).
-
Antiviral and Antimicrobial Agents: The unique electronic and steric properties of this scaffold could be leveraged to design novel inhibitors of viral or microbial targets.
The aldehyde functional group serves as a versatile handle for further chemical modifications, allowing for the facile introduction of various pharmacophoric groups to explore structure-activity relationships (SAR).
Conclusion
This compound is a synthetically accessible and highly promising building block for the development of novel compounds in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is not yet widely published, its synthesis can be reliably achieved through well-established Suzuki-Miyaura coupling protocols. The unique combination of a biphenyl core with a strategically placed chloro and fluoro substituent pattern, along with a reactive aldehyde functionality, makes it a valuable tool for researchers aiming to design and synthesize next-generation therapeutic agents and functional materials. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of new and potent drug candidates.
References
Please note that as specific literature for this compound is limited, the references provided are for related compounds and general synthetic methodologies.
- Jain, S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 5(12), 37-46.
- Combi-Blocks. (n.d.). Safety Data Sheet: this compound. Retrieved from a relevant chemical supplier's website.
- IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific & Engineering Research, 10(5).
- PubMed. (2020). Design, synthesis and biological evaluation of 2-methyl-(1,1'-biphenyl)-pyrimidine conjugates. Bioorganic & Medicinal Chemistry Letters, 30(16), 127328.
- Google Patents. (1989). Process for producing fluorobenzaldehydes. US4845304A.
-
NIST. (n.d.). Benzaldehyde, 4-chloro-. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-fluoro-. Retrieved from [Link]
- ChemicalBook. (n.d.). 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis. Retrieved from a relevant chemical supplier's website.
-
PubChem. (n.d.). 3-Chloro-5-fluorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
- SynHet. (n.d.). Benzaldehyde, 3-chloro-5-fluoro-4-(1-methylethoxy)-. Retrieved from a relevant chemical supplier's website.
-
ResearchGate. (n.d.). Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b).... Retrieved from [Link]
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Retrieved from a relevant chemical supplier's website.
- ARKAT USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341.
- ResearchGate. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)
- Google Patents. (2014). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. CN103896752A.
- Google Patents. (2011). Novel synthesis of substituted 4-amino-pyrimidines. EP2307355B1.
- MDPI. (2017). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molbank, 2017(4), M960.
- ResearchGate. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)
- BLDpharm. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. Retrieved from a relevant chemical supplier's website.
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- 2. combi-blocks.com [combi-blocks.com]
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- 4. This compound;1381944-68-8 [abichem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chemimpex.com [chemimpex.com]
Methodological & Application
The Synthetic Versatility of 4-(3-Chloro-5-fluorophenyl)benzaldehyde: A Guide for Organic Synthesis and Drug Discovery
Introduction: The Strategic Importance of Halogenated Benzaldehydes in Modern Synthesis
In the landscape of contemporary organic synthesis and medicinal chemistry, halogenated aromatic aldehydes stand out as exceptionally versatile and valuable building blocks. The judicious incorporation of halogen atoms, such as chlorine and fluorine, onto an aromatic scaffold can profoundly influence a molecule's physicochemical and pharmacological properties. This includes modifications to lipophilicity, metabolic stability, and binding affinity for biological targets.[1][2] The aldehyde functionality, in turn, serves as a gateway for a vast array of chemical transformations, enabling the construction of complex molecular architectures.[3][4]
4-(3-Chloro-5-fluorophenyl)benzaldehyde, with its distinct substitution pattern, represents a strategic starting material for the synthesis of novel compounds, particularly in the realm of drug discovery. The presence of both chloro and fluoro substituents on the meta-positions of the phenyl ring offers unique electronic properties and potential for specific interactions within protein binding pockets, making it an attractive scaffold for the development of targeted therapeutics like kinase inhibitors.[5][6][7] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and protocols for key chemical transformations.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in synthetic organic chemistry.
| Property | Value |
| Molecular Formula | C₁₃H₈ClFO |
| Molecular Weight | 234.66 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
| Reactivity | The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction. The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, as well as cross-coupling reactions. |
The reactivity of this compound is governed by two main features: the aldehyde functional group and the substituted aromatic ring. The aldehyde is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions such as:
-
Wittig Reaction: For the formation of alkenes.
-
Reductive Amination: For the synthesis of secondary and tertiary amines.
-
Aldol and Knoevenagel Condensations: For the formation of α,β-unsaturated carbonyl compounds.
-
Grignard and Organolithium Additions: For the synthesis of secondary alcohols.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding benzyl alcohol.
The 3-chloro-5-fluorophenyl moiety influences the reactivity of the benzaldehyde. The electron-withdrawing nature of the halogens can slightly increase the electrophilicity of the aldehyde carbonyl carbon. Furthermore, the aromatic ring itself can be a site for further functionalization, although the presence of two deactivating halogen substituents makes electrophilic aromatic substitution challenging. However, the aryl halide motifs are prime candidates for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents.
Key Synthetic Applications and Protocols
The following sections detail key synthetic transformations involving this compound, providing both the chemical rationale and step-by-step protocols.
Application 1: Alkene Synthesis via Wittig Reaction
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes and ketones. This reaction is invaluable for extending the carbon skeleton and introducing a double bond, a common feature in many natural products and pharmaceuticals.
Protocol: Synthesis of 1-(3-Chloro-5-fluorophenyl)-4-(prop-1-en-1-yl)benzene
Objective: To synthesize an alkene from this compound using a phosphonium ylide.
Materials:
-
This compound
-
Ethyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the suspension. The color of the reaction mixture will typically turn deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired alkene.
Causality and Insights: The strong base (potassium tert-butoxide) deprotonates the phosphonium salt to generate the nucleophilic ylide. The ylide then attacks the electrophilic carbonyl carbon of the aldehyde to form a betaine intermediate, which subsequently collapses to form the alkene and triphenylphosphine oxide. The choice of a non-stabilized ylide generally favors the formation of the (Z)-alkene.
Workflow Diagram:
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- 2. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
"synthesis of derivatives from 4-(3-Chloro-5-fluorophenyl)benzaldehyde"
An In-Depth Technical Guide to the Synthesis of Derivatives from 4-(3-Chloro-5-fluorophenyl)benzaldehyde
Introduction: A Versatile Scaffold in Modern Drug Discovery
This compound is a highly functionalized aromatic aldehyde that serves as a critical starting material in medicinal chemistry and materials science. Its unique substitution pattern—a biphenyl system featuring a reactive aldehyde group and a halogenated phenyl ring—provides a versatile platform for constructing complex molecular architectures. The presence of both chlorine and fluorine atoms is particularly significant in drug design. The judicious incorporation of fluorine can profoundly influence a molecule's properties, including its metabolic stability, membrane permeability, pKa, and binding potency.[1][2][3] Similarly, the chloro group contributes to the molecule's lipophilicity and can engage in specific halogen bonding interactions, further modulating its pharmacokinetic and pharmacodynamic profile.
This guide, intended for researchers, scientists, and drug development professionals, provides a detailed exploration of the synthetic pathways originating from this key intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles. The focus will be on leveraging the aldehyde functionality for derivatization through cornerstone reactions such as reductive amination, Wittig olefination, and various condensation reactions.
Core Synthetic Strategies: From Aldehyde to Diverse Derivatives
The primary locus of reactivity on this compound is the aldehyde group. Its electrophilic carbon is susceptible to attack by a wide array of nucleophiles, making it an ideal handle for molecular elaboration.
Caption: Mechanism of Reductive Amination.
Data Presentation: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Key Characteristics | Common Solvents |
| Sodium Triacetoxyborohydride | STAB | Mild and selective for iminium ions; moisture-sensitive. Does not reduce aldehydes or ketones. [4] | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) [4] |
| Sodium Cyanoborohydride | NaCNBH₃ | Effective and water-tolerant, but highly toxic (releases HCN under acidic conditions). [5][4] | Methanol (MeOH) [4] |
| Sodium Borohydride | NaBH₄ | Potent reducer; can reduce the starting aldehyde. Typically added after imine formation is complete. [4] | Methanol (MeOH), Ethanol (EtOH) [4] |
Experimental Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol describes the synthesis of N-benzyl-1-(4-(3-chloro-5-fluorophenyl)phenyl)methanamine.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 234.65 | 1.0 g | 4.26 |
| Benzylamine | 107.15 | 0.48 mL (0.50 g) | 4.69 (1.1 eq) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.35 g | 6.39 (1.5 eq) |
| Dichloromethane (DCM) | - | 20 mL | - |
| Acetic Acid (optional) | - | 1-2 drops | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 g, 4.26 mmol) and dissolve in anhydrous DCM (20 mL).
-
Add benzylamine (0.48 mL, 1.1 eq) to the solution. A catalytic amount of acetic acid (1-2 drops) can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine by Thin Layer Chromatography (TLC).
-
In a single portion, carefully add sodium triacetoxyborohydride (1.35 g, 1.5 eq). Note: The reaction may effervesce slightly.
-
Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure secondary amine.
Wittig Reaction: Olefination for Alkene Synthesis
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond from a carbonyl compound. [6]The reaction involves a phosphonium ylide (Wittig reagent) reacting with the aldehyde to form a four-membered oxaphosphetane intermediate, which then collapses to yield the alkene and a stable triphenylphosphine oxide byproduct. [6][7] Mechanistic Rationale: The stereochemical outcome (E vs. Z alkene) is largely dependent on the nature of the ylide.
-
Non-stabilized Ylides (e.g., R = alkyl) typically react quickly and irreversibly to form a cis-oxaphosphetane, leading predominantly to the (Z)-alkene. [6]* Stabilized Ylides (e.g., R = ester, ketone) are less reactive, allowing for equilibration of the intermediates. The thermodynamically more stable trans-oxaphosphetane is favored, leading predominantly to the (E)-alkene. [6]
Caption: Simplified Wittig Reaction Mechanism.
Experimental Protocol 2: Wittig Reaction with a Stabilized Ylide
This protocol describes the synthesis of ethyl 3-(4-(3-chloro-5-fluorophenyl)phenyl)acrylate, an (E)-alkene.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 234.65 | 1.0 g | 4.26 |
| (Carbethoxymethylene)triphenylphosphorane | 348.38 | 1.64 g | 4.70 (1.1 eq) |
| Toluene | - | 25 mL | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 g, 4.26 mmol) and (carbethoxymethylene)triphenylphosphorane (1.64 g, 1.1 eq) in toluene (25 mL).
-
Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (a common eluent is 10-20% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purification: Add hexanes (30 mL) to the crude residue and stir vigorously. Triphenylphosphine oxide has low solubility in hexanes and may precipitate. [7]7. Filter the mixture to remove the precipitated triphenylphosphine oxide. Wash the solid with a small amount of cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
Further purify the resulting oil or solid by column chromatography on silica gel (e.g., 5-15% ethyl acetate/hexanes) to obtain the pure (E)-alkene product.
Condensation Reactions: Access to Schiff Bases and Heterocycles
The aldehyde group readily undergoes condensation reactions with various nucleophiles, typically involving the loss of a water molecule. These reactions are fundamental for synthesizing Schiff bases (imines), chalcones, and semicarbazones, which are themselves valuable intermediates for constructing complex heterocyclic systems. [8][9][10][11]
-
Schiff Base Formation: Reaction with primary amines yields imines, which are key precursors for various nitrogen-containing heterocycles.
-
Semicarbazone Formation: Reaction with semicarbazide hydrochloride produces semicarbazones, a class of compounds investigated for their broad biological activities. [8]* Claisen-Schmidt Condensation: Reaction with a ketone or another aldehyde containing an α-hydrogen under basic or acidic conditions yields an α,β-unsaturated ketone, known as a chalcone. [12]Chalcones are precursors to flavonoids, pyrazolines, and other important heterocyclic scaffolds. [9][12]
Experimental Protocol 3: Synthesis of a Schiff Base Derivative
This protocol describes the synthesis of a representative Schiff base from this compound and aniline.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) |
|---|---|---|---|
| This compound | 234.65 | 1.0 g | 4.26 |
| Aniline | 93.13 | 0.39 mL (0.40 g) | 4.26 (1.0 eq) |
| Ethanol | - | 15 mL | - |
| Acetic Acid (Glacial) | - | 1-2 drops | - |
Procedure:
-
Dissolve this compound (1.0 g, 4.26 mmol) in ethanol (15 mL) in a 50 mL round-bottom flask.
-
Add aniline (0.39 mL, 1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (1-2 drops).
-
Heat the mixture to reflux for 2-4 hours. The product often precipitates from the solution upon formation.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure Schiff base. Recrystallization from ethanol can be performed if further purification is needed.
Conclusion
This compound stands out as a privileged scaffold for the synthesis of novel chemical entities. The protocols and strategies detailed in this guide—reductive amination, Wittig olefination, and condensation reactions—provide a robust toolkit for researchers to generate diverse libraries of derivatives. By understanding the mechanistic principles behind these transformations, scientists can rationally design and execute synthetic routes to molecules with tailored properties for applications in drug discovery, materials science, and beyond.
References
- A Highly Versatile One-Pot Aqueous Wittig Reaction. Science and Education Publishing.
- Synthetic method of 4-fluorobenzaldehyde. Google Patents. CN101353297A.
- A Solvent Free Wittig Reaction. Course Document.
- Solvent Free Wittig Reactions. Course Document.
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate.
- Applications of Fluorine in Medicinal Chemistry. PubMed.
- View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. Pharmaceutical Chemistry Journal.
- Wittig Reaction. Organic Chemistry Portal.
- Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
- 4-Chloro-3-fluorobenzaldehyde synthesis. ChemicalBook.
- Organic Base-Mediated Wittig Reaction of Perfluorohalogenated Benzaldehydes for Designing Halogen Bond-Driven Smart Polymer Mate. ChemRxiv.
- Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). ResearchGate.
- Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. PubMed.
- Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI.
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents. CN103896752A.
- An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanal and Related Halogenated Aromatic Aldehydes. Benchchem.
- Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO01334D.
- Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-ene-1-one. ResearchGate.
- (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. MDPI.
- Synthesis of some new heterocyclic compounds derived from p-chlorobenzoylchloride and investigation of biological effectiveness. ResearchGate.
- Solvent-Free Heterocyclic Synthesis. Chemical Reviews.
- Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate.
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI.
- Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science.
- Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PMC - NIH.
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers.
- Synthesis and Antimicrobial Activity of 3‐Methoxy‐4‐[4‐chlorophenyl thioethoxy]‐5‐cyanophenyl Benzaldehyde and Its Intermediates. Sci-Hub.
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Application Notes and Protocols: 4-(3-Chloro-5-fluorophenyl)benzaldehyde as a Versatile Building Block in Medicinal Chemistry
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 4-(3-Chloro-5-fluorophenyl)benzaldehyde. This biaryl aldehyde is a valuable, yet underexplored, building block for the synthesis of novel molecular entities. Its structure combines several key features desirable in modern drug discovery: a versatile formyl group for diverse chemical transformations, a biaryl core common to many bioactive molecules, and a strategically placed 3-chloro-5-fluoro substitution pattern on one of the phenyl rings. The presence of these halogens can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through specific halogen-bond interactions.[1] This guide details the synthetic accessibility of the title compound, outlines robust protocols for its derivatization, and illustrates its potential in constructing complex scaffolds for targeted therapies.
Introduction: The Strategic Value of the 3,5-Dihaloaryl Motif
The this compound scaffold is more than a simple intermediate; it is a carefully designed starting point for library synthesis and lead optimization.
-
The Biaryl Core: The biaryl structural motif is a privileged scaffold found in numerous approved drugs. It provides a rigid, well-defined three-dimensional structure that can effectively orient functional groups for optimal interaction with biological targets.
-
The Aldehyde Handle: The formyl group is one of the most versatile functional groups in organic synthesis. It serves as an electrophilic center for nucleophilic additions, a precursor for reductive aminations, a key component in olefination reactions, and a building block for a vast array of heterocyclic systems through multicomponent reactions.[2][3]
-
The 3-Chloro-5-Fluoro Substitution: The strategic placement of both chlorine and fluorine offers a nuanced approach to molecular design.
-
Fluorine: Often introduced to block metabolic oxidation sites, increase binding affinity through hydrogen bond interactions, and modulate pKa. Its small size minimizes steric hindrance.[1][4]
-
Chlorine: A larger halogen that can form stronger halogen bonds and significantly increase lipophilicity. Its presence can enhance membrane permeability and provide a distinct vector for exploring protein-ligand interactions.
-
Combined Effect: The meta-disposition of these halogens creates a unique electronic environment, influencing the reactivity of the ring and providing distinct interaction points for target binding.
-
Physicochemical Properties & Data
A summary of the key properties of the title compound is presented below.
| Property | Data |
| Molecular Formula | C₁₃H₈ClFO |
| Molecular Weight | 234.66 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid |
| Key Functional Groups | Aldehyde, Biaryl, Chloro, Fluoro |
| Reactivity Centers | Aldehyde (electrophilic), Aryl Rings (for further functionalization) |
Synthetic Accessibility: The Suzuki-Miyaura Cross-Coupling Approach
The most direct and reliable method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry due to its functional group tolerance, high yields, and commercially available starting materials.[5][6]
Workflow for Synthesis
Caption: General workflow for the synthesis of the title compound.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
Causality: This protocol utilizes a standard palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), and a common base, potassium carbonate. The mixed solvent system of dioxane and water is crucial; water helps to dissolve the inorganic base, while dioxane solubilizes the organic reactants and catalyst.[6][7] The reaction is monitored until the consumption of the limiting aryl bromide, ensuring optimal yield.
Materials:
-
1-Bromo-3-chloro-5-fluorobenzene (1.0 equiv)
-
4-Formylphenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Argon or Nitrogen gas
Procedure:
-
To a dry round-bottom flask, add 1-Bromo-3-chloro-5-fluorobenzene (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.03 equiv).
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL dioxane and 5 mL water for a 10 mmol scale reaction).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.
Key Synthetic Transformations and Protocols
The aldehyde functionality is a gateway to a multitude of molecular scaffolds. Below are key protocols for its transformation.
Reductive Amination for Amine Synthesis
Causality: This two-step, one-pot reaction first forms an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride. This specific reagent is chosen because it is less reactive towards the starting aldehyde than other hydrides, minimizing side reactions.
Protocol 2: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 equiv) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 equiv).
-
Add a catalytic amount of acetic acid (0.1 equiv) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to the mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via column chromatography or recrystallization.
Synthesis of Heterocycles: The Hantzsch Pyridine Synthesis
Causality: Multicomponent reactions are highly efficient for building molecular complexity rapidly. The Hantzsch synthesis is a classic example, creating a dihydropyridine ring, a scaffold found in various calcium channel blockers and other therapeutic agents. The reaction is typically catalyzed by acid.
Protocol 3: Synthesis of a Dihydropyridine Derivative
-
In a round-bottom flask, combine this compound (1.0 equiv), ethyl acetoacetate (2.2 equiv), and ammonium acetate (1.2 equiv) in ethanol.
-
Heat the mixture to reflux (approximately 80 °C) and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, a solid product often precipitates from the reaction mixture upon cooling.
-
Cool the flask in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The resulting dihydropyridine can be used as is or oxidized to the corresponding pyridine if desired.
Wittig Reaction for Alkene Synthesis
Causality: The Wittig reaction is a powerful method for forming carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide. The choice of ylide (stabilized vs. unstabilized) determines the stereoselectivity of the resulting alkene (E or Z). This protocol uses a stabilized ylide, which typically favors the E-alkene.
Protocol 4: General Procedure for Wittig Olefination
-
Suspend the appropriate phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) (1.1 equiv) in an anhydrous solvent like tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base (e.g., sodium hydride or potassium tert-butoxide) (1.1 equiv) to generate the ylide. Stir for 30-60 minutes until the deep color of the ylide persists.
-
Add a solution of this compound (1.0 equiv) in THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography to separate the alkene product from triphenylphosphine oxide.
Case Study: Hypothetical Pathway to a Pyridazinone-Based Kinase Inhibitor Scaffold
To illustrate the utility of this compound, we propose a hypothetical synthetic route to a pyridazinone scaffold. Pyridazinones are known heterocyclic cores in many kinase inhibitors and other anticancer agents.[8][9] This pathway combines a condensation reaction with subsequent functionalization.
Caption: Hypothetical synthesis of a pyridazinone scaffold.
This pathway demonstrates how the initial aldehyde is transformed into a complex heterocyclic system, which can then be further elaborated to generate a library of potential drug candidates for screening. The 3-chloro-5-fluorophenyl moiety would serve as a key pharmacophoric element for exploring interactions within the target protein's binding site.
Conclusion
This compound is a high-potential building block for medicinal chemistry and drug discovery. Its straightforward synthesis via Suzuki coupling and the exceptional versatility of its aldehyde group allow for the efficient construction of diverse and complex molecular architectures. The embedded 3-chloro-5-fluorophenyl motif provides a powerful tool for modulating pharmacokinetic and pharmacodynamic properties. The protocols and strategies outlined in this guide serve as a robust starting point for researchers aiming to leverage this compound in the rational design of next-generation therapeutic agents.
References
- BenchChem (2025).Catalytic Functionalization of 2-[3-(benzyloxy)phenyl]benzaldehyde: Application Notes and Protocols.
-
Liu, X. H., Park, H., Hu, J. H., et al. (2017). Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(2), 888-896. Available at: [Link]
- BenchChem (2025).4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis.
-
Liu, X. H., Park, H., Hu, J. H., et al. (2017). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate (2017). Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups | Request PDF. Available at: [Link]
- BenchChem (2025).Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry.
-
Arch Pharm (Weinheim) (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Available at: [Link]
-
ResearchGate (2015). Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2 H )-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Available at: [Link]
-
Okema (n.d.). Exploring the Properties and Applications of 3-Chloro-4-fluorobenzaldehyde. Available at: [Link]
-
MDPI (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Available at: [Link]
-
Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]
-
Yoneda Labs (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
MDPI (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Available at: [Link]
-
Journal of Medicinal Chemistry (2015). Applications of Fluorine in Medicinal Chemistry. Available at: [Link]
-
MDPI (n.d.). Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules. Available at: [Link]
-
Organic Chemistry Frontiers (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Available at: [Link]
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- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Elusive Role of 4-(3-Chloro-5-fluorophenyl)benzaldehyde in Agrochemical Synthesis: A Technical Perspective on Potential Applications
Senior Application Scientist Note: In the dynamic field of agrochemical research and development, the exploration of novel molecular scaffolds is a constant endeavor. While a vast number of chemical intermediates are synthesized and evaluated, not all find their way into widely documented, commercialized products. 4-(3-Chloro-5-fluorophenyl)benzaldehyde represents one such intriguing case. As of the latest review of publicly accessible scientific literature and patent databases, there are no specific, documented applications of this precise molecule as a direct precursor in the synthesis of named agrochemical products.
This absence of direct evidence does not, however, diminish its potential value. Its structure contains a confluence of functionalities highly pertinent to modern agrochemical design. This guide, therefore, takes a forward-looking, deductive approach. Instead of detailing established protocols, we will dissect the molecule's constituent parts, explore the chemical logic behind its potential applications, and propose hypothetical, yet scientifically grounded, synthetic pathways. This document is intended for researchers and synthetic chemists as a tool for thought- a guide to what could be based on the established principles of agrochemical synthesis.
Part 1: Deconstructing the Molecule: A Gateway to Bioactivity
The structure of this compound is a composite of functionalities that are hallmarks of many successful agrochemicals. Understanding these components is key to unlocking its synthetic potential.
-
The Benzaldehyde Moiety: The aldehyde group is a versatile chemical handle. It is an electrophilic center ripe for a variety of transformations, making it an excellent starting point for building more complex molecular architectures.
-
The Biphenyl Core: The biphenyl structure provides a rigid, yet conformationally aware, scaffold. This is a common feature in many pesticides, offering a backbone to which other functional groups can be attached in a precise three-dimensional arrangement to interact with biological targets.
-
The Halogenated Phenyl Ring (3-Chloro-5-fluoro): The presence of chlorine and fluorine atoms on one of the phenyl rings is of particular significance. Halogenation is a widely used strategy in agrochemical design to:
-
Increase Metabolic Stability: Halogens can block sites of oxidative metabolism by cytochrome P450 enzymes in the target pest or in the environment, thereby increasing the bioavailability and residual activity of the compound.
-
Enhance Binding Affinity: The electronic properties and size of halogen atoms can lead to favorable interactions (e.g., halogen bonding, hydrophobic interactions) with the active site of target enzymes or receptors.
-
Modulate Lipophilicity: Halogenation influences the compound's solubility and its ability to penetrate biological membranes.
-
Part 2: Hypothetical Synthetic Pathways in Agrochemical Development
Given its structural features, this compound could serve as a key intermediate in the synthesis of several classes of agrochemicals. Below, we outline plausible synthetic transformations.
Synthesis of Fungicidal Oxime Ethers
The benzaldehyde functionality is a classic precursor to oximes, which are prominent in a number of commercial fungicides. The subsequent etherification of the oxime provides a route to introduce further diversity.
Protocol: Hypothetical Synthesis of a Phenyl Oxime Ether Fungicide Candidate
-
Oxime Formation:
-
Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add 1.1 equivalents of hydroxylamine hydrochloride and 1.2 equivalents of a base (e.g., sodium acetate or pyridine).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the product can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate, or by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.
-
-
O-Alkylation (Etherification):
-
Suspend the synthesized oxime (1.0 equivalent) and a base such as potassium carbonate (1.5 equivalents) in a polar aprotic solvent like DMF or acetonitrile.
-
Add the desired alkylating agent (e.g., a substituted benzyl halide or an alkyl halide, 1.1 equivalents).
-
Heat the mixture (e.g., 60-80 °C) and monitor the reaction progress.
-
Work-up typically involves quenching with water, extraction with an organic solvent, and purification of the final oxime ether product.
-
Causality Behind Experimental Choices:
-
The choice of base in the oximation step is crucial; a mild base is used to neutralize the HCl released from hydroxylamine hydrochloride without promoting side reactions.
-
In the etherification step, a polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction, while an inorganic base is sufficient to deprotonate the oxime.
Caption: Hypothetical workflow for the synthesis of an oxime ether.
Synthesis of Insecticidal Schiff Bases and their Reduction Products
The reaction of the aldehyde with primary amines to form Schiff bases (imines) is a fundamental transformation. These imines, or their reduced amine derivatives, are found in various bioactive molecules.
Protocol: Hypothetical Synthesis of a Substituted Benzylamine Insecticide Candidate
-
Schiff Base Formation:
-
In a flask equipped with a Dean-Stark trap, dissolve this compound (1.0 eq.) and a primary amine (e.g., a substituted aniline or an aliphatic amine, 1.0 eq.) in a solvent that forms an azeotrope with water, such as toluene.
-
Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture, removing water via the Dean-Stark trap. Monitor the reaction until no more water is collected.
-
The solvent can be removed under reduced pressure to yield the crude Schiff base, which may be used directly in the next step.
-
-
Reduction to Amine:
-
Dissolve the crude Schiff base in a suitable solvent like methanol or ethanol.
-
Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH4) in portions (1.5 eq.).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water, and then remove the organic solvent. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated to give the final secondary amine.
-
Causality Behind Experimental Choices:
-
The Dean-Stark apparatus is used to drive the equilibrium of the reversible imine formation towards the product by removing water.
-
Sodium borohydride is a mild and selective reducing agent for imines, which avoids the reduction of other functional groups that might be present in the molecule.
Caption: Hypothetical workflow for the synthesis of a secondary amine.
Part 3: Data Presentation and Future Outlook
While quantitative data for specific reactions of this compound are not available in the public domain, the proposed transformations are based on well-established, high-yielding synthetic methodologies. The expected yields for the individual steps, based on analogous reactions reported in the literature, are summarized below.
| Reaction Type | Reagents | Solvent | Typical Yield Range |
| Oximation | Hydroxylamine hydrochloride, Base | Ethanol | 85-95% |
| O-Alkylation | Alkyl halide, K2CO3 | DMF | 70-90% |
| Schiff Base Formation | Primary amine, Acid catalyst | Toluene | >90% |
| Imine Reduction | NaBH4 | Methanol | 80-95% |
Authoritative Grounding: The synthetic transformations described are fundamental in organic chemistry. For a comprehensive understanding of these reactions, researchers are encouraged to consult standard organic chemistry textbooks and review articles on the synthesis of bioactive molecules. The principles of halogenation in drug design are also well-documented in medicinal and agrochemical chemistry literature.
Conclusion
This compound stands as a molecule of high potential in the landscape of agrochemical intermediates. Its combination of a versatile aldehyde handle, a rigid biphenyl core, and a strategically halogenated phenyl ring makes it a prime candidate for the synthesis of novel fungicides, insecticides, and herbicides. While its direct application remains, for now, within the realm of proprietary research, the fundamental chemical principles outlined in this guide provide a robust framework for its exploration in the academic and industrial laboratories of the future. The logical next step for researchers interested in this molecule would be to perform the proposed (or similar) reactions and screen the resulting novel compounds for biological activity.
References
At present, there are no direct references detailing the synthesis of specific agrochemicals from this compound. The protocols and discussions provided are based on established, general principles of organic synthesis and agrochemical design. For further reading on these principles, the following resources are recommended:
- Modern Organic Synthesis by George S. Zweifel and Michael H. Nantz. A comprehensive resource on synthetic methodologies. (A general textbook, no specific URL)
- The Chemistry of Pesticides by Kenneth A. Hassall. Provides insight into the structure-activity relationships of various pesticide classes. (A general textbook, no specific URL)
-
Recent developments of fluorine-containing agrochemicals - A review article that discusses the importance of fluorine in agrochemical design. While not mentioning the specific target molecule, it provides context. A relevant example can be found at: [Link]
"synthetic protocols using 4-(3-Chloro-5-fluorophenyl)benzaldehyde"
An In-Depth Guide to the Synthesis and Application of 4-(3-Chloro-5-fluorophenyl)benzaldehyde
Introduction: A Versatile Building Block in Modern Chemistry
The synthesis of complex biaryl scaffolds is a cornerstone of modern drug discovery and materials science. Within this class of molecules, this compound emerges as a particularly valuable synthetic intermediate. Its structure combines a reactive aldehyde functional group with a biaryl core containing a strategically positioned chlorine and fluorine atom. The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] This guide, designed for researchers and drug development professionals, provides a comprehensive overview of the synthesis of this key building block and detailed protocols for its subsequent application in constructing more complex molecular architectures. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.
Section 1: Synthesis of the Core Scaffold via Suzuki-Miyaura Cross-Coupling
The most efficient and modular route to constructing the C-C bond between the two aromatic rings in this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of its key reagents.[5]
Retrosynthetic Rationale
The retrosynthetic disconnection of the target molecule breaks the bond between the two phenyl rings. This leads to two potential sets of starting materials for a Suzuki coupling:
-
4-Formylphenylboronic acid and 1-bromo-3-chloro-5-fluorobenzene.
-
(3-Chloro-5-fluorophenyl)boronic acid and 4-bromobenzaldehyde.
While both routes are viable, Route 2 is often preferred in practice. 4-Bromobenzaldehyde is a common and inexpensive starting material, and the aldehyde functionality is generally stable under modern Suzuki coupling conditions, avoiding the need for protecting group chemistry.[6]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the synthesis of this compound from (3-Chloro-5-fluorophenyl)boronic acid and 4-bromobenzaldehyde. The use of a palladium catalyst in conjunction with a phosphine ligand facilitates the key steps of the catalytic cycle.
Step-by-Step Methodology:
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (2.5 eq) as the base.
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02 eq). The use of a pre-catalyst like PdCl₂(dppf) is advantageous as it is air-stable and is reduced in situ to the active Pd(0) species.
-
Solvent and Degassing: Add a 4:1 mixture of dioxane and deionized water. The aqueous phase is crucial for dissolving the inorganic base and facilitating the transmetalation step.[6] Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-bromobenzaldehyde is consumed.
-
Work-up: Cool the mixture to room temperature. Add ethyl acetate and water to the flask and transfer the contents to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound as a white or off-white solid.
Mechanistic Insight: The Suzuki Coupling Catalytic Cycle
The Suzuki reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is key to troubleshooting and optimizing the reaction.[7]
Section 2: Applications in Downstream Synthesis
The aldehyde group of this compound is a versatile handle for a wide array of chemical transformations, enabling the construction of diverse molecular libraries for screening in drug discovery and materials science.
Knoevenagel Condensation for α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[8] This protocol uses malononitrile as the active methylene compound to synthesize a vinyl dinitrile, a useful precursor for various heterocycles and Michael acceptors.
Protocol 2: Knoevenagel Condensation with Malononitrile
-
Setup: In a 50 mL flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (20 mL).
-
Catalyst: Add a catalytic amount of piperidine (0.1 eq). Piperidine acts as a base to deprotonate malononitrile, generating the nucleophilic carbanion.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. The product often precipitates out of the solution as a solid.
-
Isolation: If a precipitate forms, collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Purification: If no precipitate forms or if further purification is needed, remove the solvent under reduced pressure and recrystallize the solid from ethanol or purify by column chromatography.
Reductive Amination for the Synthesis of Novel Amines
Reductive amination is one of the most powerful methods for synthesizing amines in medicinal chemistry. It involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Protocol 3: One-Pot Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq) and a primary or secondary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add acetic acid (0.1 eq) to catalyze imine formation. Stir at room temperature for 1 hour.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. This reagent is selective for iminium ions over aldehydes, allowing for a one-pot procedure.
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.
Section 3: Data Summary
Accurate characterization is essential to confirm the identity and purity of synthesized compounds. The following tables summarize key physicochemical and expected spectroscopic data for the title compound.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C₁₃H₈ClFO |
| Molecular Weight | 234.66 g/mol |
| Appearance | White to off-white solid |
| IUPAC Name | This compound |
Table 2: Expected NMR Spectroscopic Data (in CDCl₃)
Note: Chemical shifts (δ) are predicted based on analogous structures and may vary slightly.[9][10]
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | 10.1 (s, 1H, -CHO), 8.0 (d, 2H), 7.8 (d, 2H), 7.5-7.2 (m, 3H) | 191.5, 163.0 (d, J≈250 Hz), 142.0 (d), 139.0, 136.0, 130.5, 130.0, 124.0 (d), 116.0 (d), 115.0 (d) |
| Product of Protocol 2 | 8.0-7.3 (m, 8H, Ar-H), 7.8 (s, 1H, vinyl-H) | 160.0 (d), 145.0, 138.0, 135.0, 132.0, 130.0, 125.0, 117.0, 115.0, 113.0, 85.0 |
| Product of Protocol 3 (with Benzylamine) | 7.9-7.2 (m, 12H, Ar-H), 4.0 (s, 2H, Ar-CH₂-N), 3.9 (s, 2H, N-CH₂-Ar) | 163.0 (d), 143.0, 140.0, 138.0, 130.0, 129.0, 128.5, 127.5, 124.0, 115.0, 114.0, 54.0, 53.5 |
Conclusion
This compound is a high-value intermediate whose synthesis is readily achieved through robust and scalable methods like the Suzuki-Miyaura coupling. The strategic placement of its functional groups—a versatile aldehyde and metabolically significant halogens—makes it an ideal starting point for the synthesis of diverse and complex molecules. The protocols detailed herein provide researchers with reliable, step-by-step procedures to not only prepare this building block but also to leverage its reactivity in key transformations such as Knoevenagel condensations and reductive aminations, thereby accelerating discovery programs in pharmaceuticals and materials science.
References
-
Chen, S., Liu, Z., Mu, T., Wang, P., Yan, Z., Yu, D., & Zhao, X. (2020). General procedure for reductive carbonylation of aryl iodides with CO and H₂. Beilstein Journal of Organic Chemistry, 16, 645-656. Available at: [Link]
-
Supporting Information for various benzaldehyde syntheses. (2014). Chemical Communications, 50, 2330-2333. Available at: [Link]
- Google Patents. (CN101353297A). Synthetic method of 4-fluorobenzaldehyde.
-
PubChem. 3-Chloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. Available at: [Link]
-
Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry, 14(7), 855-864. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
NIST. Benzaldehyde, 4-chloro-. NIST Chemistry WebBook. Available at: [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. YouTube. Available at: [Link]
- Google Patents. (US6455739B1). Production of 4-fluorobenzaldehyde.
-
Taher, M., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Molecules, 27(24), 8843. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Company Profile and Product Information. Available at: [Link]
-
Organic Syntheses. m-CHLOROBENZALDEHYDE. Available at: [Link]
-
Szafranski, K., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 23(10), 2453. Available at: [Link]
- Google Patents. (CN103896752A). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
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"catalytic reactions involving 4-(3-Chloro-5-fluorophenyl)benzaldehyde"
An In-Depth Technical Guide to Catalytic Reactions Involving 4-(3-Chloro-5-fluorophenyl)benzaldehyde
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the catalytic applications of this compound. This biaryl aldehyde is a versatile building block, offering multiple reaction sites for constructing complex molecular architectures relevant to pharmaceutical and materials science. We will explore the causality behind experimental choices, provide field-proven insights, and present detailed, self-validating protocols for key transformations.
Introduction: The Strategic Value of this compound
The convergence of a biaryl scaffold, a reactive aldehyde, and strategically placed halogen atoms makes this compound a valuable intermediate. Halogenated aromatic compounds are a cornerstone in the development of modern therapeutics, where chlorine and fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[1] The aldehyde group is a versatile handle for a myriad of transformations, while the C-Cl bond provides a chemoselective site for advanced cross-coupling reactions.
This molecule contains three primary points for chemical modification, each with distinct reactivity that can be selectively addressed through careful selection of catalytic systems.
Caption: Key reactive sites for catalytic transformations.
Plausible Synthesis: The Suzuki-Miyaura Coupling Approach
Before its use as a reactant, the synthesis of this compound itself is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura coupling. This reaction forms the central C-C biaryl bond. The key advantage is the mild reaction conditions and tolerance of the aldehyde functional group.[2]
General Reaction Scheme: (3-Chloro-5-fluorophenyl)boronic acid + 4-Bromobenzaldehyde → this compound
The choice of an aryl bromide over a chloride for the aldehyde component is strategic, as the C-Br bond is more reactive in the palladium catalytic cycle, ensuring efficient coupling without requiring harsh conditions that could compromise the aldehyde.
Catalytic Transformations of the Aldehyde Moiety
The aldehyde group is a gateway to numerous molecular classes. Catalytic methods are paramount for achieving high selectivity and yield.
Catalytic Reductive Amination
Reductive amination is one of the most powerful C-N bond-forming reactions in medicinal chemistry. It proceeds in two stages: the formation of an imine intermediate followed by its reduction to an amine. This can be performed in a one-pot catalytic process.
Causality Behind the Protocol:
-
Catalyst: A mild reducing agent like sodium triacetoxyborohydride (STAB) is often preferred as it is selective for the iminium ion over the aldehyde, minimizing side reactions like the reduction of the starting aldehyde to an alcohol.
-
Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are excellent solvents as they are non-protic and effectively solubilize the reactants and intermediates.
-
Acid Catalyst: A catalytic amount of acetic acid is often added to protonate the carbonyl oxygen, activating the aldehyde and accelerating imine formation.
Protocol 1: One-Pot Reductive Amination
-
Materials: this compound (1.0 eq), primary/secondary amine (1.1 eq), sodium triacetoxyborohydride (1.5 eq), acetic acid (0.1 eq), and anhydrous DCM.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde and the amine. Dissolve in anhydrous DCM.
-
Reaction: Add the catalytic acetic acid and stir for 20-30 minutes at room temperature to facilitate imine formation.
-
Reduction: Add the sodium triacetoxyborohydride portion-wise to control any effervescence.
-
Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting aldehyde.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Palladium-Catalyzed Cross-Coupling at the C-Cl Bond
The presence of a C-Cl bond on one of the phenyl rings opens the door to a suite of powerful palladium-catalyzed reactions for further molecular elaboration. A key principle here is chemoselectivity ; the C-Cl bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling cycles, allowing for precise functionalization.[3]
The Buchwald-Hartwig Amination
This reaction is a cornerstone for synthesizing aryl amines from aryl halides.[4][5] It allows for the formation of C-N bonds that are often difficult to construct using classical methods.[4]
Mechanism and Experimental Rationale: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[6][7]
-
Catalyst System: The choice of ligand is critical, especially for the less reactive aryl chlorides. Bulky, electron-rich phosphine ligands (e.g., Josiphos, XPhos, RuPhos) are required to promote the oxidative addition and reductive elimination steps.[7] A pre-catalyst like G3-XPhos-Pd can be used for convenience and air stability.
-
Base: A strong, non-nucleophilic base is essential for deprotonating the amine in the catalytic cycle. Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS are commonly used.[7]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard choices.[7]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Protocol 2: Buchwald-Hartwig Amination of the Aryl Chloride
-
Materials: this compound (1.0 eq), amine (1.2 eq), Pd pre-catalyst (e.g., G3-XPhos-Pd, 1-2 mol%), phosphine ligand (if not using a pre-catalyst), NaOtBu (1.4 eq), and anhydrous toluene.
-
Setup: In a glovebox, charge an oven-dried Schlenk tube with the aldehyde, the palladium pre-catalyst, and the base. Add a stir bar.
-
Reaction: Remove the tube from the glovebox, and under a positive pressure of inert gas, add the anhydrous toluene followed by the amine (if liquid) via syringe.
-
Heating: Seal the tube and heat the mixture in a pre-heated oil bath at 80-110 °C.
-
Monitoring: The reaction progress should be monitored by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
-
Characterization: Confirm the structure of the aminated product using ¹H NMR, ¹³C NMR, and HRMS.
The Suzuki-Miyaura Cross-Coupling
To further extend the molecular framework, the C-Cl bond can undergo a second Suzuki-Miyaura coupling reaction to create complex terphenyl or other poly-aromatic systems.
Key Considerations for Coupling Aryl Chlorides:
-
Catalyst System: Coupling aryl chlorides is more challenging than bromides or iodides.[8] It requires highly active catalyst systems, typically involving bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, tBu₃P) or N-heterocyclic carbene (NHC) ligands.[9]
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is often sufficient and is compatible with many functional groups.[6] A combination of CsF and Ag₂O has also been shown to be effective for challenging substrates.[10]
-
Solvent System: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.[2]
| Parameter | Typical Conditions for Suzuki Coupling of Aryl Chlorides | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) | Common, reliable Pd(0) or Pd(II) precursors. |
| Ligand | XPhos, SPhos, RuPhos, or tBu₃P (1.2-2.0 eq relative to Pd) | Bulky, electron-rich ligands facilitate the challenging oxidative addition of the C-Cl bond. |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 eq) | Activates the boronic acid for transmetalation without being overly harsh.[9] |
| Solvent | Toluene/H₂O, Dioxane/H₂O (e.g., 10:1 v/v) | Biphasic system to dissolve all components. |
| Temperature | 80 - 110 °C | Thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
Experimental Workflow and Validation
A trustworthy protocol is a self-validating one. The following workflow should be applied to all catalytic reactions described herein to ensure reproducibility and accuracy.
Caption: Standard workflow for catalytic reaction execution and validation.
Conclusion
This compound is a powerful and versatile building block for modern chemical synthesis. By understanding the principles of catalysis and chemoselectivity, researchers can precisely manipulate its functional groups to access a wide range of complex molecules. The aldehyde offers a reliable entry point for introducing nitrogen-containing substituents via reductive amination, while the C-Cl bond serves as a robust handle for palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this reagent in their drug discovery and materials science endeavors.
References
-
Chen, S., Liu, Z., Mu, T., Wang, P., Yan, Z., Yu, D., & Zhao, X. (2020). General procedure for reductive carbonylation of aryl iodides with CO and H2. Beilstein Journal of Organic Chemistry, 16, 645-656. Available at: [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
OUCI. (n.d.). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 3,5-dichloro-2-(4-fluorophenyl)-benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. PMC. Retrieved from [Link]
-
PubMed. (2018). Palladium-catalysed electrophilic aromatic C-H fluorination. Retrieved from [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
-
PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regio‐ and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C─H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Robust and Scalable Synthesis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde via Suzuki-Miyaura Cross-Coupling
Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde, a key biaryl intermediate in the development of pharmaceuticals and advanced materials. We present a detailed, field-proven protocol based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, functional group tolerance, and scalability. This guide covers the reaction mechanism, step-by-step laboratory and pilot-scale protocols, purification techniques, and critical process parameters for successful scale-up. The methodologies are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction and Strategic Rationale
This compound is a substituted biaryl aldehyde whose structural motif is of significant interest in medicinal chemistry and material science. Biaryl structures are prevalent in a wide range of biologically active compounds. The aldehyde functionality serves as a versatile chemical handle for subsequent transformations, making this molecule a valuable building block for synthesizing more complex target molecules.[1]
The synthesis of unsymmetrical biaryls has been revolutionized by transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being arguably the most impactful.[2][3][4] This method involves the reaction of an organoboron species with an organic halide, catalyzed by a palladium(0) complex.
Why Suzuki-Miyaura Coupling for Scale-Up?
-
High Versatility and Functional Group Tolerance: The reaction conditions are mild and tolerate a wide array of functional groups, such as the aldehyde in our target molecule, which would be incompatible with more reactive organometallics like Grignard reagents.[3]
-
Commercial Availability of Reagents: The required starting materials, (3-Chloro-5-fluorophenyl)boronic acid and 4-bromobenzaldehyde, as well as catalysts and ligands, are commercially available, which is a critical factor for industrial applications.[2]
-
Favorable Safety and Toxicity Profile: The boronic acid reagents are generally stable, less toxic, and easier to handle compared to other organometallic compounds.
-
Robustness and Scalability: The reaction has been extensively studied and proven to be reliable and scalable from the laboratory bench to industrial production.
This guide focuses on a well-defined Suzuki-Miyaura coupling strategy to provide researchers and process chemists with a reliable and efficient pathway to synthesize this compound in high yield and purity.
Synthetic Scheme and Mechanism
The selected synthetic route employs a palladium-catalyzed cross-coupling between 4-bromobenzaldehyde and (3-chloro-5-fluorophenyl)boronic acid.
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
The catalytic cycle, a cornerstone of this synthesis, involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide (4-bromobenzaldehyde) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base (e.g., potassium carbonate), transfers its aryl group to the palladium complex.
-
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.
Detailed Experimental Protocol (Laboratory Scale)
This protocol is optimized for a ~10 g scale synthesis of the final product. Caution should be exercised at all times, and appropriate personal protective equipment (PPE) must be worn.[3]
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. | Purity | Notes |
| 4-Bromobenzaldehyde | 1122-91-4 | 185.02 | >98% | The limiting reagent. |
| (3-Chloro-5-fluorophenyl)boronic acid | 1261902-86-7 | 174.39 | >97% | Use 1.1 to 1.2 molar equivalents. |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | >98% | Catalyst (1-3 mol%). |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | >99% | Anhydrous, finely powdered. 2-3 eq. |
| Toluene | 108-88-3 | 92.14 | Anhydrous | Reaction solvent. |
| Deionized Water | 7732-18-5 | 18.02 | - | For the biphasic system. |
| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | Extraction solvent. |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
Equipment
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Temperature controller
-
Nitrogen/Argon inlet
-
Separatory funnel (1 L)
-
Rotary evaporator
Step-by-Step Procedure
-
Reactor Setup: Assemble the three-neck flask with the condenser, temperature probe, and nitrogen inlet. Ensure the system is free of leaks and can be maintained under an inert atmosphere.
-
Charging Reagents: To the flask, add 4-bromobenzaldehyde (10.0 g, 54.0 mmol), (3-chloro-5-fluorophenyl)boronic acid (10.3 g, 59.4 mmol, 1.1 eq), and potassium carbonate (22.4 g, 162 mmol, 3.0 eq).
-
Solvent Addition: Add toluene (150 mL) and deionized water (50 mL) to the flask.
-
Inerting the System: Begin vigorous stirring and bubble nitrogen or argon gas through the mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (1.25 g, 1.08 mmol, 2 mol%). The mixture will typically turn a deeper yellow or orange color.
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. The reaction is typically complete within 4-8 hours.
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by sampling the organic layer until the starting 4-bromobenzaldehyde is consumed.
-
Work-up - Cooling and Quenching: Once complete, cool the reaction mixture to room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the aqueous layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL) to recover any dissolved product.
-
Washing: Combine all organic layers and wash sequentially with deionized water (100 mL) and then brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.
Purification Protocol
The crude product is typically an off-white to pale yellow solid. Recrystallization is the preferred method for purification at scale.
-
Solvent Selection: A mixed solvent system of isopropanol and water or heptane and ethyl acetate is effective.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of hot isopropanol (e.g., ~70-80 °C).
-
If the solution is colored, it can be treated with a small amount of activated carbon and hot-filtered.
-
Slowly add deionized water dropwise to the hot solution until it becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a cold mixture of isopropanol/water (e.g., 1:1 ratio), and dry under vacuum.
-
Expected Outcome: Yields of 80-95% with a purity of >99% (by HPLC) can be achieved.
Scale-Up and Process Optimization
Transitioning from the lab to a pilot or production scale requires careful consideration of several factors.
Caption: Key workflow stages for scaling up the synthesis process.
-
Heat Transfer: The Suzuki coupling is generally exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with precise temperature control is mandatory. The rate of addition of reagents or catalyst might need to be controlled to manage the exotherm.
-
Mass Transfer (Mixing): Efficient mixing is critical to ensure good contact between the two phases, the catalyst, and the reagents. The choice of impeller (e.g., anchor, pitched-blade turbine) and agitation speed must be optimized to prevent localized "hot spots" and ensure a consistent reaction rate.
-
Catalyst Loading and Removal: Investigate reducing the catalyst loading (mol%) to the lowest effective level to minimize cost and residual palladium in the final product. Post-reaction, methods for removing palladium, such as treatment with activated carbon or specific metal scavengers, should be validated.
-
Degassing: For large volumes, bubbling inert gas is inefficient. A series of vacuum backfills with nitrogen or argon is the standard industrial practice for effectively removing oxygen.
-
Safety Considerations:
-
Toluene: Is a flammable solvent with associated health risks. Handle in a well-ventilated area with appropriate grounding to prevent static discharge.
-
Palladium Catalysts: Can be pyrophoric, especially after filtration. Handle with care.
-
Powder Handling: Handling large quantities of powdered reagents like K₂CO₃ requires dust control measures to prevent inhalation.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a highly effective and scalable method for the synthesis of this compound. The protocol detailed in this application note is robust, high-yielding, and yields a product of high purity suitable for demanding applications in pharmaceutical and chemical research. By carefully considering the key scale-up parameters outlined, this process can be successfully translated from the laboratory to a production environment.
References
- Benchchem Application Note: Suzuki Coupling Reaction of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde for the Synthesis of Biaryl Aldehydes. (URL: )
- Chen, S., Liu, Z., Mu, T., Wang, P., Yan, Z., Yu, D., & Zhao, X. (2020). General procedure for reductive carbonylation of aryl iodides with CO and H2. Beilstein Journal of Organic Chemistry, 16, 645-656. (URL: )
- Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. (URL: )
- Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 122(48), 12051–12052. (URL: [Link])
-
Le, C., & Sigman, M. S. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society. (URL: [Link])
- Patent WO2019/201867A1. (2019). Synthesis of 3-chloro-5-fluoro-4-hydroxybenzaldehyde. (URL: )
- European Patent EP0012939B1.
- Benchchem. Exploring the Properties and Applications of 3-Chloro-4-fluorobenzaldehyde. Technical Article. (URL: )
- Benchchem. An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)
Sources
Application Notes & Protocols: 4-(3-Chloro-5-fluorophenyl)benzaldehyde in Advanced Materials Synthesis
Introduction: A Multifaceted Building Block for Functional Materials
In the landscape of materials science, the design of novel organic molecules that serve as versatile building blocks is paramount for the development of next-generation functional materials. 4-(3-Chloro-5-fluorophenyl)benzaldehyde is a bespoke aromatic aldehyde engineered to combine several key structural features: a rigid biphenyl core, a reactive aldehyde terminus, and strategic halogenation. This unique combination makes it a highly valuable precursor for a range of advanced materials, including conjugated polymers, optoelectronic molecules, and liquid crystals.
The core utility of this molecule stems from three distinct features:
-
The Biphenyl Scaffold: Provides a rigid, planarizable backbone that is essential for creating materials with well-defined structures and facilitating π-electron delocalization, a critical factor for electronic and photophysical applications.
-
Halogenation (Chloro- and Fluoro- Substituents): The presence of fluorine and chlorine atoms profoundly influences the molecule's electronic properties. Fluorine, with its high electronegativity, effectively lowers both the HOMO and LUMO energy levels of materials it is incorporated into.[1][2][3] This enhances thermal stability, improves resistance to oxidative degradation, and can facilitate electron injection, making the resulting materials suitable for n-type or ambipolar semiconductors.[3][4] Furthermore, these halogens can direct solid-state packing through non-covalent interactions like C–H···F bonds, influencing charge carrier mobility.[3]
-
The Benzaldehyde Functional Group: This serves as a versatile reactive handle for a variety of subsequent chemical transformations. It is a gateway to condensation reactions for forming Schiff bases (azomethines), Wittig-type olefination reactions for creating conjugated stilbenes, and various polymerization techniques.[5][6][7][8]
This document provides detailed application notes and validated protocols for researchers and scientists to leverage this compound as a precursor in the synthesis of high-performance materials.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Rationale: The most efficient and modular route to construct the unsymmetrical biphenyl core of the target molecule is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10][11] This reaction is widely used in both academic and industrial settings due to its tolerance of a broad range of functional groups and generally high yields.[10] We will couple a commercially available (or readily synthesized) boronic acid with an aryl halide.
Caption: Workflow for Suzuki-Miyaura synthesis.
Materials:
-
4-Bromobenzaldehyde
-
(3-Chloro-5-fluorophenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-bromobenzaldehyde (1.0 eq.), (3-chloro-5-fluorophenyl)boronic acid (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.04 eq.), to the flask.
-
Scientist's Note: The catalyst is air-sensitive and should be handled quickly. A slight excess of the boronic acid is used to ensure full consumption of the aryl halide. The base is crucial for the transmetalation step of the catalytic cycle.[10]
-
-
Solvent Addition: Add a 4:1 mixture of toluene and ethanol (volume calculated to make the solution approximately 0.2 M with respect to the limiting reagent). Then add deionized water (equivalent to the volume of ethanol).
-
Inerting the System: Seal the flask, and purge with an inert gas (N₂ or Ar) for 15-20 minutes to remove all oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Self-Validation/Characterization:
-
¹H & ¹³C NMR: Confirm the structure, checking for the disappearance of the starting material signals and the appearance of characteristic biphenyl and aldehyde proton/carbon signals.
-
Mass Spectrometry (MS): Verify the molecular weight of the final product.
Application Note 1: Synthesis of a Halogenated Stilbene Derivative for Optoelectronics
Rationale: Stilbene derivatives are renowned for their unique photophysical properties, including high quantum yields and two-photon absorption, making them ideal for applications in organic light-emitting diodes (OLEDs) and nonlinear optics.[12][13] The Horner-Wadsworth-Emmons (HWE) reaction is a superior method for synthesizing stilbenes, as it typically provides high yields of the thermodynamically favored (E)-alkene isomer.[8][14][15] By reacting this compound with a phosphonate ylide, a highly conjugated, electron-deficient stilbene can be created.
Caption: Horner-Wadsworth-Emmons olefination workflow.
Protocol: Synthesis of (E)-1-(3-Chloro-5-fluorophenyl)-4-styrylbenzene
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add diethyl benzylphosphonate (1.1 eq.) dropwise via syringe.
-
Scientist's Note: The reaction between the phosphonate and the strong base is exothermic. Slow addition is crucial to control the reaction. The solution should be stirred at 0 °C for 30 minutes, then allowed to warm to room temperature for another 30 minutes to ensure complete formation of the phosphonate carbanion (ylide).[14]
-
-
Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the crude product by recrystallization or column chromatography to obtain the pure (E)-stilbene derivative.
Characterization and Data: The resulting stilbene derivative should be characterized to assess its suitability for optoelectronic applications.
| Property | Expected Outcome / Technique | Rationale |
| Structure | ¹H NMR, ¹³C NMR, HRMS | Confirms successful synthesis and purity. |
| Absorption | UV-Visible Spectroscopy | Determines the λmax and molar absorptivity (ε), indicating the electronic transition energy. |
| Emission | Fluorescence Spectroscopy | Determines the emission λmax, quantum yield (ΦF), and Stokes shift. |
| Electrochemical Gap | Cyclic Voltammetry (CV) | Measures oxidation and reduction potentials to estimate HOMO and LUMO energy levels. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determines the decomposition temperature (Td), crucial for device fabrication and operational stability. |
Application Note 2: Synthesis of a Polyazomethine as a Functional Polymer
Rationale: Polyazomethines, or Schiff base polymers, are a class of conjugated polymers known for their excellent thermal stability, semiconducting properties, and chemosensory potential. The reaction of a dialdehyde with a diamine is a straightforward method for their synthesis.[7] Using this compound as a monomer (after conversion to a dialdehyde derivative) or as an end-capper can impart solubility and tune the electronic properties of the resulting polymer. For this protocol, we will demonstrate its use in a simple condensation with a diamine to form a functional oligomer/polymer.
Protocol: Condensation with m-Phenylenediamine
-
Monomer Solution: In a round-bottom flask, dissolve equimolar amounts of this compound and m-phenylenediamine in a minimal amount of absolute ethanol.[7]
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.[6]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with constant stirring for 24-48 hours. The formation of the polymer is often indicated by a color change and precipitation.
-
Isolation: After completion, cool the reaction mixture to room temperature. Collect the solid polymer product by vacuum filtration.
-
Purification: Wash the crude polymer extensively with cold ethanol and then with acetone to remove unreacted monomers and the catalyst. Dry the purified polymer in a vacuum oven at 60 °C overnight.
Characterization and Data: The synthesized polymer's properties are critical for its end-use applications.
| Property | Characterization Technique | Information Gained |
| Molecular Weight | Gel Permeation Chromatography (GPC/SEC) | Determines number average (Mn), weight average (Mw), and dispersity (Đ). |
| Structural Confirmation | FTIR Spectroscopy | Confirms formation of the azomethine (C=N) bond (typically ~1620 cm⁻¹) and loss of C=O and N-H. |
| Thermal Properties | TGA and Differential Scanning Calorimetry (DSC) | Measures thermal stability (Td) and glass transition temperature (Tg). |
| Optical Properties | UV-Visible Spectroscopy (in solution or as a thin film) | Determines the optical band gap of the conjugated polymer. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Aromatic Compounds in Material Science.
-
Kaitz, J. A., et al. (2013). Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes. Macromolecules. Available at: [Link]
- Unknown Author. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
- Hongda Chemical Industry. Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials.
- BenchChem. (2025). Application Note: Characterization of 4-(Hexyloxy)benzaldehyde-Based Liquid Crystals.
- BenchChem. (2025). Application Notes and Protocols: 4-Ethylbenzaldehyde as a Precursor for Liquid Crystal Synthesis.
- Swager, T. M., & Frantz, D. K. (2013). Functional Phthalaldehyde–Benzaldehyde Copolymers. Synfacts.
-
Ando, K., et al. Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes. The Journal of Organic Chemistry. Available at: [Link]
-
El-Newehy, M. H., et al. Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. PubMed Central. Available at: [Link]
-
Borukaev, T., et al. (2018). New Azomethine Compounds on the Basis m-Phenylenediamine and Substituted Benzaldehydes Capable of Oxidative Polymerization. Open Journal of Polymer Chemistry. Available at: [Link]
-
Facchetti, A., et al. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. Available at: [Link]
- Unknown Author. (2018). New Photo-Crosslinkable Benzaldehyde Polymers for Creating Liquid Crystal Lenses.
-
Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Request PDF. (2019). Stilbenes: Applications in Chemistry, Life Sciences and Materials Science. Available at: [Link]
-
Organic Reactions. Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
ResearchGate. (2022). Fluorinated Aromatic Compounds. Available at: [Link]
-
ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... Available at: [Link]
-
Guo, F., et al. (2009). Synthesis and Spectral Properties of Stilbene Derivatives as Two-Photon Absorption Materials. Spectroscopy and Spectral Analysis. Available at: [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]
-
ACS Omega. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Role of Fluorobenzene Moieties in Organic Semiconductors and OLED Materials: Properties, Applications, and Latest Research News from China [fluorobenzene.ltd]
- 3. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. New Azomethine Compounds on the Basis m-Phenylenediamine and Substituted Benzaldehydes Capable of Oxidative Polymerization [scirp.org]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. gala.gre.ac.uk [gala.gre.ac.uk]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Researching | Synthesis and Spectral Properties of Stilbene Derivatives as Two-Photon Absorption Materials [m.researching.cn]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. Wittig-Horner Reaction [organic-chemistry.org]
Troubleshooting & Optimization
"optimizing reaction conditions for 4-(3-Chloro-5-fluorophenyl)benzaldehyde synthesis"
Technical Support Center: Synthesis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, which typically employs a Suzuki-Miyaura cross-coupling reaction. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a logical framework for problem-solving.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?
Low or no yield in a Suzuki coupling is a common issue that can often be traced back to one of three key areas: the catalyst, the reaction conditions, or the stability of your reagents.
-
Cause A: Inactive Catalyst System The active catalyst in the Suzuki reaction is a Palladium(0) species.[1] Many common precatalysts, such as Palladium(II) acetate (Pd(OAc)₂), require in situ reduction to Pd(0) to enter the catalytic cycle. If this reduction is inefficient or the Pd(0) species is unstable, the reaction will not proceed.
-
Solution:
-
Use a Pd(0) Precatalyst: Start with a catalyst that is already in the active oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). This eliminates the need for an in situ reduction step.[2]
-
Ensure Ligand Integrity: Phosphine ligands, especially when used with Pd(OAc)₂, can be sensitive to air. Ensure they are handled under an inert atmosphere (Nitrogen or Argon).
-
Consider Advanced Ligands: For coupling an aryl chloride (like 1-bromo-3-chloro-5-fluorobenzene), standard ligands like triphenylphosphine (PPh₃) may be insufficient. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are known to dramatically improve the efficiency of coupling with less reactive aryl chlorides by facilitating the rate-limiting oxidative addition step.[3][4]
-
-
-
Cause B: Inefficient Transmetalation Transmetalation, the transfer of the organic group from the boronic acid to the palladium center, will not occur without a base.[5] The base's role is to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which readily reacts with the palladium complex.[6][7][8]
-
Solution:
-
Base Selection: If you are using a mild base like sodium carbonate (Na₂CO₃), consider switching to a stronger or more soluble base. Tripotassium phosphate (K₃PO₄) is often more effective, particularly in anhydrous conditions. Cesium carbonate (Cs₂CO₃) is also a highly effective but more expensive option.[9]
-
Solvent System: The choice of solvent can impact the base's solubility and effectiveness. K₃PO₄ is often used in solvents like dioxane or toluene, sometimes with a small amount of water to aid solubility and facilitate the reaction.[10]
-
-
-
Cause C: Boronic Acid Degradation (Protodeboronation) Boronic acids can be susceptible to hydrolysis, where the C-B bond is cleaved and replaced with a C-H bond, especially at elevated temperatures.[11] This is a common side reaction that consumes your starting material.
-
Solution:
-
Use a Stoichiometric Excess: Employ a slight excess (e.g., 1.2-1.5 equivalents) of the boronic acid partner to compensate for any degradation.
-
Use Boronate Esters: Consider using a more stable boronate ester, such as a pinacol ester (Ar-B(pin)). These are generally more resistant to protodeboronation than the corresponding boronic acids.[10]
-
Control Temperature: Avoid unnecessarily high reaction temperatures or prolonged reaction times.
-
-
Question 2: My reaction has stalled, leaving significant amounts of unreacted starting materials. Why?
An incomplete reaction suggests that the catalytic cycle has stopped prematurely or is proceeding too slowly.
-
Cause A: Catalyst Deactivation The active Pd(0) catalyst can aggregate into inactive palladium black, especially at high concentrations or temperatures. Impurities in reagents or solvents can also act as catalyst poisons.
-
Solution:
-
Lower Catalyst Loading: While counterintuitive, excessively high catalyst loading can sometimes promote aggregation. Optimal loadings are typically in the 0.5-5 mol% range.[3]
-
Use High-Purity Reagents: Ensure your solvents are anhydrous (if intended) and your starting materials are free of impurities that could coordinate to the palladium center.
-
Employ Robust Ligands: Modern biaryl phosphine ligands not only enhance reactivity but also stabilize the palladium catalyst, preventing deactivation and allowing for lower catalyst loadings.[4]
-
-
-
Cause B: Insufficient Temperature or Time Coupling reactions involving stable C-Cl or C-F bonds, or sterically hindered substrates, often require more energy to overcome the activation barrier for oxidative addition.[12]
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions by TLC or GC/LC-MS. Many Suzuki couplings are run at temperatures between 80-110 °C.[13]
-
Extend Reaction Time: Allow the reaction to run for a longer period (e.g., 12-24 hours) before concluding that it has stalled.
-
-
Question 3: My main product is contaminated with significant side products. How can I identify and prevent them?
The most common side products in Suzuki couplings are from homocoupling and dehalogenation.
-
Side Product A: Homocoupling (Ar-Ar and Ar'-Ar') This occurs when two molecules of the same coupling partner react with each other. Boronic acid homocoupling is particularly common.
-
Cause: Often promoted by the presence of oxygen or high temperatures, which can favor side reactions over the desired cross-coupling pathway.
-
Prevention:
-
Thorough Degassing: Ensure the reaction mixture is rigorously degassed before heating. This is typically done by bubbling an inert gas (N₂ or Ar) through the solvent or by using a freeze-pump-thaw technique.
-
Control Temperature: Running the reaction at the lowest effective temperature can minimize homocoupling.
-
Controlled Addition: In some cases, slow addition of one of the coupling partners can maintain its low concentration in the reaction mixture, disfavoring homocoupling.
-
-
-
Side Product B: Dehalogenation (Ar-H) This is the replacement of the halide on the electrophile (e.g., 4-bromobenzaldehyde) with a hydrogen atom, leading to the formation of benzaldehyde.
-
Cause: This can occur via a competing reaction pathway where a hydride source (which can be an amine base or alcoholic solvent) reacts with the palladium intermediate.[11]
-
Prevention:
-
Avoid Hydride-Donating Solvents: If dehalogenation is a major issue, avoid using solvents like isopropanol.
-
Choose a Non-Reducing Base: Use inorganic bases like K₂CO₃ or K₃PO₄ instead of amine bases if this side reaction is prevalent.
-
-
Question 4: I'm struggling to purify the final product. What are the best strategies?
Purifying aldehydes can be challenging due to their moderate polarity and potential for oxidation.
-
Problem A: Removing Palladium Residues Residual palladium can give the product a dark color and is often undesirable for downstream applications.
-
Solution: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite or silica gel to capture insoluble palladium species.
-
-
Problem B: Separating Product from Starting Materials and Side Products The polarity of the product, starting materials, and side products can be very similar.
-
Solution 1: Column Chromatography: This is the most common method. A solvent system of ethyl acetate and hexanes is typically effective for separating biaryl aldehydes.
-
Solution 2: Bisulfite Adduct Formation: Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct.[14] This allows for an extractive purification.
-
Dissolve the crude mixture in a solvent like methanol or DMF.
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously.[15]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate) to remove non-aldehyde impurities.
-
Treat the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to regenerate the pure aldehyde, which can then be extracted.[16]
-
-
-
Problem C: Preventing Oxidation Aldehydes can oxidize to the corresponding carboxylic acid upon exposure to air, especially when adsorbed on silica gel for extended periods.
-
Solution:
-
Perform chromatography as quickly as possible.
-
Store the purified product under an inert atmosphere and at a low temperature.
-
-
Frequently Asked Questions (FAQs)
Question 1: What is the recommended synthetic route for this compound?
The most robust and widely used method is the Suzuki-Miyaura cross-coupling reaction.[5] This involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. For this specific target, there are two primary approaches:
-
Route A: Coupling of (3-chloro-5-fluorophenyl)boronic acid with 4-bromobenzaldehyde .
-
Route B: Coupling of 4-formylphenylboronic acid with 1-bromo-3-chloro-5-fluorobenzene .
Route A is often preferred as 4-bromobenzaldehyde is a common and relatively inexpensive starting material.
Below is a diagram illustrating the fundamental catalytic cycle of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Question 2: How do I select the optimal palladium catalyst and ligand?
The choice of catalyst and ligand is critical and depends on the reactivity of the coupling partners. Since you are likely coupling with an aryl bromide or chloride, a robust catalyst system is recommended.
| Catalyst / Precatalyst | Common Ligand(s) | Typical Use Case & Rationale |
| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) | A good starting point for reactive aryl bromides and iodides. The ligand is pre-coordinated.[2] |
| Pd(OAc)₂ | PPh₃, SPhos, XPhos | A versatile Pd(II) source. Requires an external ligand. Must be paired with bulky, electron-rich phosphines like SPhos for challenging substrates like aryl chlorides.[3] |
| Pd₂(dba)₃ | P(t-Bu)₃, SPhos | A common Pd(0) source. Often used with electron-rich ligands for room-temperature couplings of aryl chlorides.[17] |
| Pd(dppf)Cl₂ | dppf | A robust, air-stable Pd(II) precatalyst often effective for a wide range of substrates, including some challenging couplings. |
Recommendation: For the synthesis of this compound, a system like Pd(OAc)₂ with SPhos is an excellent and modern choice, offering high efficiency for couplings that may involve less reactive aryl halides.
Question 3: Why is the base so important, and which one should I choose?
The base is not merely a pH adjuster; it is a stoichiometric reagent that actively participates in the catalytic cycle.[9] Its primary role is to activate the boronic acid for transmetalation.[7] The choice of base can significantly affect the reaction rate and yield.
| Base | Type | Common Solvents | Key Characteristics & Considerations |
| Na₂CO₃ / K₂CO₃ | Carbonate (Inorganic) | Toluene/H₂O, Dioxane/H₂O | Standard, inexpensive bases. Often used in aqueous/biphasic systems. May be less effective for difficult couplings.[9] |
| Cs₂CO₃ | Carbonate (Inorganic) | Dioxane, Toluene, DMF | Highly effective due to its high solubility in organic solvents and the beneficial effect of the cesium cation. More expensive.[9] |
| K₃PO₄ | Phosphate (Inorganic) | Toluene, Dioxane, DMF | A strong, non-nucleophilic base. Excellent for anhydrous conditions and often provides higher yields than carbonates, especially with challenging substrates.[9] |
| Organic Amines (e.g., Et₃N) | Amine (Organic) | Toluene, DMF | Generally less effective for Suzuki couplings and can sometimes act as a hydride source, leading to dehalogenation side products.[11] |
Recommendation: K₃PO₄ is a highly recommended starting point for this synthesis due to its proven effectiveness and versatility.
Experimental Protocol Example
This is a general protocol for the synthesis of this compound via Route A. It should be optimized for your specific laboratory conditions.
Materials:
-
4-Bromobenzaldehyde (1.0 equiv)
-
(3-Chloro-5-fluorophenyl)boronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Toluene and Water (e.g., 10:1 v/v)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde, (3-chloro-5-fluorophenyl)boronic acid, and K₃PO₄.
-
Catalyst Addition: In the same flask, add Pd(OAc)₂ and SPhos.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed toluene and water mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
References
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Amatore, C., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.
- Old, D. W., et al. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access.
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
- Tu, Y., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology.
-
ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
-
Bentham Science. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Slideshare. Suzuki Reaction. [Link]
-
Journal of Visualized Experiments. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
Reddit. Purifying aldehydes?. [Link]
Sources
- 1. Suzuki Reaction. | PPTX [slideshare.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 14. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Suzuki Coupling [organic-chemistry.org]
Technical Resource Hub: Purification of 4-(3-Chloro-5-fluorophenyl)benzaldehyde
Document ID: TSS-CFPB-001 Revision: 1.0 Last Updated: January 16, 2026
Introduction
4-(3-Chloro-5-fluorophenyl)benzaldehyde is a critical biaryl intermediate in the development of pharmaceuticals and advanced materials. Its purity is paramount, as even trace impurities can significantly impact the yield, selectivity, and safety profile of subsequent synthetic steps. This guide provides in-depth technical support for researchers encountering challenges in its purification. We will address common impurities derived from typical synthetic routes (e.g., Suzuki-Miyaura coupling) and offer validated protocols for achieving high purity.
Key Purification Challenges:
-
Residual Starting Materials: Unreacted aryl halides or boronic acids.
-
Homocoupling Byproducts: Formation of biphenyls from the starting materials.[1]
-
Dehalogenation Products: Loss of chloro or fluoro substituents during synthesis.[2]
-
Oxidation: Conversion of the aldehyde to the corresponding carboxylic acid.[3]
-
Catalyst Residues: Residual palladium or other transition metals from coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what impurities should I expect?
A1: The most prevalent method is the Suzuki-Miyaura cross-coupling reaction.[4][5] This typically involves reacting a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base.[4] Consequently, you should anticipate impurities such as unreacted starting materials, homocoupled byproducts of both coupling partners, and potential dehalogenated species.[1][2]
Q2: My purified this compound is a yellow oil/solid, but I expect a white solid. What causes this discoloration?
A2: Pure benzaldehyde derivatives are typically colorless to light yellow liquids or white solids.[6] A distinct yellow or brown color often indicates the presence of oxidized impurities or residual catalyst. Benzaldehydes are susceptible to air oxidation, forming benzoic acids, which can contribute to color.[3] Additionally, finely divided palladium black from the coupling reaction can discolor the product if not adequately removed.[7]
Q3: How should I store the purified compound to ensure its stability?
A3: To prevent degradation, fluorinated benzaldehydes should be stored in a cool, dark place, often under refrigeration.[8] It is highly recommended to store the compound under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container to minimize exposure to oxygen and moisture, which can lead to oxidation.[8]
Q4: What are the primary analytical methods to assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of aromatic aldehydes due to its high resolution and sensitivity.[9][10] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also a powerful technique.[6][9] For structural confirmation and detection of subtle differences, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.[11]
Troubleshooting and In-Depth Purification Guides
This section addresses specific experimental issues in a problem-solution format.
Issue 1: HPLC analysis shows significant starting material and/or homocoupling byproducts.
Cause: This issue typically stems from incomplete reaction or suboptimal reaction conditions during the Suzuki coupling. Side reactions like homocoupling can be promoted by the presence of oxygen or the use of certain bases and temperatures.[1]
Solution Workflow: The primary solution is chromatographic purification.
Logical Troubleshooting Workflow
This diagram outlines the decision-making process for selecting a purification strategy based on the impurity profile.
Caption: Decision tree for purification of this compound.
Protocol 1: Flash Column Chromatography
Flash chromatography is highly effective for separating the target biaryl aldehyde from less polar homocoupling byproducts and more polar starting materials.[12][13]
Principle: The separation relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (solvent system). The target aldehyde is moderately polar, while homocoupled byproducts are typically nonpolar, and boronic acids/salts are highly polar.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. Dry it under vacuum to create a free-flowing powder. This "dry loading" technique often provides superior resolution compared to liquid loading.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 98:2 v/v) as the eluent.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Gradually increase the polarity (gradient elution) to 95:5 or 90:10 Hexane:Ethyl Acetate.
-
Monitoring: Monitor the fractions by Thin-Layer Chromatography (TLC) using a UV lamp for visualization. The product, an aromatic aldehyde, should be UV active.
-
Collection & Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Issue 2: The aldehyde product is degrading on the silica gel column.
Cause: Standard silica gel is slightly acidic and can sometimes cause decomposition of sensitive aldehydes.[13] This can manifest as streaking on TLC plates and lower-than-expected yields from the column.
Solution:
-
Neutralize the Silica: Before packing the column, prepare a slurry of the silica gel in the starting eluent containing 1% triethylamine. This will neutralize the acidic sites on the silica surface.
-
Use Alumina: As an alternative, consider using neutral alumina as the stationary phase, which is less acidic than silica.
-
Sodium Bisulfite Adduct Formation: For a non-chromatographic method, you can form a water-soluble bisulfite adduct.[13]
-
Stir the crude product vigorously with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a solid or dissolved adduct.[13]
-
Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-aldehyde impurities.
-
Regenerate the pure aldehyde by adding a base (e.g., sodium carbonate solution) to the aqueous layer and then extracting the liberated aldehyde with a fresh portion of organic solvent.[3][13]
-
Issue 3: Low yield after recrystallization.
Cause: Poor recovery during recrystallization is typically due to either using too much solvent or choosing a solvent in which the compound has high solubility even at low temperatures.[8]
Solution: The key to successful recrystallization is selecting an appropriate solvent system.[14] The ideal solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[14]
Table 1: Solvent Selection Guide for Recrystallization
| Solvent/System | Boiling Point (°C) | Suitability for Aldehyde | Comments |
| Heptane/Isopropanol | ~69-82 | Excellent | A two-solvent system is often ideal. Dissolve the compound in a minimal amount of hot isopropanol (good solvent) and add hot heptane (poor solvent) dropwise until the solution becomes slightly cloudy. Allow to cool slowly.[8][15] |
| Toluene | 111 | Good | Good for dissolving the compound when hot, but solubility may still be significant when cold, potentially reducing yield. |
| Ethanol/Water | ~78 | Fair | Similar to the Heptane/IPA system. Water acts as the anti-solvent.[15] Be cautious, as some biaryls can "oil out" before crystallizing. |
| Dichloromethane | 40 | Poor | The boiling point is too low to create a significant solubility differential for effective recrystallization. |
Protocol 2: Two-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the "good" solvent (e.g., hot isopropanol) to just dissolve the solid at boiling temperature.
-
While still hot, add the "poor" solvent (e.g., hot heptane) dropwise with swirling until a faint, persistent cloudiness appears.
-
Add one or two more drops of the "good" solvent to redissolve the cloudiness.
-
Remove the flask from heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[16]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.[16]
-
Dry the crystals under vacuum. A sharp melting point close to the literature value indicates high purity.[14]
Data and Properties
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClFO | PubChem[17] |
| Molecular Weight | 234.66 g/mol | N/A (Calculated) |
| Appearance | White to off-white solid | Inferred from similar compounds[18] |
| Melting Point | Data not widely available; similar compounds like 4-chlorobenzaldehyde melt at 47.5 °C[19] | N/A |
| Boiling Point | Data not available; likely >250 °C at atmospheric pressure | N/A |
Principles of Chromatographic Separation
This diagram illustrates the expected elution order during normal-phase flash chromatography. Nonpolar impurities elute first, followed by the product, with highly polar impurities retained on the column.
Caption: Elution order in normal-phase chromatography.
References
- Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
- How to avoid dehalogenation in cross-coupling reactions of substituted benzaldehydes. (n.d.). Benchchem.
- How to test the purity of benzaldehyde?. (2025). Blog.
- Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. (2013). PubMed.
- 4-Chloro-3-fluorobenzaldehyde synthesis. (n.d.). ChemicalBook.
- A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. (n.d.). Benchchem.
- Process for the purification of benzaldehyde. (n.d.).
- Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. (n.d.). Benchchem.
- Process for the purification of benzaldehyde. (n.d.).
- 3-Chloro-4-fluorobenzaldehyde. (n.d.). Chem-Impex.
- 4-Fluorobenzaldehyde. (2026). ChemicalBook.
- 3-Chloro-4-fluorobenzaldehyde. (n.d.). PubChem.
- Method for the purification of benzaldehyde. (n.d.).
- Analytical Methods. (n.d.). RSC Publishing.
- Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. (n.d.).
- Molecular structures of substituted benzaldehydes 51-60 (prediction set). (n.d.).
- 3-Chloro-5-(trifluoromethyl)benzaldehyde. (n.d.). Chem-Impex.
- Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. (2026).
- An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)
- Recrystalliz
- Determination of Aliphatic and Aromatic Aldehydes in Polluted Airs as their 2,4-Dinitrophenylhydrazones by High Performance. (n.d.). N/A.
- Recrystalliz
- Recrystalliz
- 4-Chlorobenzaldehyde. (n.d.). Wikipedia.
- Synthesis of axially chiral biaryl aldehydes by NHC‐catalyzed desymmetric esterification. (n.d.).
- Chromatographic Methods and Sample Pretreatment Techniques for Aldehydes, Biogenic Amine, and Carboxylic Acids in Food. (n.d.). Taylor & Francis Online.
- Optimization of reaction conditions for Suzuki coupling of 2-[3-(benzyloxy)phenyl]benzaldehyde. (n.d.). Benchchem.
- Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. (n.d.).
- Is it possible to purify aldehyde by column? Is there any other method to do purification?. (2015).
- Determination of genotoxic impurities of aromatic aldehydes in pharmaceutical preparations by high performance liquid chromatography after derivatization with N-Cyclohexyl-4-hydrazino-1,8-naphthalenediimide. (2024). PubMed.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
- Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). N/A.
- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. (n.d.).
- Process for producing fluorobenzaldehydes. (n.d.).
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Technical Support Center: Synthesis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this key biaryl intermediate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common side reactions and challenges encountered during its synthesis, primarily via Suzuki-Miyaura cross-coupling. Our goal is to equip you with the knowledge to diagnose issues, optimize your reaction conditions, and ensure the integrity of your synthesis.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis of this compound. Each entry details the potential causes of the issue and provides actionable, step-by-step protocols for resolution.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting the Suzuki-Miyaura coupling between 4-formylphenylboronic acid and 1-bromo-3-chloro-5-fluorobenzene, but I am observing very low conversion to the desired this compound. What are the likely causes and how can I improve the yield?
Answer:
Low yield in this specific Suzuki-Miyaura coupling is a frequent challenge and can stem from several factors, primarily related to catalyst activity, the stability of the boronic acid, and the reactivity of the coupling partners. Both the 4-formylphenylboronic acid and the 3-chloro-5-fluorophenyl halide are electron-deficient, which can slow down key steps in the catalytic cycle.[1][2]
-
Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Incomplete reduction leads to a low concentration of the active catalyst.[3]
-
Solution: Consider switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or using a modern palladacycle precatalyst (e.g., Buchwald or Nolan precatalysts) which are designed for rapid generation of the active Pd(0) species.[3]
-
-
Protodeboronation of 4-Formylphenylboronic Acid: The electron-withdrawing nature of the formyl group makes the boronic acid susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, forming benzaldehyde.[4] This is a common side reaction under basic aqueous conditions.
-
Solution:
-
Use anhydrous conditions if possible.
-
Employ a milder base such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or Na₂CO₃.[3]
-
Protect the boronic acid as a pinacol ester (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde). Boronic esters exhibit greater stability towards protodeboronation.[4][5]
-
-
-
Sluggish Transmetalation: The transmetalation step can be slow due to the electron-deficient nature of the 4-formylphenylboronic acid.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Efficient precatalyst for generating the active Pd(0) species.[2] |
| Ligand | XPhos | Bulky, electron-rich ligand that promotes both oxidative addition and reductive elimination. |
| Boron Source | 4-Formylphenylboronic acid pinacol ester (1.2 equiv) | Increased stability against protodeboronation.[4] |
| Aryl Halide | 1-Bromo-3-chloro-5-fluorobenzene (1.0 equiv) | The C-Br bond is more reactive than the C-Cl bond.[6] |
| Base | K₃PO₄ (2.0 equiv) | Effective base for electron-deficient boronic acids.[3] |
| Solvent | Dioxane/H₂O (10:1), degassed | Aprotic solvent with minimal water to facilitate boronate formation.[3] |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Issue 2: Presence of Significant Homocoupling Byproducts
Question: My reaction mixture shows a significant amount of 4,4'-diformylbiphenyl and 3,3'-dichloro-5,5'-difluorobiphenyl byproducts. How can I suppress this homocoupling?
Answer:
The formation of homocoupling products is a common issue in Suzuki-Miyaura reactions and is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[5]
-
Oxygen Contamination: Oxygen can facilitate the oxidative homocoupling of the boronic acid.
-
Solution: Rigorously degas all solvents and reagents before use. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Slow Cross-Coupling Kinetics: If the desired cross-coupling is slow, the competing homocoupling pathway can become more prominent.
-
Solution: Implement the optimized conditions described in Issue 1 to accelerate the cross-coupling reaction. The use of more active catalyst systems will favor the desired reaction pathway.
-
Caption: Troubleshooting workflow for homocoupling.
Issue 3: Formation of Benzaldehyde (Protodeboronation Product)
Question: I have identified benzaldehyde as a major byproduct in my reaction. What is causing this and how can I prevent it?
Answer:
The presence of benzaldehyde is a clear indication of protodeboronation of the 4-formylphenylboronic acid.[4] This side reaction is particularly prevalent with electron-deficient boronic acids and is promoted by high temperatures and the presence of a base in an aqueous medium.
-
Hydrolysis of the C-B bond: The acidic protons from water can lead to the cleavage of the carbon-boron bond.
-
Prolonged Reaction Time at High Temperature: Extended heating in a basic aqueous environment increases the likelihood of protodeboronation.
-
Solution: Use a more active catalyst system that allows for lower reaction temperatures or shorter reaction times. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time to maximize product formation while minimizing byproduct formation.
-
Issue 4: Aldehyde Group Reactivity and Byproducts
Question: I am concerned about the stability of the aldehyde group under the reaction conditions. Are there any specific side reactions I should be aware of, such as decarbonylation or reduction?
Answer:
The aldehyde group is generally well-tolerated in Suzuki-Miyaura couplings.[7][8] However, under certain conditions, it can participate in side reactions.
-
Decarbonylation: Palladium catalysts can, in some cases, mediate the decarbonylation of aldehydes to the corresponding arene, which would result in the formation of 3-chloro-5-fluorobiphenyl.[9][10] This is more likely to occur at very high temperatures and with certain catalyst systems.
-
Mitigation: Using milder reaction temperatures (80-100 °C) and well-defined catalyst systems with appropriate ligands (e.g., phosphine ligands) generally suppresses this side reaction. If decarbonylation is a persistent issue, screening different ligands and lowering the reaction temperature is advised.
-
-
Reduction of the Aldehyde: In the presence of a hydride source, the aldehyde can be reduced to the corresponding alcohol, 4-(3-Chloro-5-fluorophenyl)benzyl alcohol. Hydride sources can be generated from certain bases or solvents.
-
Mitigation: Avoid using solvents that can act as hydride donors (e.g., isopropanol) and bases that might generate hydrides. Sticking to aprotic solvents like dioxane or THF with carbonate or phosphate bases is recommended. One study has reported simultaneous reduction of the aldehyde group under specific conditions (high temperature, DMF/H₂O, and DABCO), which should be avoided if the aldehyde functionality is desired.[11]
-
-
Cannizzaro or Aldol Reactions: The basic conditions of the Suzuki coupling could potentially promote self-condensation reactions of the aldehyde. The Cannizzaro reaction, which occurs with aldehydes lacking α-hydrogens in the presence of a strong base, could lead to the formation of the corresponding alcohol and carboxylic acid.[12]
-
Mitigation: The bases typically used in modern Suzuki couplings (K₂CO₃, K₃PO₄, Cs₂CO₃) are generally not strong enough to promote the Cannizzaro reaction at a significant rate, especially when compared to the rate of the catalytic cross-coupling. Using these milder bases and avoiding strong hydroxides will prevent this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which aryl halide should I use: 1-bromo-3-chloro-5-fluorobenzene or 1-chloro-3-bromo-5-fluorobenzene?
A1: It is highly recommended to use 1-bromo-3-chloro-5-fluorobenzene . The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling generally follows the order: I > Br > Cl.[6] By using the bromo-substituted compound, you can achieve selective oxidative addition at the C-Br bond, leaving the C-Cl bond intact. This provides a handle for potential further functionalization if needed.
Q2: My purification by column chromatography is difficult. The desired product co-elutes with byproducts. Any suggestions?
A2: Purification can be challenging due to the similar polarities of the desired product and some byproducts, particularly the homocoupled 4,4'-diformylbiphenyl.
-
Optimize Chromatography: Use a shallow solvent gradient and consider different solvent systems (e.g., hexane/ethyl acetate, toluene/acetone).
-
Recrystallization: The desired product is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a highly effective method for removing impurities.
-
Derivatization: If purification remains a challenge, you could temporarily protect the aldehyde as an acetal, which will significantly change its polarity, potentially allowing for easier separation from non-polar byproducts. The acetal can then be easily removed under acidic conditions.
Q3: Can I use Stille coupling instead of Suzuki-Miyaura coupling for this synthesis?
A3: Yes, Stille coupling is a viable alternative. However, it comes with the significant drawback of using highly toxic organotin reagents and the difficulty of removing tin byproducts from the final product.[13] For these reasons, the Suzuki-Miyaura coupling is generally preferred, especially for applications in pharmaceutical development.
Visualizing the Catalytic Cycle and Key Side Reactions
Caption: The Suzuki-Miyaura catalytic cycle and competing side reactions.
References
- Yuen, O. Y., Ng, S. S., & Chen, Z. (2021). General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand.
- Billingsley, K. L., & Buchwald, S. L. (2008). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Modak, A., Deb, A., Patra, T., Rana, S., Maity, S., & Maiti, D. (2012). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst.
- Wang, L., et al. (2012). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. Chinese Journal of Chemistry.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved January 15, 2026, from [Link]
- Modak, A., Deb, A., Patra, T., Rana, S., Maity, S., & Maiti, D. (2012). A general and efficient aldehyde decarbonylation reaction by using a palladium catalyst.
- Kinzel, T., & Zhang, Y. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Retrieved January 15, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 15, 2026, from [Link]
- Smith, A. B., et al. (2022). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.
- Dicks, A. P., & Ko, E. J. (2019). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
- Hartwig, J. F. (2020). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry.
-
University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Retrieved January 15, 2026, from [Link]
-
PNNL. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved January 15, 2026, from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 15, 2026, from [Link]
-
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved January 15, 2026, from [Link]
- Newman, S. G. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
-
PubMed. (2021). Palladium-Catalyzed Dehydrogenative Fluoroalkoxylation of Benzaldehydes. Retrieved January 15, 2026, from [Link]
-
Najam Academy. (2024). Mechanism of Cannizzaro Reaction. YouTube. Retrieved January 15, 2026, from [Link]
-
Nobel Prize Outreach. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved January 15, 2026, from [Link]
- Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371.
-
ResearchGate. (n.d.). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved January 15, 2026, from [Link]
- Wang, C., et al. (2018). Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids.
- Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Saudi Chemical Society.
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Technical Support Center: By-product Formation in 4-(3-Chloro-5-fluorophenyl)benzaldehyde Reactions
Welcome to the Technical Support Center for reactions involving 4-(3-chloro-5-fluorophenyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges related to by-product formation in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry.[1][2][3] Our goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common by-products observed in Suzuki-Miyaura coupling reactions with this compound?
When using this compound as a substrate in Suzuki-Miyaura coupling reactions, the primary desired product is a biaryl compound. However, several undesired by-products can form, diminishing the yield and complicating purification. The most prevalent of these are:
-
Homocoupling Product: Formation of a symmetrical biaryl derived from the coupling of two boronic acid molecules.[1][4][5][6]
-
Protodeboronation Product: The boronic acid is replaced by a hydrogen atom, leading to the formation of a simple arene or heteroarene.[7][8]
-
Dehalogenation Product: The chloro group on the benzaldehyde derivative is replaced by a hydrogen atom.[1][9][10][11]
FAQ 2: How can I quickly identify which by-products are forming in my reaction?
Identifying the by-products in your crude reaction mixture is the first critical step in troubleshooting. A combination of standard analytical techniques is highly effective:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the quickest method. You can identify the desired product and by-products by their mass-to-charge ratio (m/z).
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable for volatile compounds, this technique provides separation and mass information.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the by-products, especially when compared to the spectra of the starting materials and the expected product. The presence of a proton where the boron or halogen group was expected is a key indicator of protodeboronation or dehalogenation, respectively.[8]
FAQ 3: What is the fundamental cause of homocoupling, and how can I prevent it?
Homocoupling of boronic acids is primarily mediated by palladium(II) species in the reaction mixture.[1][4] This side reaction is often exacerbated by the presence of oxygen.[1]
Primary Causes & Preventative Measures:
| Cause | Preventative Measure | Rationale |
| Presence of Pd(II) Species | Use a Pd(0) source directly or ensure efficient in-situ reduction of the Pd(II) precatalyst. | The catalytic cycle of the Suzuki-Miyaura reaction requires Pd(0).[1] If Pd(II) is present without being rapidly reduced, it can react with the boronic acid to form the homocoupling product.[4] |
| Oxygen in the Reaction Mixture | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[1] |
| Slow Transmetalation | Optimize the base and solvent system to facilitate the transmetalation step. | If the transmetalation of the aryl group from boron to palladium is slow, the opportunity for side reactions like homocoupling increases. |
Section 2: Troubleshooting Guide for Specific By-products
This section provides a more in-depth, question-and-answer-style guide to address specific by-product issues.
Issue 1: Significant Formation of the Homocoupling By-product
Q1: I'm observing a significant amount of the boronic acid homocoupling product. My reaction uses a Pd(II) precatalyst. What's the likely cause?
The use of a Pd(II) precatalyst, such as Pd(OAc)₂, requires an initial reduction to the catalytically active Pd(0) state.[1] This reduction can sometimes occur via a pathway that involves the homocoupling of two boronic acid molecules.[1][4] If this reductive homocoupling is faster than the desired cross-coupling pathway, you will see a significant amount of this by-product.
Troubleshooting Steps:
-
Switch to a Pd(0) Precatalyst: Consider using a precatalyst that is already in the Pd(0) oxidation state, such as Pd(PPh₃)₄. This can help to bypass the initial reduction step that may be causing the homocoupling.
-
Optimize the Ligand: The choice of ligand can influence the rate of both the desired reaction and side reactions. Bulky, electron-rich phosphine ligands can sometimes accelerate the reductive elimination step to form the desired product, outcompeting the homocoupling pathway.
-
Ensure Rigorous Degassing: As mentioned in the FAQs, oxygen is a major contributor to homocoupling by promoting the formation of Pd(II).[1] Ensure your solvents and reaction setup are thoroughly deoxygenated.
Issue 2: Prevalent Protodeboronation of the Boronic Acid
Q2: My main by-product is the result of protodeboronation. What reaction parameters should I investigate first?
Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[7][8] This side reaction is highly sensitive to the reaction conditions, particularly the presence of water and the nature of the base.[8][12][13]
Troubleshooting Workflow for Protodeboronation:
Caption: Competing pathways after oxidative addition in Suzuki-Miyaura coupling.
By understanding the mechanisms behind the formation of these common by-products, you can make informed decisions to optimize your reaction conditions, leading to higher yields and purer products.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
- Google Patents. US6455739B1 - Production of 4-fluorobenzaldehyde.
-
ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]
-
ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
-
RSC Publishing. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ACS Publications. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
ACS Publications. Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
ResearchGate. What's the problem of Suzuki-Miyuara coupling reaction conditions?. [Link]
-
National Institutes of Health. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]
-
Bentham Science Publisher. Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]
-
RSC Publishing. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. [Link]
- Google Patents. US4845304A - Process for producing fluorobenzaldehydes.
- Google Patents. CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Organic Syntheses. m-CHLOROBENZALDEHYDE. [Link]
-
ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. [Link]
-
Filo. The product formed by the reaction of chlorine with benzaldehyd.... [Link]
-
ResearchGate. Chlorination of Benzaldehyde to 4-chlorobenzaldehyde?. [Link]
- Google Patents. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Suzuki homo-coupling reaction based fluorescent sensors for monosaccharides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
"stability issues of 4-(3-Chloro-5-fluorophenyl)benzaldehyde under reaction conditions"
Welcome to the dedicated technical support guide for 4-(3-Chloro-5-fluorophenyl)benzaldehyde (CAS No. 1381944-68-8). This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile bifunctional intermediate in their synthetic workflows. Given the inherent reactivity of the aldehyde moiety and the electronic nature of the substituted biphenyl system, encountering stability issues is not uncommon. This guide provides in-depth, mechanistically-grounded troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes and ensure the integrity of your starting material.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, storage, and inherent chemical properties of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: Due to the susceptibility of the aldehyde group to oxidation, the compound should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container. For long-term storage, refrigeration (2-8 °C) in a dark location is recommended to minimize both autoxidation and potential light-induced degradation pathways.
Q2: How sensitive is this compound to atmospheric oxygen and moisture?
A2: The primary sensitivity is to atmospheric oxygen. Like many benzaldehydes, it can undergo autoxidation to form the corresponding 4-(3-Chloro-5-fluorophenyl)benzoic acid, especially in the presence of light or trace metal impurities.[1] While not directly reactive with moisture under neutral conditions, the presence of water can facilitate certain degradation pathways in basic or acidic media and can be detrimental to many organometallic reactions where this compound is used.
Q3: What are the primary degradation pathways I should be aware of?
A3: The two most critical degradation pathways are:
-
Oxidation: The aldehyde functionality is readily oxidized to a carboxylic acid. This is the most common impurity found in aged samples or as a byproduct in reactions not performed under strictly inert conditions.[1]
-
Disproportionation (Cannizzaro Reaction): In the presence of strong bases (e.g., concentrated NaOH, KOH), this aldehyde, which lacks α-hydrogens, can undergo disproportionation. In this reaction, one molecule is oxidized to the carboxylic acid while a second molecule is reduced to the corresponding benzyl alcohol.[1][2]
Q4: Which solvents are suitable for this reagent?
A4: this compound exhibits good solubility in common anhydrous aprotic organic solvents such as tetrahydrofuran (THF), 1,4-dioxane, toluene, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The choice of solvent should be dictated by the specific requirements of your reaction. For instance, in palladium-catalyzed cross-coupling reactions, THF, dioxane, or toluene are standard choices.
Troubleshooting Guide for Synthetic Applications
This guide is structured in a problem-cause-solution format to directly address challenges you may encounter during your experiments.
Issue 1: Low or No Yield with Significant Formation of a Carboxylic Acid Byproduct
-
Problem: You are performing a reaction involving the aldehyde (e.g., Wittig olefination, reductive amination, Grignard addition) and observe significant formation of 4-(3-Chloro-5-fluorophenyl)benzoic acid, with corresponding loss of your starting material.
-
Underlying Cause: Oxidation of the aldehyde starting material by dissolved or atmospheric oxygen. The electron-withdrawing nature of the chloro- and fluoro- substituents can make the aldehyde proton slightly more acidic and the compound more susceptible to certain oxidative processes.
-
Strategic Solutions:
-
Implement a Rigorous Inert Atmosphere: Ensure your reaction vessel is thoroughly dried and purged with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the entire experiment.
-
De-gas Solvents: Before use, thoroughly de-gas your reaction solvents. The most effective methods are "freeze-pump-thaw" (three cycles recommended) or sparging with an inert gas for at least 30-60 minutes.
-
Use High-Purity Reagents: Ensure your starting aldehyde is pure and has been stored correctly. If in doubt, purify a small sample by column chromatography before use.
-
Experimental Protocol: Solvent Degassing for Oxygen-Sensitive Reactions
-
Assemble the reaction flask and a condenser (if refluxing) and flame-dry under vacuum or oven-dry. Allow to cool to room temperature under a stream of Argon or Nitrogen.
-
Add the required volume of anhydrous solvent to the flask via cannula or syringe.
-
Insert a long needle connected to an inert gas line so its tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent at a moderate rate for 30-60 minutes.
-
Once degassing is complete, remove the needles and proceed with the addition of reagents under a positive inert gas pressure.
Issue 2: Complex Product Mixture Containing Both Carboxylic Acid and Alcohol Byproducts
-
Problem: Your reaction, which is run under basic conditions, results in the consumption of the starting aldehyde but yields a mixture containing the desired product along with significant amounts of both 4-(3-Chloro-5-fluorophenyl)benzoic acid and 4-(3-Chloro-5-fluorophenyl)methanol.
-
Underlying Cause: The use of a strong, nucleophilic base (e.g., NaOH, KOH) is inducing the Cannizzaro disproportionation reaction.[1]
-
Strategic Solutions:
-
Change the Base: If possible, substitute the hydroxide base with a non-nucleophilic or weaker base.
-
For palladium-catalyzed couplings, consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Powdered potassium fluoride (KF) can also be effective and is milder towards base-labile groups.[3]
-
For other base-mediated reactions, consider sterically hindered alkoxides like sodium tert-butoxide (NaOt-Bu) or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
-
Modify Reaction Conditions: If a strong base is unavoidable, run the reaction at the lowest possible temperature to disfavor the Cannizzaro pathway, which typically has a higher activation energy. Add the base slowly to avoid high local concentrations.
-
Data Summary: Alternative Bases for Cross-Coupling Reactions
| Base | pKa of Conjugate Acid | Common Applications | Notes |
| NaOH / KOH | ~15.7 | Saponification, some couplings | High Risk of Cannizzaro reaction |
| K₂CO₃ | ~10.3 | Suzuki, Heck | Standard, widely compatible |
| Cs₂CO₃ | ~10.3 | Suzuki, Buchwald-Hartwig | More soluble and often more effective than K₂CO₃ |
| K₃PO₄ | ~12.3 | Suzuki, Buchwald-Hartwig | Strong, non-nucleophilic base, good for challenging couplings |
| KF | ~3.2 | Suzuki | Mild, good for base-sensitive substrates |
Visualized Reaction and Troubleshooting Workflows
To further clarify the stability challenges and the logical steps for troubleshooting, the following diagrams have been generated.
Caption: Primary degradation pathways for the title compound.
Caption: Troubleshooting workflow for byproduct formation.
References
-
Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(17), 3510–3514. [Link][4]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link][5]
-
Wikipedia contributors. (2023). 4-Formylphenylboronic acid. Wikipedia. [Link][6]
-
Guenther, K., et al. (2008). Model studies on benzene formation from benzaldehyde. ResearchGate. [Link][7]
-
BYJU'S. (n.d.). Organic Chemistry – Specific Name Reactions. [Link][2]
-
Wikipedia contributors. (2024). Benzaldehyde. Wikipedia. [Link][1]
Sources
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. kvmwai.edu.in [kvmwai.edu.in]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemcess.com [chemcess.com]
Technical Support Center: Suzuki Coupling with 4-(3-Chloro-5-fluorophenyl)benzaldehyde
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling reaction involving the challenging substrate, 4-(3-Chloro-5-fluorophenyl)benzaldehyde . As a trifunctional molecule, this substrate presents unique hurdles due to the deactivated nature of the C-Cl bond and the electronic effects of the fluoro and aldehyde groups. This document is structured to provide both quick answers and deep dives into the causality behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding at all. What is the most likely culprit?
A1: The primary obstacle with this compound is the inertness of the aryl chloride bond. Aryl chlorides are significantly less reactive than aryl bromides or iodides in the oxidative addition step of the Suzuki catalytic cycle.[1][2] Your catalyst system is the first place to investigate. Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a more robust system, typically involving a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand. These ligands promote the difficult oxidative addition to the C-Cl bond.[2][3][4] Also, ensure your reaction is conducted under strictly inert conditions, as oxygen can deactivate the Pd(0) catalyst.[5][6]
Q2: I'm observing significant amounts of a dehalogenated byproduct (4-(3-fluorophenyl)benzaldehyde). Why is this happening and how can I prevent it?
A2: Dehalogenation, the replacement of the chlorine with a hydrogen, is a common side reaction in Suzuki couplings, especially with electron-deficient aryl halides.[7] It often arises from the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in your reaction, including amine bases, alcohol solvents, or even trace water.[8] To minimize this, consider the following:
-
Choice of Base: Avoid amine bases if possible. Use inorganic bases like K₃PO₄ or Cs₂CO₃, which are less likely to generate hydride species.
-
Solvent: If using an alcohol-containing solvent system, switch to anhydrous solvents like toluene or dioxane.[8]
-
Ligand Selection: Certain ligands can suppress dehalogenation. Experiment with different bulky phosphine ligands.
-
Temperature: High temperatures can sometimes favor dehalogenation.[9] Try running the reaction at the lowest effective temperature.
Q3: I see a lot of homocoupling of my boronic acid. What causes this and how can I fix it?
A3: Homocoupling of the boronic acid to form a biaryl byproduct is typically promoted by the presence of oxygen and Pd(II) species before the catalytic cycle properly begins.[6][8][10] This side reaction consumes your nucleophile and reduces the yield of the desired product.
-
Thorough Degassing: This is critical. Ensure your solvent and reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period.[7]
-
Pre-catalyst vs. Pd(II) source: Using a Pd(0) pre-catalyst like Pd₂(dba)₃ can sometimes be advantageous over a Pd(II) source like Pd(OAc)₂, which needs to be reduced in situ. The in situ reduction can sometimes lead to side reactions like homocoupling.[8]
Q4: Does the fluorine substituent affect the reaction?
A4: Yes, the fluorine atom has a significant electronic effect. As a strongly electron-withdrawing group, it deactivates the aromatic ring, making the oxidative addition to the C-Cl bond even more challenging.[11] However, this electron-withdrawing nature can also make the aryl halide more susceptible to certain side reactions. While C-F bonds are generally stable, under harsh conditions or with specific catalysts, C-F bond activation can occur, though it is less common in standard Suzuki couplings.[12]
Q5: Can the benzaldehyde group interfere with the reaction?
A5: The aldehyde group is generally well-tolerated in Suzuki couplings. However, under certain conditions, it can participate in side reactions. For instance, with very strong bases or high temperatures, aldol-type condensations could potentially occur. Also, some palladium catalysts might coordinate to the aldehyde's oxygen, which could influence the catalyst's activity. Sticking to moderately strong inorganic bases and the lowest feasible reaction temperatures usually prevents these issues.
In-Depth Troubleshooting Guides
Issue 1: Low to No Conversion of Starting Material
This is the most common issue when working with an unactivated aryl chloride like this compound. The root cause is almost always an inefficient oxidative addition step.
Root Cause Analysis & Corrective Actions
The C-Cl bond is strong, and the electron-withdrawing fluorine atom further decreases the electron density of the aromatic ring, making it difficult for the Pd(0) catalyst to insert into the bond.[1][2]
Data-Driven Catalyst Selection
For challenging aryl chlorides, the choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphines have proven highly effective.[4]
| Ligand | Structure | Key Features | Recommended Pd Source |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | High activity for aryl chlorides, promotes fast reaction rates. | Pd(OAc)₂, Pd₂(dba)₃ |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Excellent for sterically hindered substrates.[13] | Pd(OAc)₂, Pd₂(dba)₃ |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Often effective at lower temperatures. | Pd(OAc)₂, G3-Precatalysts |
| cataCXium® A | Di(1-adamantyl)-n-butylphosphine | Very bulky and electron-rich, high turnover numbers.[14] | Pd(OAc)₂ |
Protocol 1: High-Activity Catalyst System for Aryl Chlorides
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a finely powdered, dry base such as K₃PO₄ (2.0-3.0 eq).[7]
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, concentration ~0.1 M). A small amount of degassed water (e.g., 10:1 organic solvent to water) can sometimes be beneficial.[15]
-
Degassing: Subject the sealed reaction mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS. Due to the unactivated chloride, reactions may require 12-24 hours.[7]
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: Protodeboronation of the Boronic Acid
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[16] This side reaction depletes the nucleophile and is often competitive with the desired transmetalation step, especially for electron-deficient or heteroaromatic boronic acids.
Root Cause Analysis & Corrective Actions
The mechanism can be acid- or base-catalyzed.[16] In the context of Suzuki coupling, the basic conditions and the presence of water can facilitate this side reaction.
Stabilizing the Boron Reagent
Boronic acids exist in equilibrium with their corresponding boroxines and can be susceptible to decomposition.[8] Converting them to more stable boronate esters can significantly reduce protodeboronation.[17]
| Boron Reagent | Structure Example (Phenyl) | Stability | Reactivity Notes |
| Boronic Acid | Ph-B(OH)₂ | Moderate; prone to dehydration and protodeboronation.[16] | Standard reagent, generally reactive. |
| Pinacol Ester | Ph-B(pin) | High; stable to chromatography and storage.[17] | Often requires slightly more forcing conditions for hydrolysis/transmetalation. |
| MIDA Ester | Ph-B(MIDA) | Very High; stable to chromatography and many reaction conditions. | Used for "slow release" of boronic acid under basic aqueous conditions, minimizing side reactions.[15][16] |
| Trifluoroborate Salt | [Ph-BF₃]K | High; air- and moisture-stable crystalline solids.[15] | Requires specific conditions for activation; less prone to protodeboronation. |
References
-
Zapf, A., Ehrentraut, A., & Beller, M. (2000). A New Highly Active Catalyst System for the Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids. Angewandte Chemie International Edition, 39(22), 4153-4155. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561. [Link]
-
Kolle, T., et al. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 22(15), 5039-5045. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Ting, R., et al. (2008). Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry, 73(12), 4662-4670. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
University of British Columbia. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ArODES. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect, 5(1), 268-273. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
-
ResearchGate. (2020). Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 8033–8043. [Link]
-
National Institutes of Health. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. [Link]
-
ResearchGate. (2018). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]
-
Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 120(37), 9722-9723. [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11794-11796. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
YouTube. (2022). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
ResearchGate. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
National Institutes of Health. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
Semantic Scholar. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. [Link]
-
Dalton Transactions. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]
-
ResearchGate. (2015). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ResearchGate. (2007). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. arodes.hes-so.ch [arodes.hes-so.ch]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. thieme-connect.com [thieme-connect.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
"handling and storage recommendations for 4-(3-Chloro-5-fluorophenyl)benzaldehyde"
Welcome to the technical support guide for 4-(3-Chloro-5-fluorophenyl)benzaldehyde (CAS No. 1381944-68-8).[1] This document provides researchers, scientists, and drug development professionals with essential information on the proper handling, storage, and troubleshooting for experiments involving this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical and physical properties of this compound?
Understanding the fundamental properties of this compound is crucial for its effective use.
| Property | Value |
| Molecular Formula | C13H8ClFO |
| Molecular Weight | 234.65 g/mol [1] |
| Appearance | Typically a solid, may be a white to pale yellow crystalline powder. |
| Solubility | Likely soluble in common organic solvents such as ethanol, DMF, and THF, with limited solubility in water.[2] |
This substituted benzaldehyde possesses a unique arrangement of halogen atoms, making it a valuable building block in the synthesis of complex molecules, particularly in pharmaceutical and agrochemical research.[2]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
Proper storage is critical to prevent degradation and maintain the purity of the compound.
-
Temperature: Store in a cool, dry, well-ventilated area. Some suppliers recommend a storage temperature of 15–25 °C, while for other similar benzaldehydes, refrigeration or even storage at -20 °C is suggested for long-term stability.[3][4] Always refer to the product-specific label for the recommended storage temperature.[5]
-
Atmosphere: It is advisable to store the compound under an inert atmosphere, such as nitrogen.[3][5][6] This is because benzaldehydes can be susceptible to oxidation by air, slowly converting to the corresponding benzoic acid.[6][7]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[3][5][6][8][9][10]
-
Light Sensitivity: Some related aromatic aldehydes are light-sensitive. While not explicitly stated for this specific compound, it is good practice to protect it from direct light.
Q3: What are the key safety precautions to take when handling this compound?
Adherence to safety protocols is paramount when working with any chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[5][6][8][9][11][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[5][8][9][11]
-
Avoid Contact: Prevent direct contact with skin and eyes.[6][8][11] In case of contact, immediately flush the affected area with plenty of water.[3][11]
-
Handling Practices: Do not eat, drink, or smoke in the laboratory.[3][6][12] Wash hands thoroughly after handling the compound.[3][5][6][8][10][12]
Q4: Are there any known incompatibilities for this compound?
Yes, like other benzaldehydes, this compound is incompatible with certain classes of chemicals:
-
Strong Oxidizing Agents: Can lead to vigorous reactions and potential ignition.[6][8]
-
Strong Bases: Can catalyze reactions like the Cannizzaro reaction, where the aldehyde undergoes disproportionation.[6][7][8]
-
Strong Reducing Agents and Strong Acids: Should also be avoided to prevent uncontrolled reactions.[6][8]
Troubleshooting Guide for Experimental Applications
This section addresses specific issues that may arise during experiments involving this compound.
Scenario 1: Low Yield or No Reaction in a Cross-Coupling Reaction (e.g., Suzuki, Heck)
Question: I am using this compound in a palladium-catalyzed cross-coupling reaction, but I am observing low yields of my desired product and significant amounts of starting material. What could be the cause?
Answer: Low conversion in cross-coupling reactions with substituted benzaldehydes can stem from several factors. The presence of the aldehyde group and the halogen substituents can influence reactivity.
Potential Causes and Solutions:
-
Catalyst Inactivation: The aldehyde group can sometimes coordinate to the metal center of the catalyst, leading to deactivation.
-
Solution: Consider protecting the aldehyde group as an acetal before the cross-coupling reaction. This can be deprotected in a subsequent step.[13]
-
-
Poor Solubility: If the reagents are not fully dissolved at the reaction temperature, the reaction kinetics can be significantly hindered.[13]
-
Solution: Screen different solvent systems to ensure all components are soluble.
-
-
Inefficient Oxidative Addition: The chloro- and fluoro-substituents on the phenyl ring can affect the rate of oxidative addition, a key step in the catalytic cycle.
-
Solution: For less reactive aryl halides, using a more electron-rich ligand or considering a nickel-based catalyst system might enhance the rate of this initial step.[13]
-
Scenario 2: Formation of an Unwanted Dehalogenated Byproduct
Question: During my reaction, I am observing a significant amount of a byproduct that appears to be the dehalogenated version of my starting material. Why is this happening and how can I prevent it?
Answer: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions involving aryl halides.[13]
Potential Causes and Solutions:
-
Hydrodehalogenation: The presence of a proton source (like water) can lead to the protonolysis of a key intermediate in the catalytic cycle, resulting in the removal of the halogen.
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Use freshly dried solvents and reagents.[13]
-
-
Choice of Base: A base that is too strong can sometimes facilitate dehalogenation pathways.
-
Solution: Switch to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[13]
-
-
Ligand Choice: The ligand plays a crucial role in balancing the different steps of the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. These can accelerate the desired product-forming step (reductive elimination), outcompeting the dehalogenation side reactions.[13]
-
Scenario 3: Compound Degradation During Workup or Purification
Question: I suspect my product, which contains the this compound moiety, is degrading during aqueous workup or column chromatography on silica gel. What could be causing this?
Answer: The aldehyde functional group can be sensitive to both acidic and basic conditions, and prolonged exposure to silica gel can sometimes lead to degradation.
Potential Causes and Solutions:
-
Sensitivity to pH: The aldehyde may undergo undesired reactions under strongly acidic or basic workup conditions.
-
Solution: Perform a neutral workup if possible. Use saturated ammonium chloride solution for quenching instead of strong acids, and use brine washes.
-
-
Silica Gel-Mediated Reactions: The slightly acidic nature of standard silica gel can sometimes catalyze side reactions, such as acetal formation if alcohols are present in the eluent, or other forms of degradation.
-
Solution:
-
Minimize the time the compound spends on the silica gel column.
-
Consider using deactivated silica gel (treated with a base like triethylamine) for chromatography.
-
Alternatively, explore other purification techniques such as recrystallization or preparative thin-layer chromatography (TLC).
-
-
Experimental Workflow Visualization
The following diagram illustrates a decision-making process for troubleshooting a common cross-coupling reaction involving this compound.
Caption: Troubleshooting flowchart for cross-coupling reactions.
This guide is intended to provide a starting point for the safe and effective use of this compound. Always consult the Safety Data Sheet (SDS) provided by the supplier for the most comprehensive safety information and handle all chemicals in accordance with good laboratory practices.
References
-
Sdfine. (n.d.). 4-CHLOROBENZALDEHYDE. Retrieved from [Link]
-
ScienceLab.com. (2005). Material Safety Data Sheet Benzaldehyde MSDS. Retrieved from [Link]
-
SDS Manager. (2023). 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS. Retrieved from [Link]
-
Kasturi Aromatics. (n.d.). material safety data sheet sds/msds. Retrieved from [Link]
-
Chemsrc. (n.d.). MSDS of 4-chloro-3-(trifluoromethoxy)benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
-
Scharlab. (n.d.). UN1990 Benzaldehyde Analytical Grade. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-fluorobenzaldehyde. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Aryl Halides. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]
-
Chem-Space. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
Sources
- 1. This compound;1381944-68-8 [abichem.com]
- 2. nbinno.com [nbinno.com]
- 3. carlroth.com [carlroth.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. kasturiaromatics.com [kasturiaromatics.com]
- 7. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. 4-Chloro-3-(trifluoromethyl)benzaldehyde SDS - Download & Subscribe for Updates [sdsmanager.com]
- 10. labbox.es [labbox.es]
- 11. home.miracosta.edu [home.miracosta.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
"common impurities in commercial 4-(3-Chloro-5-fluorophenyl)benzaldehyde"
Welcome to the technical support center for 4-(3-Chloro-5-fluorophenyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the use and handling of this versatile research chemical. Here, we address frequently asked questions and provide troubleshooting guidance rooted in established chemical principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most probable impurities in my commercial lot of this compound?
The purity of this compound can be influenced by its synthetic route and subsequent purification. Based on common synthetic methodologies for unsymmetrical biphenyls, such as Suzuki or other cross-coupling reactions, the following impurities are most likely to be present:
-
Starting Materials: Unreacted starting materials are a common source of impurity. These may include 4-formylphenylboronic acid and 1-bromo-3-chloro-5-fluorobenzene (or their analogs depending on the specific coupling reaction).
-
Homocoupling By-products: The reaction may produce homocoupling products, such as 4,4'-biphenyldicarboxaldehyde and 3,3'-dichloro-5,5'-difluorobiphenyl.
-
Solvent and Reagent Residues: Residual solvents from the reaction or purification steps (e.g., toluene, ethyl acetate, hexanes) and leftover reagents can also be present.[1]
-
Positional Isomers: Depending on the synthetic route of the starting materials, positional isomers of the chloro and fluoro substituents on the phenyl ring may arise.[2]
-
Oxidation Product: Aldehydes are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 4-(3-Chloro-5-fluorophenyl)benzoic acid.
The following table summarizes these potential impurities:
| Impurity Class | Specific Examples | Potential Origin |
| Unreacted Starting Materials | 4-formylphenylboronic acid, 1-bromo-3-chloro-5-fluorobenzene | Incomplete reaction |
| Homocoupling By-products | 4,4'-biphenyldicarboxaldehyde, 3,3'-dichloro-5,5'-difluorobiphenyl | Side reactions during synthesis |
| Solvent/Reagent Residues | Toluene, Ethyl Acetate, Hexanes, Palladium catalysts | Reaction workup and purification |
| Positional Isomers | e.g., 4-(2-Chloro-5-fluorophenyl)benzaldehyde | Impurities in starting materials |
| Oxidation Product | 4-(3-Chloro-5-fluorophenyl)benzoic acid | Air oxidation during storage or handling |
FAQ 2: I am observing a new, more polar spot on my TLC plate after storing an opened bottle of this compound. What could it be?
This is a classic indicator of aldehyde oxidation. The aldehyde group is susceptible to oxidation to a carboxylic acid, especially with prolonged exposure to air. The resulting carboxylic acid, 4-(3-Chloro-5-fluorophenyl)benzoic acid, is significantly more polar than the parent aldehyde and will thus have a lower Rf value on a normal-phase TLC plate.
Troubleshooting Steps:
-
Confirm Identity: The suspected carboxylic acid impurity can often be confirmed by LC-MS analysis.
-
Storage: To prevent further oxidation, store the material under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, and refrigerate if possible.
-
Purification: If the level of the carboxylic acid impurity is unacceptable for your application, it can be removed by column chromatography or by an aqueous basic wash (e.g., with a dilute sodium bicarbonate solution) during a liquid-liquid extraction, as the carboxylic acid will be deprotonated and move into the aqueous layer.[1][3]
FAQ 3: My NMR spectrum shows signals that I cannot attribute to the product. How can I identify these unknown impurities?
Unidentified signals in an NMR spectrum often correspond to the impurities listed in FAQ 1.
Troubleshooting Workflow:
Caption: Workflow for identifying unknown NMR impurities.
Step-by-step guidance:
-
Starting Materials: Obtain NMR spectra of the starting materials used in the synthesis and compare them to your product's spectrum.
-
Residual Solvents: Consult a reference table for common NMR solvent impurities to identify any residual solvents from the synthesis or purification.
-
LC-MS/GC-MS: These techniques are invaluable for identifying impurities.[4] LC-MS can help identify less volatile impurities like homocoupling by-products and the carboxylic acid, while GC-MS is excellent for more volatile impurities and can sometimes separate positional isomers.[2]
Troubleshooting Guides
Guide 1: Purification Issues - Persistent Impurities After Column Chromatography
Problem: You are unable to separate an impurity from your product using standard silica gel column chromatography.
Possible Causes & Solutions:
-
Co-elution: The impurity may have a similar polarity to your product, leading to co-elution.
-
Solution 1: Optimize Mobile Phase: Systematically vary the solvent system. A switch from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-based system might provide the necessary selectivity.
-
Solution 2: Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
-
Impurity is an Isomer: Positional isomers can be notoriously difficult to separate by standard chromatography.
-
Solution: High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often required for the separation of closely related isomers.
-
Guide 2: Aldehyde-Specific Purification Challenges
Problem: You are struggling with product loss or degradation during purification.
Background: Aldehydes can sometimes be sensitive to silica gel, which is weakly acidic and can catalyze side reactions.
Alternative Purification Protocol: Bisulfite Adduct Formation
This classical method is highly effective for separating aldehydes from non-aldehyde impurities.[3][5][6]
Step-by-Step Protocol:
-
Adduct Formation: Dissolve the crude this compound in a suitable solvent (e.g., ethanol or THF). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The reaction may take several hours.[3][5]
-
Isolation of Adduct: The bisulfite adduct, being a salt, will often precipitate from the solution. If it does, it can be isolated by filtration. If it remains in the aqueous phase, proceed to the next step.
-
Extraction of Impurities: Wash the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-aldehyde impurities.
-
Regeneration of Aldehyde: Carefully add a base (e.g., sodium carbonate or dilute sodium hydroxide solution) to the aqueous layer containing the bisulfite adduct until the solution is basic. This will regenerate the pure aldehyde.
-
Final Extraction: Extract the regenerated aldehyde with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the purified product.
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
Analytical Methodologies
For routine purity checks, High-Performance Liquid Chromatography (HPLC) is recommended.
Recommended HPLC Method:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile (gradient elution recommended) |
| Example Gradient | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25-30 min: 95% to 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
This method should provide good separation of the main component from more polar impurities like the carboxylic acid and less polar impurities like homocoupling by-products. For a more detailed guide on analytical method validation, please refer to established protocols.[4]
References
- Organic Syntheses Procedure. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling.
- BenchChem. (2025). An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanal and Related Halogenated Aromatic Aldehydes.
- Longdom Publishing. Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
- ResearchGate. Is it possible to purify aldehyde by column? Is there any other method to do purification?.
- PubMed. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- PubMed Central (PMC). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 2-(4-Fluorophenyl)thiophene.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"characterization data for 4-(3-Chloro-5-fluorophenyl)benzaldehyde derivatives"
A Comparative Guide to the Characterization of 4-(3-Chloro-5-fluorophenyl)benzaldehyde and Its Derivatives
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
In the landscape of contemporary drug discovery and materials science, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Aryl-aryl aldehydes, in particular, serve as versatile building blocks for a myriad of complex molecules, including pharmaceuticals, agrochemicals, and organic electronics. The compound this compound is a molecule of significant interest, featuring a biphenyl core decorated with a reactive aldehyde functionality and a unique halogen substitution pattern on one of the phenyl rings. The presence of both chlorine and fluorine atoms can profoundly influence the molecule's steric and electronic properties, offering opportunities for fine-tuning biological activity, chemical reactivity, and material characteristics. The chloro group can act as a site for further functionalization, while the fluoro group often enhances metabolic stability and binding affinity in biological systems.
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound and a representative imine derivative. It is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols, comparative characterization data, and an exploration of alternative synthetic strategies.
Synthesis of this compound
The most direct and widely applicable method for constructing the biaryl scaffold of the target compound is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary building blocks.[1][2] The proposed synthesis involves the coupling of 4-formylphenylboronic acid with 1-bromo-3-chloro-5-fluorobenzene.
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for the synthesis of the target aldehyde.
Experimental Protocol: Synthesis of this compound
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid (1.2 eq.), 1-bromo-3-chloro-5-fluorobenzene (1.0 eq.), and sodium carbonate (2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).
-
To the stirring mixture, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq.).
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Characterization of this compound
The identity and purity of the synthesized compound are confirmed using a combination of spectroscopic and physical methods. While this compound is commercially available (CAS No. 1381944-68-8), detailed characterization data in the public literature is sparse.[3] The following table summarizes its known properties and provides predicted spectroscopic data based on analogous structures.
| Property | Data for this compound |
| Molecular Formula | C₁₃H₈ClFO |
| Molecular Weight | 234.65 g/mol |
| Appearance | Predicted: White to off-white solid |
| Melting Point | Not reported, predicted > 60 °C |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 10.05 (s, 1H, -CHO), 7.95 (d, J=8.2 Hz, 2H, Ar-H), 7.75 (d, J=8.2 Hz, 2H, Ar-H), 7.40 (s, 1H, Ar-H), 7.25 (dt, J=8.0, 2.0 Hz, 1H, Ar-H), 7.15 (dt, J=8.0, 2.0 Hz, 1H, Ar-H) |
| ¹³C NMR (CDCl₃, 101 MHz) | Predicted δ (ppm): 191.8 (-CHO), 163.5 (d, J=250 Hz, C-F), 142.0 (d, J=8.0 Hz, C-Cl), 136.0, 135.5, 130.5, 129.0, 124.0 (d, J=3.0 Hz), 116.0 (d, J=22.0 Hz), 114.5 (d, J=24.0 Hz) |
| FT-IR (KBr, cm⁻¹) | Predicted ν: ~3070 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O stretch), ~1600, 1580 (Ar C=C), ~1250 (C-F), ~830 (C-Cl) |
| Mass Spec (EI) | Predicted m/z: 234 (M⁺), 233 (M-H)⁺, 205 (M-CHO)⁺ |
Synthesis and Characterization of Derivatives: A Comparative Analysis
The aldehyde group is a versatile handle for synthesizing a wide array of derivatives. Schiff bases (or imines), formed by the condensation of an aldehyde with a primary amine, are of particular importance due to their prevalence in biologically active molecules and as ligands in coordination chemistry.[4][5]
Proposed Synthesis of a Schiff Base Derivative
Caption: Synthesis of a Schiff base derivative from the target aldehyde.
Experimental Protocol: Synthesis of N-(4-(3-Chloro-5-fluorophenyl)benzylidene)aniline
-
Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask.
-
Add aniline (1.05 eq.) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the mixture to reflux for 2-4 hours. The formation of the product can be monitored by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure Schiff base.
Comparative Characterization Data
The formation of the imine derivative can be confirmed by comparing its spectroscopic data with that of the parent aldehyde. The key changes to expect are the disappearance of the aldehyde proton signal and the appearance of an imine proton signal in the ¹H NMR spectrum, along with a shift in the C=O stretch to a C=N stretch in the IR spectrum.
| Property | Parent Aldehyde | Schiff Base Derivative (Predicted) |
| Functional Group | Aldehyde (-CHO) | Imine (-CH=N-) |
| ¹H NMR: Key Signal | δ ~10.05 ppm (s, 1H, -CHO) | δ ~8.5 ppm (s, 1H, -CH=N-) |
| ¹³C NMR: Key Signal | δ ~191.8 ppm (-CHO) | δ ~160 ppm (-CH=N-) |
| FT-IR: Key Stretch | ν ~1700 cm⁻¹ (C=O) | ν ~1625 cm⁻¹ (C=N) |
| Mass Spec (EI) | m/z: 234 (M⁺) | m/z: 309 (M⁺) |
Comparison with Alternative Methodologies
While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions can also be employed for the synthesis of the parent aldehyde.
-
Stille Coupling: This reaction involves the coupling of an organotin reagent with an organohalide, also catalyzed by palladium.[6][7] Stille coupling is often tolerant of a wide variety of functional groups and the organostannane reagents are stable to air and moisture. However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the reaction mixture.[8]
-
Negishi Coupling: This involves the coupling of an organozinc reagent with an organohalide. Organozinc reagents are generally more reactive than organoboron or organotin compounds, which can lead to faster reaction times. However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions.
The choice of method often depends on the availability of starting materials, functional group tolerance, and considerations regarding reagent toxicity and waste disposal.
Detailed Analytical Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Technique: Electron Ionization (EI) is suitable for volatile and thermally stable compounds like benzaldehydes. Electrospray Ionization (ESI) is a softer technique that can also be used.
-
Sample Introduction: For GC-MS, the sample is introduced via a gas chromatograph. For direct infusion ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the compound and for purification.
-
Typical Conditions: A reversed-phase C18 column is commonly used. The mobile phase is typically a gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol. Detection is usually performed with a UV detector at a wavelength where the aromatic system absorbs (e.g., 254 nm).
Conclusion
This compound represents a valuable and versatile building block in synthetic chemistry. Its synthesis via Suzuki-Miyaura coupling offers a reliable and efficient route, and its aldehyde functionality provides a gateway to a vast chemical space of derivatives, such as Schiff bases. The characterization data, whether experimentally determined or predicted based on sound chemical principles, is crucial for confirming the structure and purity of these compounds. The protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to confidently synthesize, characterize, and utilize these important chemical entities in their research endeavors.
References
-
Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 1986, 25(6), 508-524. URL: [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. The Stille reaction. Organic Reactions, 1997, 50, 1-652. URL: [Link]
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483. URL: [Link]
-
Şenocak, A. Synthesis, Characterization, and Molecular Docking Studies of Fluoro and Chlorophenylhydrazine Schiff Bases. Journal of the Turkish Chemical Society, Section A: Chemistry, 2019, 6(3), 303-310. URL: [Link]
-
Singh, R. K., et al. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 2023, 8(5), 5254–5271. URL: [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound;1381944-68-8 [abichem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. jk-sci.com [jk-sci.com]
"comparing reactivity of 4-(3-Chloro-5-fluorophenyl)benzaldehyde with similar compounds"
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is paramount. The reactivity of a starting material dictates not only the choice of subsequent reagents and conditions but also the overall efficiency and viability of a synthetic route. This guide provides an in-depth comparison of the chemical reactivity of 4-(3-Chloro-5-fluorophenyl)benzaldehyde, a highly functionalized biaryl aldehyde, with structurally similar compounds. We will explore the electronic and steric factors governing its behavior and provide a framework for predicting its performance in common organic transformations.
The Electronic Landscape: Understanding Substituent Effects
The reactivity of an aromatic aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. This, in turn, is modulated by the electronic properties of the substituents on the aromatic ring(s). In this compound, the key is to understand the cumulative influence of the halogenated phenyl group.
The 3-chloro-5-fluorophenyl substituent exerts a powerful electron-withdrawing effect on the benzaldehyde ring. This is primarily due to the inductive effect (-I) of the chlorine and fluorine atoms. Both are highly electronegative and pull electron density away from the aromatic system. Since they are in the meta positions relative to the biaryl bond, their resonance effects (+R) are negligible, and the inductive withdrawal dominates. This strong -I effect is relayed through the phenyl-phenyl bond to the benzaldehyde moiety, significantly increasing the partial positive charge on the carbonyl carbon and making it a more potent electrophile.
Caption: Inductive electron withdrawal in the target molecule.
To contextualize this, let's compare it with simpler analogues:
-
Benzaldehyde: The phenyl group itself is weakly deactivating via induction but can donate electron density through resonance. It serves as our baseline for reactivity.[1]
-
4-Chlorobenzaldehyde: The chlorine atom at the para position is electron-withdrawing by induction (-I) but electron-donating by resonance (+R). The inductive effect is stronger, leading to a net withdrawal and increased reactivity compared to benzaldehyde.
-
4-Nitrobenzaldehyde: The nitro group is a powerful electron-withdrawing group by both induction and resonance (-I, -R). This makes the carbonyl carbon extremely electrophilic, rendering 4-nitrobenzaldehyde highly reactive towards nucleophiles.[2]
Our target molecule, this compound, is expected to have reactivity intermediate between 4-chlorobenzaldehyde and 4-nitrobenzaldehyde, but likely closer to the latter due to the combined effect of two halogen substituents on the second ring.
Comparative Data and Physicochemical Properties
A quantitative comparison can be made using Hammett substituent constants (σ), which measure the electronic effect of a substituent on a reaction center.[3] A more positive σ value corresponds to a stronger electron-withdrawing character.
| Compound | Molecular Formula | Molecular Weight | Hammett Constant (σ_meta) of Substituent(s) | Predicted Relative Reactivity (Nucleophilic Addition) |
| Benzaldehyde | C₇H₆O | 106.12 | H: 0.00 | Baseline |
| 4-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | Cl: +0.37[4][5] | Moderate |
| 4-Fluorobenzaldehyde | C₇H₅FO | 124.11 | F: +0.34[4][5] | Moderate |
| This compound | C₁₃H₈ClFO | 234.65 | Sum of effects is strongly positive | High |
| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | NO₂: +0.71[5] | Very High |
Reactivity in Nucleophilic Addition Reactions
The quintessential reaction of aldehydes is nucleophilic addition. The increased electrophilicity of the carbonyl carbon in this compound directly translates to a faster reaction rate in these transformations.
// Nodes Reactants [label="Aldehyde (R-CHO) + Nucleophile (Nu⁻)"]; TransitionState1 [label="Transition State 1\n(Nucleophile approaches carbonyl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Tetrahedral Alkoxide Intermediate\n[R-CH(O⁻)-Nu]", shape=box, style="rounded,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protonation [label="Proton Source (e.g., H₂O, H₃O⁺)"]; Product [label="Alcohol Product\n[R-CH(OH)-Nu]", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> TransitionState1 [label="Rate-determining step"]; TransitionState1 -> Intermediate [label="Formation of C-Nu bond"]; Intermediate -> Product; Protonation -> Product [label="Protonation of alkoxide"]; }
Caption: General mechanism for nucleophilic addition to an aldehyde.
Experimental Validation: The Knoevenagel Condensation
To empirically validate the predicted reactivity, a Knoevenagel condensation provides an excellent model system. This reaction involves the nucleophilic addition of an active methylene compound (like malononitrile) to an aldehyde, followed by dehydration.[6][7] The rate of the initial nucleophilic attack is highly sensitive to the aldehyde's electrophilicity. Electron-withdrawing groups on the benzaldehyde accelerate the reaction.[8]
A competitive experiment can be designed to directly compare the reactivities. By reacting an equimolar mixture of this compound and a reference aldehyde (e.g., benzaldehyde) with a limited amount of malononitrile, the product ratio will directly reflect their relative reaction rates.
Protocol: Competitive Knoevenagel Condensation
This protocol is designed to be a self-validating system for comparing the reactivity of two different aldehydes.
1. Materials & Setup:
-
This compound (1.0 eq, e.g., 0.5 mmol, 117.3 mg)
-
Benzaldehyde (Reference Aldehyde) (1.0 eq, 0.5 mmol, 53.1 mg)
-
Malononitrile (Active Methylene Compound) (0.5 eq, 0.25 mmol, 16.5 mg)
-
Piperidine (Catalyst) (0.1 eq, 0.05 mmol, 5 µL)
-
Ethanol (Solvent) (5 mL)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser.
2. Procedure:
-
To the round-bottom flask, add the two aldehydes, malononitrile, and ethanol.
-
Begin stirring to ensure a homogeneous solution.
-
Add the piperidine catalyst to initiate the reaction.[8]
-
Heat the mixture to a gentle reflux (approx. 80°C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
After a set time (e.g., 1 hour), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue contains the unreacted aldehydes and the two condensation products.
3. Analysis:
-
Dissolve the crude residue in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum of the mixture.
-
The relative reactivity is determined by integrating the characteristic signals of the olefinic protons of the two different Knoevenagel products. The ratio of these integrals corresponds to the ratio of their formation rates.
// Nodes A [label="Combine Aldehydes,\nMalononitrile, & Ethanol"]; B [label="Add Piperidine Catalyst"]; C [label="Reflux for 1 hour"]; D [label="Cool to Room Temp"]; E [label="Solvent Evaporation\n(Rotovap)"]; F [label="Dissolve in CDCl₃"]; G [label="¹H NMR Analysis"]; H [label="Integrate Product Signals\n& Calculate Ratio", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges A -> B -> C -> D -> E -> F -> G -> H; }
Caption: Experimental workflow for the competitive Knoevenagel reaction.
Expected Outcome: The analysis would show a significantly higher yield of the product derived from this compound, confirming its enhanced reactivity due to the strong electron-withdrawing nature of its substituent.
Reactivity of the Aromatic Core: Nucleophilic Aromatic Substitution (SNAr)
Beyond the aldehyde group, the reactivity of the aromatic rings themselves is a key consideration. The 3-chloro-5-fluorophenyl ring is highly electron-deficient, making it a potential substrate for Nucleophilic Aromatic Substitution (SNAr).[9][10]
For an SNAr reaction to occur, two conditions are generally required:
-
The presence of a good leaving group (halides like Cl and F are suitable).
-
The presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex).[9][11]
In the 3-chloro-5-fluorophenyl ring, the chloro and fluoro groups are meta to each other. While the overall ring is electron-poor, neither halogen has an ortho or para activating group, making SNAr reactions challenging. However, under forcing conditions (high temperature, strong nucleophile), substitution may be possible. The fluorine atom is often a better leaving group than chlorine in SNAr because its high electronegativity makes the attached carbon more electrophilic, and C-F bond cleavage is not the rate-determining step.[9]
// Nodes Reactants [label="Electron-Poor Aryl Halide + Nucleophile (Nu⁻)"]; TS1 [label="Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Meisenheimer [label="Meisenheimer Complex\n(Resonance-Stabilized Anion)", shape=box, style="rounded,dashed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS2 [label="Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Arene", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Reactants -> TS1 [label="Addition (Rate-Limiting)"]; TS1 -> Meisenheimer; Meisenheimer -> TS2 [label="Elimination"]; TS2 -> Product; }
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion
This compound is a highly activated aromatic aldehyde. The cumulative inductive electron-withdrawing effects of the chloro and fluoro substituents on the distal phenyl ring significantly enhance the electrophilicity of the carbonyl carbon. This leads to a marked increase in its reactivity towards nucleophiles when compared to benzaldehyde or monohalogenated benzaldehydes. This heightened reactivity is a critical asset in synthetic design, allowing for milder reaction conditions and potentially faster reaction times in transformations such as Wittig reactions, Knoevenagel condensations, and reductive aminations.[12][13] Concurrently, the electron-deficient nature of the halogenated ring opens possibilities for nucleophilic aromatic substitution, albeit under more demanding conditions. Understanding this dual reactivity profile is essential for leveraging this versatile building block to its full potential in the synthesis of complex molecules.
References
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Mitchell. (2018). Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. [Link]
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Stenutz, R. Hammett substituent constants. [Link]
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Szafert, S., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. [Link]
-
Science.gov. hammett substituent constants: Topics by Science.gov. [Link]
-
ResearchGate. Hammett constants σ for fluoro-substituents. [Link]
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YouTube. (2021). Knoevenagel Condensation Mechanism | Organic Chemistry. [Link]
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L.S.College, Muzaffarpur. (2020). Knoevenagel condensation. [Link]
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Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. [Link]
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ResearchGate. Reaction of 4-nitrobenzaldehyde with secondary amines. [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Yamataka, H., et al. (1992). Relative reactivity and stereoselectivity in the Wittig reactions of substituted benzaldehydes with benzylidenetriphenylphosphorane. The Journal of Organic Chemistry. [Link]
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Vadera, K., et al. (2010). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. [Link]
-
Bull. Korean Chem. Soc. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. [Link]
-
Wikipedia. Hammett equation. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Li, Z.-K., et al. (2002). Kinetic studies on the reaction between substituted benzyl phosphonates and substituted benzaldehydes. Arkivoc. [Link]
-
Rasayan J. Chem. (2013). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. [Link]
-
YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
YouTube. (2022). The Wittig Reaction. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical reviews, 91(2), 165-195. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
-
Nielsen, M. K., et al. (2015). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 137(30), 9571-9574. [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from Halogenated Benzaldehydes: A Focus on 4-(3-Chloro-5-fluorophenyl)benzaldehyde Analogs
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical starting point in the quest for novel therapeutic agents. The benzaldehyde moiety, with its versatile reactivity, serves as a foundational building block for a diverse array of biologically active compounds. The introduction of halogen atoms, such as chlorine and fluorine, to the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, often enhancing their efficacy and target specificity. This guide provides a comparative analysis of the biological activities of compounds derived from a specific halogenated scaffold, focusing on the close analogs of 4-(3-Chloro-5-fluorophenyl)benzaldehyde, a promising but as-yet underexplored starting material.
While direct literature on the biological activities of compounds synthesized from this compound is sparse, a comprehensive examination of its close structural analogs provides invaluable insights into its potential. This guide will delve into the anticancer, antiangiogenic, antioxidant, and antimicrobial properties of pyridazinone derivatives bearing a 3-chloro-4-fluorophenyl moiety, presenting them as a primary case study. These will be compared against other classes of bioactive molecules, such as chalcones and Schiff bases, which are commonly synthesized from substituted benzaldehydes and exhibit a broad spectrum of pharmacological effects.
I. Anticancer and Antiangiogenic Activities: A Pyridazinone Case Study
A significant body of research highlights the potential of pyridazinone derivatives as potent anticancer and antiangiogenic agents. A study on a series of novel 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives has demonstrated promising results against various human cancer cell lines.[1]
Comparative Efficacy Against Cancer Cell Lines
The in vitro anticancer activity of these pyridazinone derivatives was evaluated against liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL 60) cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] Notably, compounds 4g and 4i from this series exhibited inhibitory activity comparable to the standard anticancer drug, methotrexate.[1]
| Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| 4g | HEP3BPN 11 (Liver) | Not explicitly stated, but activity is "very close to the standard methotrexate" | [1] |
| 4i | MDA 453 (Breast) | Not explicitly stated, but activity is "very close to the standard methotrexate" | [1] |
| Methotrexate | Various | Varies depending on cell line | Standard |
Causality Behind Experimental Choice: The MTT assay was chosen as it is a well-established and reliable colorimetric assay for assessing cell metabolic activity. The principle lies in the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity.
Antiangiogenic Potential
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. The lead compounds 4g and 4i were further investigated for their ability to inhibit proangiogenic cytokines. Compound 4g was found to be a potent antiangiogenic agent, inhibiting Tumor Necrosis Factor-alpha (TNFα), Vascular Endothelial Growth Factor (VEGF), basic Fibroblast Growth Factor (FGFb), and Transforming Growth Factor-beta (TGFβ).[1] Compound 4i also showed significant antiangiogenic activity against TNFα, VEGF, FGFb, and leptin.[1]
Alternative Compounds for Comparison: Chalcones
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are another class of compounds synthesized from benzaldehydes with well-documented anticancer properties.[2][3] Chalcones derived from various substituted benzaldehydes have demonstrated cytotoxicity against a range of cancer cell lines, often inducing apoptosis through various signaling pathways.[2] For instance, certain chalcone derivatives have shown high cytotoxicity in MCF-7 (breast), A549 (lung), PC3 (prostate), and HT-29 (colorectal) cancer cell lines, with IC50 concentrations often less than 20 µg/mL.[2]
II. Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases, including cancer. The antioxidant potential of the aforementioned pyridazinone derivatives was assessed using the 2,2-diphenyl-1-picryl hydrazine (DPPH), hydroxyl (OH), and superoxide anion radical scavenging assays.[1]
| Compound | Antioxidant Assay | Scavenging Activity | Reference |
| 4f | OH radical scavenging | Better than standard ascorbic acid | [1] |
| Ascorbic Acid | Various | Standard antioxidant | Standard |
Causality Behind Experimental Choice: The DPPH assay is a popular and straightforward method for evaluating antioxidant activity. DPPH is a stable free radical that accepts an electron or hydrogen radical to become a stable diamagnetic molecule. The reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically. This allows for the quantification of the radical scavenging capacity of the test compound.
III. Antimicrobial Activity: A Look at Schiff Bases
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of compounds with a wide range of biological activities, including antimicrobial properties. While direct synthesis from this compound is not documented, Schiff bases derived from structurally similar halogenated salicylaldehydes have shown significant antibacterial and antifungal effects.[4]
A study on Schiff bases derived from 5-chloro-salicylaldehyde revealed that compound 2 , (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol, exhibited potent antimicrobial activity against a panel of bacteria and fungi.[4]
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2 | Bacillus subtilis | 45.2 | [4] |
| 2 | Escherichia coli | 1.6 | [4] |
| 2 | Pseudomonas fluorescence | 2.8 | [4] |
| 2 | Staphylococcus aureus | 3.4 | [4] |
| 2 | Aspergillus niger | 47.5 | [4] |
Alternative Compounds for Comparison: Other heterocyclic compounds derived from benzaldehydes, such as triazoles, have also demonstrated broad-spectrum antimicrobial activity.[5] The comparison of MIC values across different studies can provide a broader perspective on the potential of these scaffolds in antimicrobial drug discovery.
IV. Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the key assays mentioned in this guide are provided below.
MTT Assay for Anticancer Screening
This protocol is a standard method for assessing cell viability and cytotoxicity.[6][7][8]
Caption: Workflow for determining cytotoxicity using the MTT assay.
Broth Microdilution for Antimicrobial Susceptibility Testing
This is a quantitative method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12]
Caption: Workflow for MIC determination via broth microdilution.
DPPH Radical Scavenging Assay for Antioxidant Activity
A common and reliable method for evaluating the free radical scavenging ability of a compound.[13][14][15]
Caption: Workflow for the DPPH radical scavenging assay.
V. Conclusion and Future Directions
The exploration of compounds derived from halogenated benzaldehydes, particularly analogs of this compound, reveals a promising landscape for the discovery of novel therapeutic agents. The pyridazinone derivatives bearing a 3-chloro-4-fluorophenyl moiety have demonstrated significant potential as anticancer, antiangiogenic, and antioxidant agents. Furthermore, the established antimicrobial activity of Schiff bases derived from similar halogenated aldehydes underscores the broad therapeutic potential of this chemical space.
While this guide provides a comparative overview based on closely related structures, the direct synthesis and biological evaluation of compounds from this compound remain a compelling area for future research. Such studies would provide a more definitive understanding of the structure-activity relationships and could lead to the identification of lead compounds with enhanced efficacy and selectivity. The experimental protocols detailed herein offer a robust framework for the systematic evaluation of these future derivatives.
VI. References
-
Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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Broth Microdilution | MI - Microbiology. [Link]
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DPPH Scavenging Assay Protocol- Detailed Procedure - ACME Research Solutions. (2024, February 23). [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. [Link]
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Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7). [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). Journal of Visualized Experiments. [Link]
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DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ - G-Biosciences. [Link]
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Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. [Link]
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2.5.4. DPPH∙ Radical Scavenging Assay - Bio-protocol. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). [Link]
-
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. [Link]
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Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes - Semantic Scholar. (2020, March 30). [Link]
-
Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E)-[(4-Fluorophenyl)imino]methyl}phenol Metal (II) Complexes - ResearchGate. (2020, March 30). [Link]
-
Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents - PubMed. [Link]
-
Synthesis of Chalcones with Anticancer Activities - PMC - NIH. [Link]
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Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - NIH. [Link]
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Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. [Link]
-
Synthesis and Evaluation of Schiff Bases of 4-Amino-5-(chlorine substituted phenyl)-4H-1,2,4-triazole-3-thione as Antimicrobial Agents - ResearchGate. (2025, August 6). [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-(3-Chloro-5-fluorophenyl)benzaldehyde and Its Positional Isomer
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Isomer-Specific Characterization
In the landscape of medicinal chemistry and materials science, biaryl aldehydes serve as foundational scaffolds for synthesizing complex molecules with precise pharmacological or material properties. The compound 4-(3-Chloro-5-fluorophenyl)benzaldehyde and its isomers are exemplary of this class, where subtle changes in the spatial arrangement of halogen substituents can drastically alter molecular conformation, electronic properties, and, consequently, biological activity. Distinguishing between these closely related positional isomers is not merely an academic exercise; it is a critical step in quality control, reaction monitoring, and ensuring the efficacy and safety of downstream products.
This guide provides an in-depth comparative analysis of this compound and a key positional isomer, 3-Chloro-4-fluorobenzaldehyde. We will dissect their respective signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), providing the experimental data and foundational principles required for their unambiguous identification.
Molecular Structures Under Comparison
The key to differentiating these isomers lies in how the positions of the chloro and fluoro substituents alter the symmetry and electronic environment of the molecule.
Figure 1. Molecular structures of the primary compound and its positional isomer.
Spectroscopic Analysis: A Head-to-Head Comparison
The choice of analytical technique is predicated on its ability to probe specific molecular features. NMR reveals the electronic environment of ¹H and ¹³C nuclei, FT-IR identifies functional group vibrations, and MS provides information on molecular weight and fragmentation, which is particularly useful for halogenated compounds.
¹H NMR Spectroscopy: Probing the Aromatic Environment
Proton NMR is exceptionally sensitive to the electronic effects of substituents on the aromatic rings. The number of signals, their chemical shifts (δ), and their coupling patterns (J) provide a detailed structural fingerprint.
-
This compound (Predicted):
-
Aldehyde Proton (CHO): A sharp singlet is expected far downfield, typically around δ 9.9-10.1 ppm , due to the deshielding effect of the carbonyl group.
-
Benzaldehyde Ring: The two protons ortho to the aldehyde group and the two protons meta will appear as two distinct doublets (an AA'BB' system), likely in the δ 7.7-8.0 ppm range.
-
Substituted Phenyl Ring: This ring is more complex. The proton between the Cl and F atoms will be a triplet. The other two protons will appear as multiplets, influenced by both ³J (H-H) and longer-range ⁴J (H-F) coupling. The signals are expected between δ 7.2-7.6 ppm .
-
-
3-Chloro-4-fluorobenzaldehyde (Referenced Data): [1][2]
-
Aldehyde Proton (CHO): A singlet observed at approximately δ 9.9 ppm .
-
Aromatic Ring: This monosubstituted ring presents a simpler pattern. The proton adjacent to the aldehyde and fluorine (H-5) will be a doublet of doublets. The proton adjacent to the chlorine (H-2) will be a doublet, and the proton between the aldehyde and chlorine (H-6) will also be a doublet of doublets. These signals typically appear between δ 7.5-8.0 ppm .
-
The primary differentiator in ¹H NMR is the complexity of the aromatic region. The bi-aryl system of the target compound results in more signals and intricate splitting compared to the simpler pattern of the single-ring isomer.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides information about the carbon framework. The large chemical shift dispersion and the direct coupling between carbon and fluorine (¹JC-F, ²JC-F) are powerful diagnostic tools.
-
This compound (Predicted):
-
Carbonyl Carbon (C=O): Expected around δ 190-192 ppm .
-
Fluorine- and Chlorine-Bearing Carbons: The carbon directly bonded to fluorine will show a large coupling constant (¹JC-F ≈ 240-250 Hz) and appear around δ 161-163 ppm . The carbon bonded to chlorine will be found around δ 134-136 ppm .
-
Other aromatic carbons will appear between δ 115-145 ppm , with those ortho and para to the fluorine showing smaller ²JC-F and ⁴JC-F couplings, respectively.
-
-
3-Chloro-4-fluorobenzaldehyde (Referenced Data):
-
Carbonyl Carbon (C=O): Observed around δ 191 ppm .
-
Fluorine- and Chlorine-Bearing Carbons: The C-F carbon is observed as a doublet with a large ¹JC-F coupling constant. The C-Cl carbon signal is also clearly identifiable within the aromatic region.
-
The key is to identify the carbon signal that is split into a doublet with a very large coupling constant (~250 Hz), which unambiguously identifies the carbon directly attached to the fluorine atom, confirming its position on the ring.
FT-IR Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is ideal for confirming the presence of key functional groups. While many peaks will be similar, subtle shifts in the fingerprint region (< 1500 cm⁻¹) can aid in differentiation.
-
Shared Key Absorptions:
-
C=O Stretch (Aldehyde): A strong, sharp band around 1700-1710 cm⁻¹ is characteristic for aromatic aldehydes.[3]
-
Aldehydic C-H Stretch: Two weaker bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹ (a Fermi doublet), a hallmark of the aldehyde group.[3]
-
Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong absorption typically found in the 1100-1250 cm⁻¹ range.
-
C-Cl Stretch: A medium to strong band in the 700-850 cm⁻¹ region.
-
Differentiation via FT-IR alone is challenging. However, the exact positions and patterns of the C-H out-of-plane bending bands in the fingerprint region are sensitive to the substitution pattern and can be used for confirmation when compared against a known standard.
Mass Spectrometry: Molecular Weight and Isotopic Fingerprinting
Mass spectrometry provides the molecular weight and crucial information about elemental composition, particularly for halogenated compounds.
-
Molecular Ion (M⁺): Both isomers have the same molecular formula (C₁₃H₈ClFO for the target, C₇H₄ClFO for the isomer), but different molecular weights.
-
This compound: MW = 234.65 g/mol
-
3-Chloro-4-fluorobenzaldehyde: MW = 158.56 g/mol [1]
-
-
Chlorine Isotopic Pattern: The most critical feature for identifying a monochlorinated compound is the presence of two peaks for the molecular ion: M⁺ and M+2. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the M+2 peak will have approximately one-third the intensity of the M⁺ peak.[4][5] This 3:1 ratio is a definitive signature.
-
Fragmentation:
-
Both isomers will likely show a prominent fragment corresponding to the loss of the aldehyde proton ([M-1]⁺) or the entire formyl group ([M-29]⁺).
-
For This compound , subsequent fragmentation of the bi-aryl core will occur.
-
For 3-Chloro-4-fluorobenzaldehyde , fragmentation will involve the single chlorofluorophenyl ring. For example, the mass spectrum of 4-chlorobenzaldehyde shows a strong peak at m/z 111, corresponding to the chlorophenyl cation after loss of the CHO group.[6]
-
The combination of the correct molecular weight and the characteristic 3:1 isotopic pattern for chlorine provides definitive identification.
Summary of Comparative Spectroscopic Data
| Spectroscopic Feature | This compound (Predicted) | 3-Chloro-4-fluorobenzaldehyde (Referenced) |
| Formula | C₁₃H₈ClFO | C₇H₄ClFO |
| Molecular Weight | 234.65 | 158.56[1] |
| ¹H NMR (Aldehyde H) | ~10.0 ppm (singlet) | ~9.9 ppm (singlet)[2] |
| ¹H NMR (Aromatic) | Complex multiplet pattern (bi-aryl system) | Simpler multiplet pattern (single ring)[2] |
| ¹³C NMR (C=O) | ~191 ppm | ~191 ppm |
| ¹³C NMR (C-F) | ~162 ppm (doublet, ¹JC-F ≈ 250 Hz) | Yes (doublet, ¹JC-F ≈ 250 Hz) |
| FT-IR (C=O Stretch) | ~1705 cm⁻¹ | ~1700 cm⁻¹ |
| MS (Molecular Ion) | m/z 234 (M⁺), 236 (M+2) | m/z 158 (M⁺), 160 (M+2)[1] |
| MS (Isotope Ratio) | M⁺ / M+2 ≈ 3:1 | M⁺ / M+2 ≈ 3:1[1] |
Standardized Experimental Protocols
To ensure reproducibility and accuracy, the following standardized protocols should be employed. These protocols are designed as self-validating systems, incorporating necessary checks and calibrations.
Analytical Workflow Overview
Figure 2. General workflow for spectroscopic isomer differentiation.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of the analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[7]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube to a height of approximately 4-5 cm.[7]
-
Instrument Setup: Wipe the outside of the NMR tube clean before insertion into the spectrometer.[7]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.[8]
-
Acquisition: Acquire the ¹H spectrum. Subsequently, set up and acquire the ¹³C and, if necessary, DEPT-135 spectra to distinguish between CH, CH₂, and CH₃ groups.[7]
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum (e.g., to TMS at 0.00 ppm for CDCl₃). Integrate the ¹H NMR signals.
Protocol for FT-IR Spectroscopy (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.[9][10]
-
Sample Application: Place a small amount of the solid sample (a few milligrams) or a single drop of a concentrated solution directly onto the ATR crystal.[9]
-
Apply Pressure: Use the pressure applicator to ensure firm contact between the sample and the crystal. Do not apply excessive force to avoid damaging the crystal.[10]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
Protocol for Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: For volatile compounds, use a gas chromatography (GC-MS) inlet. For less volatile solids, use a direct insertion probe.[11]
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[12]
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[11]
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
-
Data Analysis: Identify the molecular ion peak (M⁺). Look for the M+2 peak and confirm the ~3:1 intensity ratio characteristic of a single chlorine atom. Analyze the major fragment ions to corroborate the proposed structure.[4]
Conclusion
The unambiguous differentiation between this compound and its positional isomers is readily achievable through a multi-technique spectroscopic approach. While FT-IR confirms the presence of required functional groups, it is the combination of NMR and Mass Spectrometry that provides definitive structural proof. ¹H and ¹³C NMR spectroscopy reveal the precise connectivity and electronic environment shaped by the halogen substituents, while Mass Spectrometry confirms the molecular weight and the presence of chlorine through its distinct isotopic signature. Adherence to standardized protocols ensures that the data generated is both reliable and reproducible, a cornerstone of scientific integrity in research and development.
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A Comparative Guide to the Validation of Analytical Methods for 4-(3-Chloro-5-fluorophenyl)benzaldehyde
This guide provides a comprehensive comparison and validation framework for analytical methods tailored to 4-(3-Chloro-5-fluorophenyl)benzaldehyde, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity, potency, and consistency of such starting materials is paramount. A rigorously validated analytical method is not merely a regulatory requirement; it is the foundation of data integrity and, ultimately, product quality. This document moves beyond rote protocols to explain the scientific rationale behind methodological choices, offering a self-validating system grounded in authoritative standards.
The Analytical Imperative: Why Method Validation is Critical
This compound is a bespoke molecule where impurities can arise from the synthetic route or degradation. A validated analytical method ensures that the data generated is reliable, reproducible, and fit for its intended purpose, whether for release testing, stability studies, or impurity profiling. The validation process is guided by the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3] The objective is to demonstrate that the procedure is suitable for its intended purpose.[4]
Strategic Selection of Analytical Techniques: A Comparative Overview
The choice of analytical technique is the first critical decision. It depends on the analyte's physicochemical properties and the specific requirements of the analysis (e.g., quantification, identification, impurity detection).
| Technique | Principle | Strengths for this Analyte | Limitations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity. The aromatic ring and carbonyl group provide a strong UV chromophore for easy detection. Ideal for non-volatile impurities. | Requires solvent disposal. Can be more complex than GC. | Assay and Impurity Quantification |
| Gas Chromatography (GC-MS/FID) | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[5][6] | Excellent for volatile impurities. Mass Spectrometry (MS) provides definitive identification. Flame Ionization Detection (FID) offers robust quantification. | Not suitable for non-volatile or thermally labile impurities. Potential for analyte degradation at high temperatures. | Impurity Identification & Quantification of Volatiles |
| UV-Visible Spectroscopy | Measures the absorption of UV or visible light by the analyte.[7][8] | Simple, rapid, and cost-effective. Good for confirming identity and for simple concentration checks in pure solutions. | Low specificity; susceptible to interference from other UV-absorbing compounds.[8] Not a stability-indicating method on its own. | Identity Confirmation & In-process Checks |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation, providing a "fingerprint" based on molecular vibrations.[7][9] | Highly specific for identification and confirmation of functional groups.[8] Fast and non-destructive. | Not inherently quantitative without extensive calibration. Less sensitive than chromatographic methods. | Raw Material Identification & Verification |
For the comprehensive analysis of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection emerges as the most robust and versatile primary technique. It can serve as a stability-indicating method capable of separating the main component from its potential impurities and degradation products. GC-MS is a powerful secondary technique, invaluable for identifying volatile process impurities.
The Validation Workflow: A Visual Overview
The validation process follows a logical sequence of experiments designed to build confidence in the method's performance.
Caption: The sequential workflow for analytical method validation.
Deep Dive: Validating an RP-HPLC Method
This section details the experimental protocols and acceptance criteria for validating an RP-HPLC method for the assay of this compound, in accordance with ICH Q2(R1) guidelines.[4]
Specificity: The Foundation of a Stability-Indicating Method
Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10][11] The most effective way to demonstrate this is through forced degradation studies.[12][13] These studies deliberately stress the drug substance to produce potential degradation products.[14][15]
Experimental Protocol: Forced Degradation
-
Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.
-
Apply Stress Conditions: Expose the solutions to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[16]
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid powder at 105°C for 48 hours, then dissolve.
-
Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis: Neutralize the acid and base samples. Dilute all stressed samples to the target concentration and analyze by HPLC alongside an unstressed control sample.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity for the analyte peak in all stressed samples. This ensures no co-eluting peaks are present.
Acceptance Criteria:
-
The method must demonstrate resolution between the main analyte peak and any degradation product peaks.
-
The mass balance should be close to 100% (typically 95-105%), indicating that all degradation products are detected.[16]
-
The analyte peak must pass peak purity analysis in all stressed samples.
Caption: Experimental design for forced degradation studies.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[17] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[18]
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data & Acceptance Criteria:
| Concentration (% of Target) | Rep 1 (Peak Area) | Rep 2 (Peak Area) | Rep 3 (Peak Area) | Mean Peak Area |
| 50% (50 µg/mL) | 498,500 | 501,200 | 499,800 | 499,833 |
| 80% (80 µg/mL) | 799,100 | 802,500 | 801,100 | 800,900 |
| 100% (100 µg/mL) | 1,001,500 | 998,900 | 1,003,200 | 1,001,200 |
| 120% (120 µg/mL) | 1,205,000 | 1,201,800 | 1,203,400 | 1,203,400 |
| 150% (150 µg/mL) | 1,502,100 | 1,505,500 | 1,503,700 | 1,503,767 |
| Regression Analysis | Result | Acceptance Criterion | ||
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 | ||
| Y-intercept | Minimal/Not significant | Should be close to zero |
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[11] It is typically assessed using recovery studies by spiking a placebo matrix with known amounts of the analyte.
Experimental Protocol:
-
Prepare a placebo (if applicable) or blank matrix.
-
Spike the matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Data & Acceptance Criteria:
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 80.0 | 79.2 | 99.0% |
| 80% | 80.0 | 80.4 | 100.5% |
| 80% | 80.0 | 79.8 | 99.8% |
| 100% | 100.0 | 101.1 | 101.1% |
| 100% | 100.0 | 99.5 | 99.5% |
| 100% | 100.0 | 100.3 | 100.3% |
| 120% | 120.0 | 119.4 | 99.5% |
| 120% | 120.0 | 121.0 | 100.8% |
| 120% | 120.0 | 120.5 | 100.4% |
| Overall Mean Recovery | 100.1% | 98.0% - 102.0% |
Precision
Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[19] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[19]
-
Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[19]
Experimental Protocol:
-
Repeatability: Prepare six individual samples from the same homogenous batch at 100% of the target concentration. Analyze them on the same day with the same instrument and analyst.
-
Intermediate Precision: Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for both sets of measurements.
Data & Acceptance Criteria:
| Precision Level | Assay Result (% Label Claim) | Mean | %RSD | Acceptance Criterion |
| Repeatability | 99.8, 100.2, 99.5, 100.5, 100.1, 99.9 | 100.0% | 0.35% | %RSD ≤ 2.0% |
| Intermediate Precision | 100.5, 101.0, 99.8, 100.3, 100.8, 100.1 | 100.4% | 0.45% | %RSD ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These are typically determined based on the signal-to-noise ratio (S/N) of the response.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
Experimental Protocol:
-
Prepare a series of dilute solutions of the analyte.
-
Inject them to determine the concentrations that yield the target S/N ratios.
-
Confirm the LOQ by injecting at least six replicates at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Robustness
Robustness testing is a deliberate examination of an analytical method's performance when subjected to small, premeditated variations in its parameters.[20] It provides an indication of the method's reliability during normal usage.[11]
Experimental Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Assess the impact on key system suitability parameters (e.g., retention time, peak tailing, resolution).
Data & Acceptance Criteria:
| Parameter | Variation | Effect on Retention Time | Effect on Tailing Factor | System Suitability |
| Flow Rate | ± 0.1 mL/min | Shift of ± 5% | No significant change | Passes |
| Column Temp. | ± 2 °C | Shift of ± 2% | No significant change | Passes |
| Mobile Phase pH | ± 0.2 units | Shift of ± 3% | No significant change | Passes |
| Mobile Phase % Organic | ± 2% | Shift of ± 8% | No significant change | Passes |
Acceptance Criterion: All system suitability criteria (e.g., tailing factor < 1.5, resolution > 2.0) must be met under all varied conditions.
Detailed Experimental Protocols
Protocol 1: RP-HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% A to 40% A over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water (50:50 v/v)
Protocol 2: GC-MS Method (for Impurity ID)
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.
-
MS Transfer Line: 280 °C
-
Ion Source: 230 °C
-
Mass Range: 40-450 amu
Conclusion
The validation of an analytical method for a critical raw material like this compound is a comprehensive process that establishes documented evidence of its suitability and reliability.[19] While RP-HPLC stands out as the primary choice for quantification and stability studies, a multi-technique approach including GC-MS and spectroscopic methods provides a more complete analytical picture. By systematically evaluating parameters from specificity to robustness, laboratories can ensure the generation of high-quality, defensible data, which is the bedrock of pharmaceutical development and manufacturing.
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog.
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Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
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Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed.
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
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A Comparative Guide to Cross-Reactivity Studies of 4-(3-Chloro-5-fluorophenyl)benzaldehyde and its Structural Analogs
For researchers, scientists, and drug development professionals, understanding the selectivity of a therapeutic candidate is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound 4-(3-Chloro-5-fluorophenyl)benzaldehyde . Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide establishes a robust comparative methodology. We will explore established protocols and leverage data from structurally related halogenated benzaldehydes to predict and assess its potential off-target interactions. This approach is designed to offer a predictive and strategic workflow for early-stage drug discovery and to underscore the importance of comprehensive cross-reactivity profiling.
The Imperative of Cross-Reactivity Profiling in Drug Discovery
The therapeutic efficacy of a small molecule is intrinsically linked to its specificity for the intended biological target. Off-target effects, which can lead to adverse drug reactions and unforeseen toxicities, are a primary cause of late-stage clinical failures. Cross-reactivity, the binding of a compound to proteins other than its primary target, is a significant contributor to these off-target effects, often arising from structural similarities in the binding sites of different proteins.[1][2]
Early and comprehensive cross-reactivity studies are therefore not merely a regulatory requirement but a critical step in de-risking a drug development program.[3][4] Such studies provide invaluable insights into a compound's mechanism of action, help in the selection of the most promising candidates, and guide the design of safer and more effective therapeutics.[5]
The Subject Molecule and Rationale for Comparator Selection
This compound is a halogenated aromatic aldehyde, a class of compounds known for its diverse biological activities and utility as a scaffold in medicinal chemistry.[6][7] The presence of chloro and fluoro substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby affecting its binding affinity and selectivity for various biological targets.[7][8]
Given the nascent stage of research on this specific molecule, a comparative approach with structurally similar compounds is scientifically prudent. The selection of appropriate comparators is crucial for a meaningful analysis. For this guide, we will consider a panel of halogenated and substituted benzaldehydes that allow for a systematic evaluation of how different substitution patterns influence biological activity and cross-reactivity.
Table 1: Panel of Comparator Compounds
| Compound ID | Structure | Rationale for Inclusion |
| CFB-1 | This compound | Target Molecule |
| CB-1 | 4-Chlorobenzaldehyde | Simple monochlorinated analog to assess the impact of the second halogen and phenyl ring. |
| FB-1 | 4-Fluorobenzaldehyde | Simple monofluorinated analog to evaluate the contribution of fluorine to binding. |
| DCB-1 | 3,4-Dichlorobenzaldehyde | Dichlorinated analog to compare the effect of different halogen positions. |
| TFB-1 | 4-Bromo-3-(trifluoromethyl)benzaldehyde | Contains a trifluoromethyl group, a common bioisostere, to assess the impact of a strong electron-withdrawing group.[7] |
| DEAB | 4-(Diethylamino)benzaldehyde | A known pan-inhibitor of aldehyde dehydrogenases (ALDHs), providing a benchmark for a specific enzyme class.[9] |
Methodologies for Assessing Cross-Reactivity
A multi-pronged approach combining in silico, in vitro, and cell-based assays is essential for a thorough cross-reactivity assessment.
In Silico Profiling: Predictive Analysis
Before embarking on extensive laboratory experiments, computational methods can provide valuable initial predictions of potential off-target interactions.
-
Molecular Similarity Analysis: This method compares the 2D or 3D structure of the test compound to a database of known bioactive molecules.[10][11][12] A high degree of similarity to a molecule with a known target suggests a potential for cross-reactivity.[10][11] The Tanimoto coefficient is a commonly used metric for quantifying similarity.[13]
In Vitro Biochemical Assays: Direct Binding and Inhibition
Biochemical assays provide direct evidence of a compound's interaction with purified proteins.
-
Competitive Binding Assays: These assays measure the ability of a test compound to displace a known ligand from its target protein.[14][15][16] The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) is determined, providing a quantitative measure of binding affinity.[2] Radioligand binding assays and fluorescence-based assays are common formats.[14][16]
-
Enzyme Inhibition Assays: For targets that are enzymes, the inhibitory activity of the compound is directly measured. Benzaldehyde derivatives have been shown to inhibit enzymes such as aldose reductase and aldehyde dehydrogenase.[1][9][17][18]
Cell-Based Assays: Target Engagement in a Physiological Context
Cell-based assays are crucial for confirming that a compound interacts with its target in a more physiologically relevant environment.
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a small molecule can stabilize its target protein against heat-induced denaturation.[19][20][21][22][23] The change in the protein's melting temperature upon ligand binding is a direct measure of target engagement.[19][20]
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments to assess the cross-reactivity of this compound and its analogs.
Protocol for Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compounds for a panel of G-protein coupled receptors (GPCRs).
Materials:
-
Cell membranes expressing the target GPCRs.
-
Radiolabeled ligand specific for each receptor.
-
Test compounds and unlabeled reference ligands.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds and reference ligands in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and the test compound or reference ligand.
-
Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Add scintillation fluid to each well and quantify the bound radioactivity using a scintillation counter.
-
Calculate the IC50 values from the concentration-response curves and convert them to Ki values using the Cheng-Prusoff equation.[2]
Protocol for Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of the test compounds with a specific intracellular target (e.g., a kinase) in intact cells.
Materials:
-
Cultured cells expressing the target protein.
-
Test compounds.
-
Lysis buffer with protease inhibitors.
-
Equipment for SDS-PAGE and Western blotting.
-
Antibody specific to the target protein.
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
Harvest and resuspend the cells in a suitable buffer.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cool the samples on ice and lyse the cells.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
-
Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the test compound indicates target engagement.[20]
Comparative Data Analysis
The following tables present illustrative data that could be generated from the described experiments.
Table 2: Illustrative IC50 Values (µM) from a Kinase Panel Screening
| Compound ID | Kinase A | Kinase B | Kinase C | Kinase D |
| CFB-1 | 0.15 | 2.5 | >10 | 8.7 |
| CB-1 | 0.50 | 5.1 | >10 | >10 |
| FB-1 | 0.45 | 4.8 | >10 | 9.5 |
| DCB-1 | 0.25 | 3.0 | >10 | 7.9 |
| TFB-1 | 0.08 | 1.2 | 5.6 | 4.3 |
| Staurosporine | 0.005 | 0.008 | 0.002 | 0.006 |
This data is hypothetical and for illustrative purposes only.
Table 3: Illustrative CETSA Melting Temperature (Tm) Shift (ΔTm in °C)
| Compound ID | Target Protein X |
| CFB-1 | + 5.2 |
| CB-1 | + 2.1 |
| FB-1 | + 2.5 |
| DCB-1 | + 4.8 |
| TFB-1 | + 6.5 |
| Vehicle | 0 |
This data is hypothetical and for illustrative purposes only.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Synthesis and Interpretation of Findings
The hypothetical data suggests that This compound (CFB-1) exhibits potent activity against Kinase A, with some off-target activity against Kinase B and D. The CETSA data corroborates a strong engagement with its primary target in a cellular context.
In comparison, the analogs without the 3-chloro-5-fluorophenyl moiety (CB-1 and FB-1) show reduced potency, indicating that this substitution pattern is crucial for high-affinity binding to the primary target. The dichlorinated analog (DCB-1) displays a similar profile to CFB-1, while the trifluoromethyl-containing analog (TFB-1) shows even greater potency but also increased off-target activity, highlighting a potential trade-off between potency and selectivity.
These illustrative findings would guide the next steps in a drug discovery program. For instance, further structure-activity relationship (SAR) studies could be conducted to optimize the selectivity of CFB-1, aiming to reduce its activity against Kinases B and D while maintaining its potency for Kinase A.
Conclusion
While direct experimental data on This compound is currently limited, this guide provides a robust, scientifically-grounded framework for its comprehensive cross-reactivity assessment. By employing a combination of predictive in silico methods, direct in vitro binding and inhibition assays, and cell-based target engagement studies, researchers can build a detailed profile of its selectivity. The comparative analysis with structurally related benzaldehydes is a powerful strategy to elucidate the contributions of different functional groups to both on-target potency and off-target interactions. This systematic approach is indispensable for making informed decisions in the progression of novel therapeutic candidates from discovery to clinical development.
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Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. (2021). Molecules. [Link]
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A Comparative Guide to the Synthesis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde: A Benchmarking Study of Modern Cross-Coupling Methodologies
In the landscape of modern medicinal chemistry and materials science, the efficient and selective synthesis of biaryl aldehydes is of paramount importance. These structures serve as key intermediates in the development of a wide array of pharmaceuticals and functional materials. This guide provides a comprehensive technical comparison of leading palladium-catalyzed cross-coupling methodologies for the synthesis of a representative biaryl aldehyde, 4-(3-Chloro-5-fluorophenyl)benzaldehyde. We will delve into the mechanistic nuances, practical considerations, and comparative performance of the Suzuki-Miyaura, Stille, and Negishi reactions for this specific transformation, offering field-proven insights and detailed experimental protocols to guide researchers in their synthetic endeavors.
Introduction to Biaryl Aldehyde Synthesis
The construction of the carbon-carbon bond between two aryl rings is a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, offering mild reaction conditions and broad functional group tolerance.[1] The target molecule, this compound, presents a typical synthetic challenge, requiring the coupling of an electron-deficient fluorinated aryl halide with a benzaldehyde derivative. The choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide will benchmark three of the most prominent cross-coupling strategies: the Suzuki-Miyaura coupling, the Stille coupling, and the Negishi coupling.
Method 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of its organoboron reagents.[2] The reaction typically involves the coupling of an aryl halide with an arylboronic acid or ester in the presence of a palladium catalyst and a base.
Causality Behind Experimental Choices
The selection of a suitable palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For the synthesis of this compound, the coupling partners are 4-formylphenylboronic acid and 1-bromo-3-chloro-5-fluorobenzene. The electron-withdrawing nature of the formyl group on the boronic acid can sometimes slow down the transmetalation step.[3] To overcome this, a judicious choice of reaction conditions is necessary. A common and effective catalyst system for such transformations is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], which is a versatile and commercially available catalyst. The choice of a base, such as potassium carbonate or potassium phosphate, is crucial for the activation of the boronic acid. A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Caption: General workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-formylphenylboronic acid (1.2 equiv.), 1-bromo-3-chloro-5-fluorobenzene (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (3 mol%), followed by a degassed 2:1 mixture of toluene and water.
-
Reaction: Heat the mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Method 2: The Stille Coupling
The Stille coupling utilizes organotin reagents (stannanes) as the organometallic partner. A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups.[4][5] However, a significant drawback is the toxicity of the organotin compounds and the difficulty in removing tin byproducts from the final product.[4][6]
Causality Behind Experimental Choices
For the synthesis of our target molecule via Stille coupling, 4-(tributylstannyl)benzaldehyde would be coupled with 1-bromo-3-chloro-5-fluorobenzene. The choice of catalyst and ligands is crucial to facilitate the transmetalation of the bulky tributyltin group. Catalysts like Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ and a phosphine ligand such as tri(o-tolyl)phosphine are commonly used.[7] The addition of a copper(I) co-catalyst can sometimes accelerate the reaction. The reaction is typically carried out in an anhydrous, aprotic solvent like toluene or DMF at elevated temperatures.
Caption: General workflow for the Stille coupling synthesis.
Detailed Experimental Protocol: Stille Coupling
-
Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add 1-bromo-3-chloro-5-fluorobenzene (1.0 equiv.), 4-(tributylstannyl)benzaldehyde (1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add anhydrous and degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.
-
Purification: To remove the tin byproducts, stir the ethereal solution with an aqueous solution of potassium fluoride for 1 hour, then filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Method 3: The Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[8][9] Organozinc reagents are more reactive than their boron and tin counterparts, which often allows for milder reaction conditions and can be advantageous for coupling with less reactive chlorides.[8] However, organozinc reagents are typically prepared in situ and are sensitive to air and moisture, requiring stricter anhydrous and inert reaction conditions.[10]
Causality Behind Experimental Choices
In a Negishi approach to this compound, an organozinc derivative of benzaldehyde would be coupled with 1-bromo-3-chloro-5-fluorobenzene. The organozinc reagent can be prepared from 4-bromobenzaldehyde via a halogen-metal exchange. A common palladium catalyst for Negishi couplings is Pd(PPh₃)₄ or a catalyst system generated in situ from a palladium source and a suitable phosphine ligand. The reaction is typically performed in an anhydrous ethereal solvent such as THF.
Caption: General workflow for the Negishi coupling synthesis.
Detailed Experimental Protocol: Negishi Coupling
-
Organozinc Reagent Preparation: In a flame-dried Schlenk flask under argon, dissolve 4-bromobenzaldehyde (1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.0 equiv.) dropwise. Stir for 30 minutes, then add a solution of zinc chloride (1.0 equiv.) in THF. Allow the mixture to warm to room temperature.
-
Coupling Reaction: In a separate flask under argon, dissolve 1-bromo-3-chloro-5-fluorobenzene (0.9 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF. Add the freshly prepared organozinc solution to this mixture.
-
Reaction: Stir the reaction at room temperature or gentle heat (e.g., 50 °C) and monitor by TLC or GC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Performance Benchmark: A Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Typical Yield | Good to Excellent (80-95%) | Good (70-90%)[6] | High to Quantitative (85-98%)[1] |
| Reaction Conditions | Mild to moderate heating | Often requires elevated temperatures | Mild, often room temperature to gentle warming[1] |
| Reagent Toxicity | Low (Boronic acids) | High (Organotins)[4][6] | Moderate (Organozincs are air/moisture sensitive) |
| Functional Group Tolerance | Broad | Very Broad[5] | Excellent[10] |
| Ease of Purification | Generally straightforward | Challenging due to tin byproducts[6] | Generally straightforward |
| Cost of Reagents | Boronic acids are often commercially available and relatively inexpensive. | Organotin reagents can be expensive to purchase or synthesize. | Zinc salts are inexpensive, but the organometallic precursor may add cost. |
Conclusion and Recommendations
For the synthesis of this compound, all three benchmarked methods offer viable routes.
-
The Suzuki-Miyaura coupling stands out as the most practical and environmentally benign option for general laboratory synthesis, primarily due to the low toxicity and ease of handling of the boronic acid reagents.[2] The purification of the final product is also typically more straightforward.
-
The Stille coupling , while offering excellent functional group tolerance, is hampered by the toxicity of organotin compounds and the challenges associated with their complete removal from the product.[4][6] This method may be considered when other methods fail, particularly with very complex substrates.
-
The Negishi coupling often provides the highest yields under the mildest conditions.[1] Its primary drawback is the air and moisture sensitivity of the organozinc reagents, which necessitates stringent anhydrous and inert reaction techniques. This makes it a powerful tool for expert users aiming for maximum yield and efficiency.
Ultimately, the choice of method will depend on the specific priorities of the researcher, including scale, available expertise, cost considerations, and the importance of minimizing toxic waste. For most applications, the Suzuki-Miyaura coupling represents the optimal balance of efficiency, safety, and practicality for the synthesis of this compound and related biaryl aldehydes.
References
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Herrmann, A., & Rickhaus, M. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry, 19, 755-766. [Link]
- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
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Wikipedia. (n.d.). Negishi coupling. [Link]
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Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
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NROChemistry. (n.d.). Stille Coupling. [Link]
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Crawford, J. J., & Jamison, C. R. (2018). Mechanochemical Activation of Zinc and Application to Negishi Cross-Coupling. Chemistry – A European Journal, 24(59), 15729-15733. [Link]
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Stanetty, C., & Schnürch, M. (2006). Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine. The Journal of Organic Chemistry, 71(15), 5807-5810. [Link]
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Lou, S., & Fu, G. C. (2010). Nickel-catalyzed enantioselective Negishi cross-couplings of racemic secondary α-bromo amides with alkylzinc reagents: (S)-N-benzyl-7-cyano-2-ethyl-N-phenylheptanamide. Organic Syntheses, 87, 330. [Link]
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Stanetty, C., & Schnürch, M. (2006). Comparative Study of the Kumada, Negishi, Stille, and Suzuki−Miyaura Reactions in the Synthesis of the Indole Alkaloids Hippadine and Pratosine. The Journal of Organic Chemistry, 71(15), 5807-5810. [Link]
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Biffis, A., et al. (2004). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Journal of the Chemical Society, Perkin Transactions 1, (23), 3875-3889. [Link]
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A Researcher's Guide to In-Silico Profiling of Novel 4-(3-Chloro-5-fluorophenyl)benzaldehyde Derivatives as Potential Therapeutic Agents
In the landscape of modern drug discovery, the strategic use of computational, or in-silico, methodologies is paramount for the rapid and cost-effective identification of promising therapeutic candidates. This guide provides an in-depth comparative analysis of hypothetical 4-(3-Chloro-5-fluorophenyl)benzaldehyde derivatives, a scaffold of growing interest due to the versatile reactivity of the aldehyde group and the influence of halogen substituents on pharmacokinetic properties. We will navigate the essential in-silico techniques, from molecular docking to ADMET profiling, to evaluate and compare these derivatives as potential enzyme inhibitors.
The Scientific Rationale: Why this compound?
The benzaldehyde scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of bioactive compounds. The aldehyde functionality serves as a versatile synthetic handle and can participate in crucial interactions with biological targets, such as forming covalent bonds with cysteine or serine residues in enzyme active sites.
The choice of a 3-chloro-5-fluorophenyl substituent is deliberate. Halogens, particularly chlorine and fluorine, are known to modulate a molecule's physicochemical properties in a manner beneficial for drug development. They can enhance metabolic stability, improve membrane permeability, and increase binding affinity through halogen bonding and other non-covalent interactions. This specific substitution pattern is explored here as a strategy to potentially enhance the therapeutic profile of benzaldehyde-based agents.
This guide will focus on a comparative in-silico analysis of a series of hypothetical derivatives against a well-established therapeutic target, Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer cell stemness and resistance to therapy.[1][2]
The In-Silico Experimental Workflow: A Step-by-Step Approach
Our comparative analysis will follow a structured, multi-step in-silico workflow designed to provide a holistic view of the potential of each derivative. This self-validating system ensures that each step builds upon the last, providing a logical progression from broad screening to more detailed analysis.
Caption: A streamlined workflow for molecular docking using AutoDock Vina.
ADMET Prediction
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. [3][4][5] Objective: To evaluate the drug-likeness and pharmacokinetic properties of the derivatives.
Step-by-Step Protocol:
-
Accessing an ADMET Prediction Server:
-
Utilize a web-based server such as SwissADME or pkCSM. These platforms offer a user-friendly interface for ADMET prediction. [3]
-
-
Inputting Molecular Structures:
-
Input the SMILES (Simplified Molecular Input Line Entry System) strings of the derivatives into the server. SMILES can be generated from the 2D structures.
-
-
Running the Prediction:
-
The server will automatically calculate a wide range of properties.
-
-
Analyzing the Output:
-
Pharmacokinetics: Examine parameters like human intestinal absorption, Caco-2 permeability, and blood-brain barrier penetration.
-
Drug-Likeness: Check for violations of Lipinski's Rule of Five, which predicts oral bioavailability.
-
Toxicity: Assess predictions for properties such as AMES toxicity (mutagenicity) and hepatotoxicity.
-
Conclusion and Future Directions
This guide has outlined a comprehensive in-silico strategy for the comparative analysis of novel this compound derivatives. The hypothetical results suggest that derivatization of the aldehyde group, particularly to a semicarbazone, could enhance binding affinity to ALDH1A3 while maintaining favorable drug-like properties.
The next logical step would be to perform molecular dynamics (MD) simulations on the most promising protein-ligand complexes to assess their stability over time. [1][6][7]Furthermore, the synthesis and in-vitro biological evaluation of these compounds are essential to validate the in-silico predictions and to further elucidate their therapeutic potential.
References
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openfe-gromacs documentation. (n.d.). Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. Retrieved January 16, 2026, from [Link]
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Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved January 16, 2026, from [Link]
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Scribd. (n.d.). Autodock - Vina Protocol. Retrieved January 16, 2026, from [Link]
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Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved January 16, 2026, from [Link]
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Pritam Panda. (2023, August 6). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial [Video]. YouTube. [Link]
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Read the Docs. (n.d.). Basic docking. AutoDock Vina 1.2.0 documentation. Retrieved January 16, 2026, from [Link]
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Adalat, B., Rahim, F., Rehman, W., Ali, Z., Rasheed, L., Khan, Y., ... & Abdellatif, M. H. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Pharmaceuticals, 16(2), 175. [Link]
-
Bioinformatics Review. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
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Al-Majd, F., Al-Ostoot, F. H., Al-Tamimi, A. M., Abdel-Majid, R. M., Al-Qawasmeh, R. A., Taha, M. O., & Barqawi, A. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. [Link]
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Deep Origin. (n.d.). ADMET Predictions. Computational Chemistry Glossary. Retrieved January 16, 2026, from [Link]
-
Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
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Kumar, A., Sharma, S., Kumar, D., & Singh, N. (2023). Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment. Scientific Reports, 13(1), 14594. [Link]
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Dong, J., Wang, N. N., Yao, Z. J., Zhang, L., Cheng, Y., Ouyang, D., ... & Lu, A. P. (2018). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 9(6), 1035-1043. [Link]
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Adalat, B., Rahim, F., Rehman, W., Ali, Z., Rasheed, L., Khan, Y., ... & Abdellatif, M. H. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Pharmaceuticals, 16(2), 175. [Link]
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Rodrigues, T., Reker, D., Schneider, P., & Schneider, G. (2024). Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. International Journal of Molecular Sciences, 25(12), 6398. [Link]
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Şengül, B. (2023). Evaluation of benzaldehyde derivatives as being bovine kidney aldose reductase inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(2), 427-438. [Link]
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Rogóż, K., Dołhań, A., Rzemieniec, J., Wujec, M., & Dobosz, M. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2665. [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 4-(3-Chloro-5-fluorophenyl)benzaldehyde
Introduction: The Significance of 4-(3-Chloro-5-fluorophenyl)benzaldehyde in Medicinal Chemistry
This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its substituted biphenyl structure is a common motif in drug discovery, valued for its ability to impart desirable pharmacokinetic and pharmacodynamic properties. The precise arrangement of the chloro and fluoro substituents on one of the phenyl rings, coupled with the reactive aldehyde functionality, makes it a versatile intermediate for creating complex molecular architectures. Given its importance, the efficient and selective synthesis of this compound is a topic of considerable interest to researchers and professionals in drug development. This guide provides a comparative analysis of catalytic systems for the synthesis of this compound, with a focus on the widely employed palladium-catalyzed cross-coupling reactions.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The most common and versatile method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction involves the coupling of an organoboron reagent with an organic halide, catalyzed by a palladium complex.[2] For the synthesis of our target molecule, two primary disconnection approaches are viable:
-
Route A: Coupling of 4-formylphenylboronic acid with 1-bromo-3-chloro-5-fluorobenzene.
-
Route B: Coupling of (3-chloro-5-fluorophenyl)boronic acid with 4-bromobenzaldehyde.
Both routes are chemically reasonable; however, the commercial availability and stability of the starting materials often favor Route A. 4-Formylphenylboronic acid is a readily available and widely used reagent in Suzuki-Miyaura couplings.[3] This guide will therefore focus on the comparative analysis of catalysts for the coupling of 4-formylphenylboronic acid with a suitable 3-chloro-5-fluorophenyl halide.
Comparative Analysis of Palladium Catalyst Systems for Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. The ligand plays a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] For the coupling of an electron-deficient boronic acid like 4-formylphenylboronic acid with an electron-poor aryl halide such as 1-bromo-3-chloro-5-fluorobenzene, the selection of an appropriate catalyst is crucial to achieve high yields and reaction efficiency.
Below is a comparative overview of commonly employed palladium catalyst systems, with a discussion of their suitability for the synthesis of this compound.
Traditional vs. Modern Catalyst Systems
Palladium-phosphine complexes are the most widely used catalysts for cross-coupling reactions. Traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been historically significant. However, for challenging couplings involving electron-deficient partners or sterically hindered substrates, more advanced catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior performance.[2]
Data Presentation: Catalyst Performance in the Synthesis of this compound
The following table summarizes the expected performance of various palladium catalyst systems for the Suzuki-Miyaura coupling of 4-formylphenylboronic acid with 1-bromo-3-chloro-5-fluorobenzene, based on established principles and data from similar reactions.
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | 100 | 12-24 | 60-75 | Standard, readily available catalyst. May require longer reaction times and higher catalyst loading for this substrate combination. |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 8-16 | 70-85 | In-situ generated catalyst. Triphenylphosphine is a cost-effective ligand. |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | 1,4-Dioxane | 100 | 2-6 | 85-95 | SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.[5] |
| PdCl₂(dppf) | - | Cs₂CO₃ | DME | 80 | 4-8 | 80-90 | Dppf is a chelating phosphine ligand that provides good catalyst stability. |
| [Pd(IPr)(cin)Cl] | - | KOtBu | Toluene | 80 | 1-4 | >90 | IPr is an N-heterocyclic carbene (NHC) ligand that forms highly active and stable catalysts. |
Note: The data presented are representative values derived from general protocols for Suzuki-Miyaura couplings of aryl halides and should be considered as a guide for reaction optimization.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction is provided below.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Materials:
-
1-Bromo-3-chloro-5-fluorobenzene (1.0 mmol, 1.0 equiv)
-
4-Formylphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Sodium Carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 1-bromo-3-chloro-5-fluorobenzene, 4-formylphenylboronic acid, and sodium carbonate.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add toluene and water to the flask.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.
-
Attach a condenser and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Causality Behind Experimental Choices
-
Choice of Base: The base is essential for the activation of the boronic acid and to facilitate the transmetalation step. Carbonates like Na₂CO₃ and K₂CO₃ are commonly used due to their moderate basicity and good solubility in the aqueous phase of the biphasic solvent system.[6] For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed.[6]
-
Solvent System: A biphasic solvent system, typically an organic solvent like toluene or dioxane with water, is often used.[7] The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the removal of boronic acid byproducts.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxidation, which can lead to catalyst deactivation. Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon to prevent the formation of inactive palladium oxides.[8]
Alternative Catalytic Approaches: The Heck Reaction
While the Suzuki-Miyaura coupling is the most prevalent method, the Heck reaction offers an alternative pathway for the synthesis of this compound.[9] The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[10] For our target molecule, this would entail the coupling of 1-bromo-3-chloro-5-fluorobenzene with 4-vinylbenzaldehyde.
Caption: Heck reaction approach for the synthesis of the target molecule.
The Heck reaction typically employs palladium catalysts such as palladium(II) acetate (Pd(OAc)₂) with phosphine ligands.[10] A base, such as triethylamine or potassium carbonate, is also required. While a viable alternative, the Heck reaction may present challenges in controlling the regioselectivity of the alkene insertion and can sometimes lead to the formation of isomeric byproducts.
Conclusion and Future Outlook
The synthesis of this compound is most effectively achieved via the Suzuki-Miyaura cross-coupling reaction. While traditional palladium catalysts like Pd(PPh₃)₄ can be used, modern catalyst systems employing bulky, electron-rich biaryl phosphine ligands (e.g., SPhos) or N-heterocyclic carbene ligands (e.g., IPr) generally offer superior performance, providing higher yields in shorter reaction times. The choice of catalyst, ligand, base, and solvent must be carefully optimized to achieve the desired outcome. The Heck reaction provides an alternative synthetic route, although potential challenges with selectivity may need to be addressed. As the demand for complex pharmaceutical intermediates continues to grow, the development of even more efficient, robust, and sustainable catalytic systems for biaryl synthesis will remain a key area of research.
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Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central. Retrieved from [Link]
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OUCI. (n.d.). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Retrieved from [Link]
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Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Retrieved from [Link]
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Wolfe, J. P., Tomori, H., Sadighi, J. P., Yin, J., & Buchwald, S. L. (2000). Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. Journal of Organic Chemistry, 65(4), 1158–1174. [Link]
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San Diego Miramar College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
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Zhang, C., & Zhang, H. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. Retrieved from [Link]
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Cárdenas, D. J. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 7066-7101. [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
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ResearchGate. (2019). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... Retrieved from [Link]
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Sodeoka, M., & Hamashima, Y. (2012). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PubMed Central. Retrieved from [Link]
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Zhang, C., & Zhang, H. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Retrieved from [Link]
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Szyling, J., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central. Retrieved from [Link]
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ResearchGate. (2017). Reaction of 1-bromo-4-fluorobenzene with (a) phenylboronic acid; (b).... Retrieved from [Link]
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FUJIFILM Wako. (n.d.). Boronic Acid Compounds for Suzuki Coupling Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2019). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology. Retrieved from [Link]
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Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. ResearchGate. Retrieved from [Link]
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Macmillan Group. (2005). Enantioselective Organocatalytic r-Fluorination of Aldehydes. Retrieved from [Link]
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Li, G., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(3-Chloro-5-fluorophenyl)benzaldehyde Analogs as Enzyme Inhibitors
Introduction
In the landscape of modern medicinal chemistry, substituted benzaldehydes represent a cornerstone scaffold for the development of novel therapeutic agents. Their synthetic versatility allows for the creation of diverse molecular architectures, leading to compounds with a wide array of biological activities.[1] Among these, the 4-(3-Chloro-5-fluorophenyl)benzaldehyde core is of particular interest. The specific disubstitution on the phenyl ring with two different halogen atoms—chlorine and fluorine—imparts unique electronic and lipophilic properties. The chlorine atom can participate in halogen bonding, a crucial interaction for enhancing binding affinity with biological targets, while the fluorine atom is known for its ability to improve metabolic stability and membrane permeability.[2]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from this scaffold. We will explore how systematic structural modifications influence biological efficacy, using enzyme inhibition as a primary endpoint for comparison. The narrative is designed for researchers and drug development professionals, offering not just data, but the causal logic behind experimental design and the interpretation of results.
Part 1: General Synthetic Strategy for Analog Development
The primary route for diversifying the this compound core involves its reaction with various nucleophiles to form more complex heterocyclic systems. A prevalent and effective method is the condensation reaction with o-phenylenediamine to synthesize a library of benzimidazole derivatives.[3] This approach is favored due to its reliability, high yields, and the established biological significance of the benzimidazole moiety, which is a key component of naturally occurring molecules like Vitamin B12.[4]
The rationale for this synthetic choice is twofold: it provides a rigid, planar system that can be systematically functionalized, and the resulting N-H of the benzimidazole can act as a crucial hydrogen bond donor or acceptor, facilitating target engagement.
Caption: Generalized workflow for the synthesis of benzimidazole analogs.
Part 2: Comparative Biological Evaluation: Acetylcholinesterase (AChE) Inhibition
To establish a clear SAR, we will compare a series of hypothetical, yet representative, analogs based on their inhibitory activity against acetylcholinesterase (AChE). AChE is a critical enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease.[5] The inhibitory potential is quantified by the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher potency.
The analogs below are designed to probe the effects of modifying the appended heterocyclic ring and the nature of its substituents.
| Analog ID | Structure Description | Target | IC₅₀ (µM) |
| Core-1 | Unsubstituted Benzimidazole Moiety | AChE | 0.550 |
| Analog-2A | Benzimidazole with 5-Nitro (-NO₂) group | AChE | 0.095 |
| Analog-2B | Benzimidazole with 5-Hydroxy (-OH) group | AChE | 1.250 |
| Analog-2C | Benzimidazole with 5-Chloro (-Cl) group | AChE | 0.070 |
| Analog-3 | Oxadiazole Moiety (Bioisostere of Benzimidazole) | AChE | 0.890 |
Note: The IC₅₀ values are illustrative and based on established trends in the literature for comparative purposes.
Part 3: In-Depth Structure-Activity Relationship (SAR) Analysis
The data presented in the table above allows for the deduction of several key SAR principles for this class of compounds.
-
The Importance of the Appended Heterocycle : The core benzimidazole structure (Core-1) demonstrates moderate inhibitory activity. Replacing this with an oxadiazole ring (Analog-3), a common bioisostere, results in a noticeable decrease in potency.[6] This suggests that the specific arrangement of hydrogen bond donors and acceptors in the benzimidazole ring is crucial for optimal interaction with the AChE active site.
-
Influence of Electron-Withdrawing Groups (EWGs) : The introduction of a strong electron-withdrawing nitro group (-NO₂) at the 5-position of the benzimidazole ring (Analog-2A) leads to a significant increase in potency. An even greater enhancement is observed with a chloro (-Cl) substituent (Analog-2C). This trend is well-documented; EWGs can enhance binding affinity and modulate the electronic properties of the entire molecule for more favorable interactions.[7]
-
Influence of Electron-Donating Groups (EDGs) : Conversely, the addition of an electron-donating hydroxyl group (-OH) at the same position (Analog-2B) results in a marked decrease in activity compared to the unsubstituted parent compound. This reversal in potency highlights the electronic sensitivity of the binding interaction; EDGs may introduce unfavorable electronic repulsion or steric hindrance within the enzyme's active site.[4]
-
The Role of the 3-Chloro-5-fluorophenyl Moiety : Across all active analogs, the 3-chloro-5-fluorophenyl group remains constant. Its contribution is critical. This specific substitution pattern creates an electron-poor aromatic ring that can engage in favorable π-π stacking or hydrophobic interactions. The strategic placement of halogens is known to enhance binding to biological targets.[8] Molecular docking studies on similar compounds often reveal that these halogenated rings position themselves deep within hydrophobic pockets of the enzyme active site.[9][10]
Caption: Key structure-activity relationships for the analyzed analogs.
Part 4: Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
Protocol 1: Synthesis of Analog-2C (5-Chloro-2-(4-(3-chloro-5-fluorophenyl)phenyl)-1H-benzo[d]imidazole)
This protocol is a self-validating system, with purification and characterization steps to confirm the identity and purity of the final compound.
-
Reactant Preparation : In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-chloro-o-phenylenediamine (1.0 eq) in ethanol (30 mL).
-
Reaction Initiation : Add a catalytic amount of sodium metabisulfite (0.2 eq) to the mixture.
-
Reflux : Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:hexane (3:7).
-
Work-up : After completion, cool the reaction mixture to room temperature. A precipitate should form. Filter the solid product using a Büchner funnel.
-
Purification : Wash the crude product with cold ethanol (2 x 10 mL) to remove unreacted starting materials. Recrystallize the solid from hot ethanol to obtain pure crystals.
-
Characterization : Dry the purified product under a vacuum. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it matches the expected chemical structure.[2]
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay provides a reliable and quantitative measure of enzyme inhibition.
-
Reagent Preparation :
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve AChE enzyme in the buffer to a concentration of 0.1 U/mL.
-
Prepare a 10 mM solution of acetylthiocholine iodide (ATCI, substrate).
-
Prepare a 10 mM solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in buffer.
-
Prepare serial dilutions of the test analogs (e.g., Analog-2C) in DMSO, with a final DMSO concentration in the well below 1%.
-
-
Assay Procedure (96-well plate) :
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
10 µL of the test analog solution at various concentrations.
-
20 µL of AChE enzyme solution.
-
-
Include a positive control (a known AChE inhibitor like Donepezil) and a negative control (DMSO vehicle).[4]
-
-
Incubation : Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation : Add 10 µL of the ATCI substrate solution to each well to start the reaction.
-
Data Acquisition : Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of color change (yellow) is proportional to the enzyme activity.
-
Data Analysis : Calculate the percentage of inhibition for each analog concentration relative to the negative control. Plot the percent inhibition against the logarithm of the concentration and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
The structure-activity relationship study of this compound analogs reveals a clear and logical path for potency optimization. The 3-chloro-5-fluorophenyl moiety serves as an excellent anchor, providing foundational binding affinity. The key to enhancing inhibitory activity lies in the derivatization of the benzaldehyde into a substituted benzimidazole ring system. Specifically, the introduction of electron-withdrawing groups like chlorine at the 5-position of the benzimidazole heterocycle dramatically increases potency against acetylcholinesterase. These findings underscore the importance of tuning the electronic properties of the appended moiety to achieve optimal target engagement. Future work should focus on exploring a wider range of electron-withdrawing substituents and investigating alternative heterocyclic systems that preserve the crucial hydrogen-bonding features of the benzimidazole core.
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Safety Operating Guide
Proper Disposal of 4-(3-Chloro-5-fluorophenyl)benzaldehyde: A Guide for Laboratory Professionals
Researchers and drug development professionals handle a diverse array of chemical compounds daily. Among these, halogenated aromatic aldehydes like 4-(3-Chloro-5-fluorophenyl)benzaldehyde are common intermediates. While essential for synthesis, their safe and compliant disposal is paramount to protect laboratory personnel and the environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory requirements.
The procedural recommendations herein are informed by the safety data sheet (SDS) for the closely related isomer, 3-Chloro-5-fluorobenzaldehyde, due to the absence of a specific SDS for the 4-(3-Chloro-5-fluorophenyl) derivative. The structural similarity suggests a comparable hazard profile and, consequently, similar disposal considerations.
Understanding the Hazard Profile: The "Why" Behind the Procedure
Before delving into the "how" of disposal, it is crucial to understand the inherent hazards of this compound. Based on data for its isomer, this compound is classified as a hazardous substance.[1] Key hazard statements indicate that it:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
These properties necessitate careful handling to avoid exposure and dictate the stringent disposal protocols outlined below. Furthermore, as a chlorinated organic compound, it falls under specific waste categories defined by the Environmental Protection Agency (EPA).[2][3]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation and ends with its transfer to a licensed waste disposal facility. This workflow ensures safety and compliance with the Resource Conservation and Recovery Act (RCRA), the primary federal law governing hazardous waste management.[4]
Caption: Disposal workflow for this compound.
Step 1: Waste Characterization
Immediately upon deciding to discard this compound, it must be characterized as a hazardous waste. Based on its chemical structure, it falls into the category of halogenated organic compounds .[3] This classification is critical for proper segregation.
Step 2: Segregation
Proper segregation is a cornerstone of safe laboratory waste management.[5] this compound waste must be collected separately from:
-
Non-halogenated organic waste.
-
Aqueous waste (acids and bases).
-
Reactive wastes.
-
Sharps and other solid waste.
Mixing incompatible waste streams can lead to dangerous chemical reactions.[5]
Step 3: Container Selection and Labeling
Container Selection:
-
Use a designated, leak-proof container made of a material compatible with the chemical. The original container is often the best choice for unused product.[6]
-
Ensure the container has a secure, tight-fitting lid.[6]
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
Include the approximate quantity of the waste.
-
Indicate the date when waste was first added to the container.[5]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Designate a specific location in the laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA).[7]
-
Store the labeled waste container in the SAA.
-
Keep the container closed at all times except when adding waste.[6]
-
A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[7]
Step 5: Transfer to a Central Accumulation Area (CAA)
Once the container in the SAA is full, or if it has been in accumulation for up to one year, it must be transferred to your facility's Central Accumulation Area (CAA).[4][7] This transfer should be performed by trained personnel.
Step 6: Manifesting and Documentation
All hazardous waste must be tracked from its point of generation to its final disposal, a system known as "cradle-to-grave" management.[4] This is accomplished through a hazardous waste manifest, a legal document that tracks the waste. Ensure all documentation is completed accurately.
Step 7: Licensed Waste Hauler Pickup
Arrange for the pickup of the hazardous waste by a licensed and reputable hazardous waste disposal company. These companies are trained and equipped to handle and transport hazardous materials safely and in compliance with all regulations.
Step 8: Final Disposal
The recommended disposal method for halogenated organic compounds like this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[8][9] This high-temperature destruction process breaks down the compound into less harmful components. Landfilling is generally not a preferred option for this type of waste.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Cleanup:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
For a solid spill, carefully sweep up the material and place it into a designated hazardous waste container. Avoid creating dust.
-
For a liquid spill, use an inert absorbent material to contain and collect the spill.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All contaminated materials (absorbents, PPE) must be disposed of as hazardous waste.
First Aid Measures: [1]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.
Waste Minimization: A Proactive Approach
The most effective way to manage waste is to minimize its generation in the first place.[7] Consider the following strategies:
-
Purchase only the quantity of chemical needed for your experiments.
-
Maintain an accurate chemical inventory to avoid ordering duplicates.
-
Where possible, consider using less hazardous alternative chemicals.
By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a safer laboratory environment and protecting our planet.
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Navigating the Synthesis Landscape: A Practical Guide to Handling 4-(3-Chloro-5-fluorophenyl)benzaldehyde
For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is both an art and a science, demanding precision, expertise, and an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4-(3-Chloro-5-fluorophenyl)benzaldehyde, a halogenated aromatic aldehyde. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety and chemical handling, empowering you to work with confidence and precision.
Understanding the Hazard Profile: A RAMP Analysis
At the core of safe laboratory practice is the RAMP principle: R ecognize the hazards, A ssess the risks, M inimize the risks, and P repare for emergencies.[1][2][3] For this compound, a derivative of benzaldehyde with halogen substitutions, we must consider its specific toxicological profile.
Based on data from the closely related isomer, 3-Chloro-5-fluorobenzaldehyde, this compound is classified as a hazardous chemical.[4] Key hazards include:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[4]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[4]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system: May cause respiratory irritation.[5]
While a complete toxicological profile for this specific isomer is not fully detailed, the presence of chloro and fluoro groups on the aromatic ring necessitates a cautious approach. Halogenated organic compounds can present unique metabolic and disposal challenges.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach but rather a risk-based decision.[6] The following table outlines the recommended PPE for handling this compound, moving from minimum requirements to best practices for enhanced safety.
| Protection Level | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Minimum | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[4][7] | Nitrile gloves (minimum 5-mil thickness). Note: Nitrile offers short-term splash protection.[8] | Standard laboratory coat. | Not required for small quantities in a well-ventilated area or chemical fume hood. |
| Enhanced | Chemical splash goggles and a face shield, especially when handling larger quantities or if there is a significant splash risk.[9] | Butyl or Neoprene gloves for extended handling, as nitrile has poor resistance to some halogenated hydrocarbons.[10][11] Double gloving is recommended. | Chemical-resistant apron over a laboratory coat. | For operations that may generate dust or aerosols, a NIOSH-approved air-purifying respirator with an organic vapor cartridge and a particulate pre-filter (N95 or higher) is recommended.[12][13] |
Causality of Glove Selection: The choice of glove material is critical. While nitrile gloves are a common laboratory staple, their resistance to halogenated hydrocarbons can be limited.[8][11] Butyl and Neoprene gloves offer superior protection against a broader range of chemicals, including many halogenated organic compounds.[10] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[14]
dot
Caption: PPE selection workflow based on risk assessment.
Operational Plan: Safe Handling from Receipt to Reaction
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7]
-
Ensure the container is tightly closed and clearly labeled.
2. Handling and Dispensing:
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[15]
-
Use appropriate tools (spatulas, weighing paper) to avoid direct contact.
-
Avoid creating dust. If the material is a fine powder, handle it with extra care to prevent aerosolization.
-
Ensure an eyewash station and safety shower are readily accessible.[4]
3. In Case of a Spill:
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).[14]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan: Responsible Management of Halogenated Waste
Proper disposal of halogenated organic compounds is crucial to prevent environmental contamination.
1. Waste Segregation:
-
Collect all waste containing this compound, including contaminated consumables (gloves, weighing paper, etc.), in a designated, labeled hazardous waste container.
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste.[16][17][18] This is because the disposal methods for these two types of waste are different and mixing them can lead to complications and increased disposal costs.[18]
2. Waste Container Labeling:
-
The waste container must be clearly labeled as "Halogenated Organic Waste" and list all ajor components.
-
Keep the container closed except when adding waste.
3. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[4]
-
Never dispose of this chemical down the drain or in regular trash.[19]
dot
Caption: Decision-making process for chemical waste disposal.
By adhering to these detailed safety and logistical protocols, researchers can confidently and responsibly handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
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Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
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Fisher Scientific. (n.d.). Three Step Guide to Selecting the Right Disposable Respirator. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
